(R)-N'-Nitrosonornicotine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210619 | |
| Record name | (R)-N'-Nitrosonornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61601-78-3 | |
| Record name | (R)-N'-Nitrosonornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N'-Nitrosonornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-N'-Nitrosonornicotine Synthesis and Purification from Nornicotine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified researchers only. (R)-N'-Nitrosonornicotine is a potent carcinogen and should only be handled in a properly equipped laboratory by trained personnel using strict safety protocols. The author and publisher disclaim any liability for injuries or damages resulting from the use of this information.
Executive Summary
This compound ((R)-NNN), a tobacco-specific nitrosamine (TSNA), is a significant procarcinogen formed from the nitrosation of nornicotine.[1][2] Its synthesis and purification are essential for toxicological studies, the development of analytical standards, and research into tobacco-related diseases. This guide provides a comprehensive technical framework for the synthesis of (R)-NNN from (R)-nornicotine and its subsequent purification. The narrative emphasizes the mechanistic rationale behind the experimental design, detailed step-by-step protocols, and robust analytical validation, ensuring scientific integrity and reproducibility.
The Chemistry of N-Nitrosation: A Mechanistic Perspective
The core of (R)-NNN synthesis lies in the N-nitrosation of the secondary amine in the pyrrolidine ring of nornicotine.[1][3] This electrophilic substitution reaction is typically achieved using a nitrosating agent generated in situ from sodium nitrite under acidic conditions.
Key Mechanistic Events:
-
Formation of Nitrous Acid: In an acidic environment, sodium nitrite (NaNO₂) reacts to form nitrous acid (HNO₂).
-
Generation of the Nitrosonium Ion: The nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), the primary electrophile in the reaction.[3]
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of (R)-nornicotine attacks the nitrosonium ion.
-
Deprotonation: The resulting intermediate is deprotonated to yield the stable this compound.
The reaction kinetics are highly dependent on pH, temperature, and the concentration of reactants. Careful control of these parameters is paramount to maximize yield and minimize the formation of byproducts.
Comprehensive Experimental Workflow
The synthesis and purification of (R)-NNN is a multi-stage process that demands precision at every step. The following diagram illustrates the logical flow from starting materials to the final, analytically pure compound.
Figure 1: A comprehensive workflow diagram illustrating the key stages in the synthesis, purification, and analysis of this compound.
Detailed Synthesis Protocol
This protocol is a synthesis of established methods and best practices.[4] Adherence to safety precautions is non-negotiable.
4.1. Materials & Reagents
| Reagent | Grade | Recommended Supplier |
| (R)-Nornicotine | ≥98% | Toronto Research Chemicals |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Reagent | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
| Ammonium Sulfamate | ACS Reagent | Acros Organics |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve (R)-nornicotine in an aqueous solution of acetic acid. Cool the flask to 0-5°C using an ice-water bath.
-
Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred nornicotine solution over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: To neutralize any excess nitrous acid, slowly add a saturated aqueous solution of ammonium sulfamate until gas evolution ceases.
-
Workup: Carefully neutralize the reaction mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Isolation of Crude Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (R)-NNN as a yellow to orange oil.[5]
Purification via High-Performance Liquid Chromatography (HPLC)
Purification of the crude product is critical to remove unreacted starting materials and byproducts. Preparative reversed-phase HPLC is the method of choice for obtaining high-purity (R)-NNN.
5.1. HPLC System and Parameters
| Parameter | Specification |
| Column | Preparative Reversed-Phase C18, 5-10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized to separate (R)-NNN from impurities |
| Detection | UV at 254 nm |
| Flow Rate | Dependent on column dimensions |
5.2. Purification Protocol
-
Sample Preparation: Dissolve the crude (R)-NNN in a minimal volume of the initial mobile phase composition.
-
Injection and Fractionation: Inject the sample onto the equilibrated HPLC system. Collect fractions corresponding to the main peak absorbing at 254 nm.
-
Purity Analysis: Analyze the purity of each collected fraction using an analytical HPLC method.
-
Product Isolation: Pool the fractions with the desired purity (>99%). Remove the organic solvent by rotary evaporation and lyophilize to remove the aqueous component, yielding pure (R)-NNN.
Analytical Characterization and Quality Control
The identity and purity of the final product must be unequivocally confirmed.
-
Mass Spectrometry (MS): To confirm the molecular weight of (R)-NNN.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. The spectra will show characteristic signals for the pyridine and pyrrolidine rings, as well as the presence of E/Z isomers due to restricted rotation around the N-N bond.
-
Analytical HPLC: To determine the final purity of the synthesized compound.
Safety and Handling Precautions
This compound is classified as a Group 1 carcinogen and must be handled with extreme caution.[3]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves at all times.[6]
-
Waste Disposal: All waste materials contaminated with (R)-NNN must be disposed of as hazardous carcinogenic waste according to institutional and governmental regulations.[5]
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area, and follow established institutional procedures for cleaning up carcinogenic materials.[7]
References
-
Formation of NNN via N-nitrosation of nornicotine. (n.d.). ResearchGate. Retrieved from [Link]
- Gavilano, L. B., & Siminszky, B. (2006). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 103(42), 15545–15550.
-
N-NITROSONORNICOTINE. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
N-Nitrosonornicotine. (n.d.). In Wikipedia. Retrieved from [Link]
- Stepanov, I., Yershova, K., Carmella, S. G., Upadhyaya, P., & Hecht, S. S. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology, 35(11), 2008–2015.
-
Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
- Hecht, S. S., Ornaf, R. M., & Hoffmann, D. (1975). Determination of N'-nitrosonornicotine in tobacco by high speed liquid chromatography. Analytical Chemistry, 47(12), 2046–2048.
- Hecht, S. S., Ornaf, R. M., & Hoffmann, D. (1975). Determination of N'-nitrosonornicotine in tobacco by high speed liquid chromatography. Analytical Chemistry, 47(12), 2046-2048.
- Stepanov, I., Carmella, S. G., Han, S., & Hecht, S. S. (2006). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 15(1), 169–173.
- Hecht, S. S., Stepanov, I., & Wang, M. (2012). Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. Recent Advances in N-nitroso Compounds Research, 7.
-
Formation of NNN in tobacco Nicotine demetylation is catalyzed by a... (n.d.). ResearchGate. Retrieved from [Link]
- Stepanov, I., Hecht, S. S., & Ramakrishnan, S. (2012). Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans. Nicotine & Tobacco Research, 14(5), 615–621.
- Balbo, S., James-Yi, S., Johnson, C. S., O'Sullivan, M. G., Stepanov, I., Wang, M., ... & Hecht, S. S. (2013). (S)
-
N-Nitrosonornicotine. (n.d.). PubChem. Retrieved from [Link]
- Hecht, S. S., Ornaf, R. M., & Hoffmann, D. (1974). N'-nitrosonornicotine in tobacco. Science, 186(4160), 265–267.
- Stepanov, I., Carmella, S. G., Briggs, A., Hertsgaard, L., Lindgren, B., & Hecht, S. S. (2009). Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users. Nicotine & Tobacco Research, 11(1), 71–78.
- Removal of Tobacco Specific Carcinogenic Nitrosamines in Mainstream Cigarette Smoke and Aqueous Solution: A Review. (2025). ACS Omega.
- Meger, M., Meger-Koss, M., & Scherer, G. (2004). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography– Tandem Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 4. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. N-NITROSONORNICOTINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Metabolic activation pathway of (R)-N'-Nitrosonornicotine by cytochrome P450
An In-Depth Technical Guide to the Metabolic Activation Pathway of (R)-N'-Nitrosonornicotine by Cytochrome P450
Foreword
N'-Nitrosonornicotine (NNN), a prominent tobacco-specific nitrosamine (TSNA), is unequivocally classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3][4][5][6] Its presence in both smoked and smokeless tobacco products constitutes a significant risk factor for cancers of the esophagus, oral cavity, and pancreas.[4][6][7][8] The carcinogenicity of NNN is not inherent to the molecule itself but is contingent upon its metabolic activation into reactive electrophilic species. This bioactivation is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][9][10] NNN exists as two stereoisomers, (S)-NNN and (R)-NNN, with the (S)-enantiomer being more abundant in tobacco products. However, both enantiomers are carcinogenic, and understanding their distinct metabolic fates is crucial. This guide provides a detailed technical exploration of the metabolic activation pathways of this compound, focusing on the enzymatic mechanisms, the formation of genotoxic intermediates, and the subsequent generation of DNA adducts that drive the initiation of cancer. We will delve into the specific roles of key CYP isoforms and present field-proven experimental methodologies for investigating these critical biotransformation processes.
The Core Mechanism: α-Hydroxylation as the Initiating Step
The bioactivation of (R)-NNN is initiated by a process known as α-hydroxylation, a Phase I metabolic reaction catalyzed by CYP enzymes.[11][12] This reaction involves the insertion of an oxygen atom from molecular oxygen into a C-H bond on a carbon atom adjacent (in the α-position) to the N-nitroso group.[4][7][10] For (R)-NNN, two primary α-hydroxylation pathways are of toxicological significance: 2'-hydroxylation and 5'-hydroxylation, both occurring on the pyrrolidine ring.[1][2][7][13][14]
The catalytic cycle of cytochrome P450 is a complex, multi-step process.[15][16] In essence, the enzyme's heme iron active site binds and activates molecular oxygen, generating a highly reactive iron(IV)-oxo species (Compound I).[1][2] This species is a powerful oxidant capable of abstracting a hydrogen atom from the substrate, (R)-NNN, followed by a "rebound" of a hydroxyl group to the resulting carbon radical, completing the hydroxylation.[1][17]
The initial products, α-hydroxyNNNs, are highly unstable and undergo spontaneous decomposition.[9] This decomposition involves ring-opening of the pyrrolidine moiety to yield highly reactive diazohydroxides, which are key intermediates.[1][2][9][10] These diazohydroxides can then lose water to form even more electrophilic alkyldiazonium ions, the ultimate carcinogenic species responsible for DNA damage.[1][2]
The 2'-Hydroxylation Pathway
In this pathway, the hydroxyl group is added to the 2'-carbon of the (R)-NNN pyrrolidine ring. Studies in rat models have shown that 2'-hydroxylation is the predominant metabolic pathway for the (R)-NNN enantiomer.[7][8] The resulting unstable intermediate, 2'-hydroxyNNN, decomposes to form the 4-(3-pyridyl)-4-oxobutyl diazonium ion. This electrophile is a potent DNA alkylating agent, leading to the formation of pyridyloxobutyl (POB)-DNA adducts.[1][18]
The 5'-Hydroxylation Pathway
Alternatively, hydroxylation can occur at the 5'-carbon. While 2'-hydroxylation is favored for (R)-NNN in some animal models, 5'-hydroxylation is a major activation pathway in human enzyme systems.[14][19] The 5'-hydroxyNNN intermediate breaks down to form a different diazohydroxide, which ultimately generates an electrophile that alkylates DNA to form pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.[1][14][18]
Figure 1: Metabolic activation of (R)-NNN via competing P450-mediated pathways.
Key Enzymatic Players: The CYP2A Subfamily
While many CYP enzymes can metabolize xenobiotics, the activation of NNN is predominantly carried out by a specific subset, primarily within the CYP2A subfamily.[9][13][19] The expression levels and catalytic efficiencies of these enzymes in different tissues are a critical determinant of NNN's organ-specific carcinogenicity.
-
CYP2A6: This is the primary human hepatic enzyme responsible for the metabolism of nicotine and is also a key catalyst for NNN 5'-hydroxylation.[7][9][14][20] Its high expression in the liver makes it a major contributor to the systemic metabolic activation of NNN.
-
CYP2A13: In contrast to the liver-dominant CYP2A6, CYP2A13 is expressed at high levels in the human respiratory tract, including the nasal mucosa and lungs.[20][21] It is an exceptionally efficient catalyst for the α-hydroxylation of TSNAs, including NNN.[9][21][22][23] The presence of this highly active enzyme in the respiratory tract provides a direct mechanism for localized activation of inhaled NNN, linking it to cancers of the lung and nasal cavity.
-
CYP2A3 (Rat Model): In preclinical studies, the rat enzyme CYP2A3 is often investigated as an ortholog of the human CYP2A enzymes.[7] It is a proficient catalyst of NNN α-hydroxylation, and notably, it metabolizes (R)-NNN primarily via 2'-hydroxylation, with 5'-hydroxylation being a lesser pathway.[7]
The causality behind this enzymatic specificity lies in the three-dimensional structure of the enzyme's active site. The size, shape, and polarity of the active site cavity dictate how the (R)-NNN molecule can bind, positioning either the 2'- or 5'-carbon in close proximity to the reactive heme iron-oxo species for hydroxylation.
Table 1: Representative Kinetic Parameters for NNN Metabolism by CYP2A Enzymes
| Enzyme | Substrate | Pathway | Km (µM) | Vmax or kcat | Reference |
| Rat CYP2A3 | (R)-NNN | 2'-Hydroxylation | - | 3-fold > 5'-OH | [7] |
| Rat CYP2A3 | (R)-NNN | 5'-Hydroxylation | - | - | [7] |
| Rat CYP2A3 | Racemic NNN | α-Hydroxylation (Total) | ~7 | ~17 nmol/min/nmol | [7] |
| Human CYP2A6 | (S)-NNN | 5'-Hydroxylation | ~2.3 | ~1.0 min-1 | [24] |
| Human CYP2A13 | Racemic NNN | Metabolism | - | High Efficiency | [22] |
Note: Kinetic data for (R)-NNN specifically is limited in some public sources; data for racemic or (S)-NNN is often used as a proxy to demonstrate the high affinity and catalytic activity of these enzymes.
The Consequence: Formation of Genotoxic DNA Adducts
The ultimate molecular event that initiates carcinogenesis is the covalent binding of the electrophilic diazonium ions to the cellular DNA, forming DNA adducts.[1][2][4][25][26] These adducts disrupt the normal structure and function of DNA. If they are not removed by the cell's DNA repair machinery before cell division, they can cause mispairing of DNA bases during replication, leading to permanent mutations in the genetic code.[27] Mutations in critical genes, such as tumor suppressors (e.g., p53) or oncogenes (e.g., KRAS), can lead to uncontrolled cell growth and the development of cancer.
-
Pyridyloxobutyl (POB)-DNA Adducts: Resulting from the 2'-hydroxylation pathway, the 4-(3-pyridyl)-4-oxobutyl diazonium ion reacts with nucleophilic sites on DNA bases, particularly guanine and adenine.[18][26]
-
Pyridyl-N-pyrrolidinyl (py-py)-DNA Adducts: Resulting from the 5'-hydroxylation pathway, these adducts are considered highly significant in humans.[14] A key example is 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI), which has been identified as a major adduct in human enzyme systems and in rats treated with NNN.[14][18]
The detection and quantification of these specific adducts in tissues serve as critical biomarkers of NNN exposure and metabolic activation, providing a direct link between the carcinogen and its biological effect.[27]
Experimental Protocols: A Self-Validating System for In Vitro Analysis
To study the metabolic activation of (R)-NNN with scientific integrity, it is essential to use robust, self-validating experimental systems. The following protocol outlines a standard in vitro method to characterize the metabolism of (R)-NNN by a specific recombinant human P450 enzyme and subsequently analyze the formation of DNA adducts.
Protocol: In Vitro Metabolism of (R)-NNN by Recombinant CYP2A13
Objective: To determine the metabolic profile and kinetic parameters of CYP2A13-catalyzed (R)-NNN hydroxylation.
Materials:
-
Recombinant human CYP2A13 and cytochrome P450 reductase (co-expressed in baculosomes or purified proteins).[9][23]
-
Dilauroyl-L-α-phosphatidylcholine (DLPC) for reconstitution.[9]
-
This compound (substrate).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[9][23]
-
Potassium phosphate or Tris buffer (pH 7.4).
-
Acetonitrile (ACN) and formic acid for quenching and sample preparation.
-
Internal standards for LC-MS/MS analysis.
Procedure:
-
Enzyme Reconstitution (for purified proteins): On ice, combine purified CYP2A13, cytochrome P450 reductase, and DLPC in a molar ratio of approximately 1:2:150. Incubate on ice for 30-45 minutes to allow for the formation of functional proteoliposomes.[9] Dilute with buffer to the desired final enzyme concentration (e.g., 5-25 pmol).
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the reconstituted enzyme system (or baculosomes), buffer, and a range of (R)-NNN concentrations (e.g., 0.5 µM to 200 µM) to determine kinetic parameters.[13] Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system. The total reaction volume is typically 100-200 µL.[9][13]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard. This precipitates the proteins and halts enzymatic activity.
-
Sample Preparation: Centrifuge the quenched reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for analysis.
-
Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify the formation of 2'-hydroxy and 5'-hydroxy metabolites.[9][22]
Trustworthiness Check: The protocol is validated by including negative controls (no NADPH, no enzyme) to ensure metabolite formation is enzyme- and cofactor-dependent. The use of a concentration gradient allows for the reliable calculation of Michaelis-Menten kinetics (Km and Vmax).
Protocol: Analysis of DNA Adduct Formation
Objective: To detect and quantify DNA adducts formed from the metabolic activation of (R)-NNN.
Procedure:
-
Adduct Formation: Set up a scaled-up version of the metabolism reaction from Protocol 4.1. Include calf thymus DNA (e.g., 1 mg/mL) in the incubation mixture.
-
DNA Isolation: After incubation, isolate the DNA from the reaction mixture using standard phenol-chloroform extraction or a commercial DNA isolation kit to remove proteins and other reaction components.
-
DNA Hydrolysis: Enzymatically digest the purified DNA to individual 2'-deoxynucleosides. This is typically a multi-step process using enzymes like nuclease P1 followed by alkaline phosphatase.
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside digest and enrich for the DNA adducts.
-
Analysis: Utilize a highly sensitive LC-MS/MS method for the detection and quantification of specific adducts (e.g., py-py-dI).[14][28][29] Quantification is achieved by comparing the signal to that of a known amount of a stable isotope-labeled synthetic standard.
Sources
- 1. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Specificity of cytochrome P450 2A3-catalyzed alpha-hydroxylation of N'-nitrosonornicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study [mdpi.com]
- 18. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of an N’-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (R)-N'-Nitrosonornicotine DNA Adduct Formation and Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Found in a variety of tobacco products, NNN is a significant etiological agent in cancers of the esophagus, oral cavity, and pancreas.[3][4][5] NNN exists as two enantiomers, (R)- and (S)-NNN, with (S)-NNN exhibiting stronger carcinogenic activity in some animal models.[1] However, both enantiomers contribute to the genotoxic burden of tobacco use. This guide will focus on the (R)-NNN enantiomer, detailing its metabolic activation, the subsequent formation of DNA adducts, and the cellular mechanisms that attempt to repair this damage. Understanding these processes is critical for developing effective strategies for cancer prevention and therapy.
PART 1: Metabolic Activation of (R)-N'-Nitrosonornicotine
The carcinogenicity of NNN is not inherent to the molecule itself but is a consequence of its metabolic activation into reactive electrophiles.[1] This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and other tissues.[6][7][8]
The Role of Cytochrome P450 Enzymes
CYP enzymes, particularly those in the CYP2A and CYP3A families, are instrumental in the oxidative metabolism of NNN.[9][10] The primary routes of metabolic activation for NNN are α-hydroxylation at the 2'- and 5'-positions of the pyrrolidine ring.[1][11]
-
2'-Hydroxylation: This pathway leads to the formation of an unstable intermediate that spontaneously decomposes to generate a pyridyloxobutyl (POB) diazonium ion. This highly reactive electrophile can then attack nucleophilic sites on DNA bases.[1][11]
-
5'-Hydroxylation: This pathway results in the formation of another unstable intermediate which, upon decomposition, generates electrophiles that can also react with DNA to form pyridyl-N-pyrrolidinyl (py-py) DNA adducts.[1][11][12]
Theoretical calculations suggest that for (R)-NNN, the 5'-hydroxylation pathway has a slightly lower energy barrier, indicating it may be a favored route of activation.[11] In human liver enzyme systems, (S)-NNN tends to form more py-py adducts via 5'-hydroxylation, a process in which CYP2A6 plays a crucial role.[12]
Caption: Metabolic activation of (R)-NNN via cytochrome P450-mediated α-hydroxylation.
PART 2: Formation of (R)-NNN-DNA Adducts
The electrophilic intermediates generated from NNN metabolism react with DNA to form covalent adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations that can initiate carcinogenesis.[1][4]
Major Classes of NNN-DNA Adducts
Two primary classes of DNA adducts are formed from NNN:
-
Pyridyloxobutyl (POB) DNA Adducts: Arising from the 2'-hydroxylation pathway, these adducts can form at various positions on DNA bases, including the O6-position of guanine (O6-pobG), which is a highly mutagenic lesion.[13][14] Other POB adducts include those formed with thymine and cytosine.[14]
-
Pyridyl-N-pyrrolidinyl (Py-Py) DNA Adducts: Resulting from the 5'-hydroxylation pathway, these adducts have also been identified in tissues of animals treated with NNN.[12] The formation of 2-[2-(3-pyridyl)-N-pyrrolidinyl]-2'-deoxyinosine (py-py-dI) has been shown to be a major DNA adduct resulting from NNN metabolism by human enzymes.[12]
Studies have also identified NNN-derived adducts with deoxyadenosine and thymidine, providing a more complete picture of the DNA damage landscape induced by this carcinogen.[15]
| Adduct Type | Precursor Pathway | Key Examples | Significance |
| Pyridyloxobutyl (POB) | 2'-Hydroxylation | O6-pobG, O2-POB-Thd | Highly mutagenic, associated with G to A transitions.[13][16] |
| Pyridyl-N-pyrrolidinyl (Py-Py) | 5'-Hydroxylation | py-py-dI | Major adduct from NNN metabolism by human enzymes.[12] |
PART 3: Cellular DNA Repair Mechanisms
Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of agents like NNN. The persistence of DNA adducts is a critical determinant of carcinogenic outcome, and the efficiency of these repair systems is paramount.
Key Repair Pathways for NNN-DNA Adducts
-
O6-Alkylguanine-DNA Alkyltransferase (AGT): This protein plays a crucial role in repairing O6-alkylguanine adducts, including the highly mutagenic O6-pobG.[13][16] AGT directly transfers the alkyl group from the guanine base to a cysteine residue in its active site. This is a stoichiometric, "suicide" reaction, as the protein is inactivated after a single repair event and subsequently degraded.[13][16] The constitutive levels of AGT in a cell are therefore a critical factor in its ability to repair this type of damage.[16]
-
Base Excision Repair (BER): BER is responsible for removing smaller, non-helix-distorting base lesions. While its specific role in the repair of all NNN-derived adducts is still under investigation, it is a key pathway for many types of alkylation damage.[9][17]
-
Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove bulky, helix-distorting adducts.[17] The potential for NER to repair certain POB adducts is an area of active research.[17]
The interplay between the rate of adduct formation and the capacity of these repair pathways ultimately determines the level of persistent DNA damage and, consequently, the risk of mutation and cancer initiation. Some studies suggest that certain POB adducts, such as O2-POB-dT, are repaired inefficiently in human cells.[17]
Caption: Overview of DNA repair pathways for (R)-NNN-induced adducts.
PART 4: Methodologies for Detection and Quantification
The ability to accurately detect and quantify NNN-DNA adducts is essential for both mechanistic studies and for developing biomarkers of tobacco-related cancer risk.
Experimental Protocols
1. Sample Preparation for NNN-DNA Adduct Analysis:
A typical workflow involves the extraction of DNA from tissues or cells of interest, followed by enzymatic hydrolysis to release the adducted nucleosides.
-
Step 1: DNA Extraction: Utilize standard phenol-chloroform extraction or commercially available kits to isolate high-purity DNA.
-
Step 2: Enzymatic Hydrolysis: Digest the DNA to individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Step 3: Solid-Phase Extraction (SPE): Purify the digest to enrich for the adducts of interest and remove interfering compounds.[18]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for the sensitive and specific quantification of DNA adducts.[15][19]
-
Step 1: Chromatographic Separation: Employ a reverse-phase HPLC column to separate the various nucleosides and adducts in the hydrolyzed DNA sample.[19]
-
Step 2: Mass Spectrometric Detection: Use a tandem mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the adduct, fragmenting it, and monitoring a specific product ion. This provides a high degree of specificity and sensitivity.[15][18]
-
Step 3: Quantification: Use stable isotope-labeled internal standards to accurately quantify the amount of each adduct present in the sample.[19]
Conclusion and Future Directions
The formation of DNA adducts by this compound is a critical initiating event in tobacco-related carcinogenesis.[4] A thorough understanding of its metabolic activation by cytochrome P450 enzymes and the subsequent DNA damage is fundamental.[1][11] Equally important is elucidating the mechanisms of cellular DNA repair that combat this genotoxic threat.[13][20] The balance between adduct formation and repair dictates the likelihood of mutations that can drive malignant transformation.[16]
Future research should focus on:
-
Further characterizing the full spectrum of NNN-DNA adducts and their relative mutagenic potential.
-
Investigating inter-individual variability in CYP enzyme activity and DNA repair capacity as modifiers of cancer risk.
-
Developing more sensitive and high-throughput methods for adduct detection to serve as robust biomarkers for early cancer detection and risk assessment.
By advancing our knowledge in these areas, we can pave the way for novel preventative and therapeutic strategies to mitigate the profound health burden of tobacco use.
References
- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. (2019-01-09). PMC.
- Genotoxicity and Repair of Tobacco-Specific Nitrosamine DNA Adducts. Grantome.
- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022-05-04).
- The Repair of the Tobacco Specific Nitrosamine Derived Adduct O6-[4-Oxo-4-(3-pyridyl)butyl]guanine by O6-Alkylguanine-DNA Alkyltransferase Variants. Chemical Research in Toxicology.
- Mechanism of metabolic activation of NNN and the formation of DNA adducts.
- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI.
- Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA. (2008-10-23). PMC.
- DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in R
- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. (2019-01-09). PubMed.
- Computational Insight into the Activation Mechanism of Carcinogenic N′-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450.
- Tobacco Smoke Carcinogens Induce DNA Repair Machinery Function Loss: Protection by Carbon Nanotubes. (2020-10-22). Asian Pacific Journal of Cancer Prevention.
- DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair P
- Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N' -Nitrosonornicotine Enantiomers, N -Nitrosopiperidine, and N- Nitrosopyrrolidine. (2025-08-06).
- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022-05-04). MDPI.
- Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. (2024-11-13). PMC.
- Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. NIH.
- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. Semantic Scholar.
- Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. (2016-08-26). PMC.
- Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. (2014-05-14). DASH (Harvard).
- DNA adduct formation from tobacco-specific N-nitrosamines. (1999-01-01). PubMed.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2012-07-01). PMC.
- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (2015-08-20). PMC.
- Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. FDA.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023-05-15). MDPI.
Sources
- 1. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 7. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotoxicity and Repair of Tobacco-Specific Nitrosamine DNA Adducts - Thomas Spratt [grantome.com]
- 18. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. journal.waocp.org [journal.waocp.org]
Stereospecific Synthesis of (R)- and (S)-N'-Nitrosonornicotine: A Technical Guide for Research Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is formed by the nitrosation of nornicotine, a secondary amine alkaloid derived from nicotine, during the curing, processing, and burning of tobacco.[2][3] The NNN molecule possesses a chiral center at the 2'-position of the pyrrolidine ring, resulting in the existence of two enantiomers: (S)-NNN and (R)-NNN.
Extensive research has demonstrated a significant difference in the carcinogenic potential of these enantiomers. (S)-NNN, the predominant form found in tobacco products, exhibits significantly higher tumorigenic potency in animal models, particularly for oral and esophageal cancers, compared to its (R)-counterpart.[4][5][6] Furthermore, (R)-NNN has been shown to synergistically enhance the carcinogenicity of (S)-NNN.[4] This stereospecificity in biological activity underscores the critical need for enantiomerically pure (R)- and (S)-NNN for toxicological studies, metabolic research, and the development of analytical standards.
This in-depth technical guide provides a comprehensive overview of the stereospecific synthesis of (R)- and (S)-N'-Nitrosonornicotine. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and analytical validation methods.
The Synthetic Imperative: Starting with Enantiopure Nornicotine
The cornerstone of stereospecific NNN synthesis is the availability of optically pure (R)- and (S)-nornicotine precursors. The nitrosation step itself does not introduce chirality; therefore, the stereochemistry of the final NNN product is dictated entirely by the starting nornicotine enantiomer. Several methods for obtaining enantiomerically pure nornicotine have been reported, primarily involving the resolution of racemic nornicotine or asymmetric synthesis.
Resolution of Racemic Nornicotine
A common and effective strategy involves the synthesis of racemic nornicotine followed by chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salts yields the desired nornicotine enantiomers.
A well-established method utilizes chiral acids like (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-PTTA) for the resolution of racemic amines.[7] More recent approaches have also demonstrated the successful use of N-lauroyl-(R)-alanine for the enantioseparation of nornicotine.[8]
Asymmetric Synthesis of Nornicotine
Alternatively, asymmetric synthesis provides a direct route to enantiomerically enriched nornicotine. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, a two-step procedure involving the condensation of 3-(aminomethyl)pyridine with a chiral pinanone derivative, followed by enantioselective alkylation and ring closure, has been reported to produce nornicotine enantiomers with excellent enantiomeric excess.[9]
The Core Reaction: Nitrosation of Chiral Nornicotine
The conversion of enantiopure nornicotine to NNN is achieved through N-nitrosation, a reaction between a secondary amine and a nitrosating agent.
Mechanism of Nitrosation
The nitrosation of secondary amines is a well-understood electrophilic substitution reaction.[10][11] Under acidic conditions, a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂), forms the highly electrophilic nitrosonium ion (NO⁺).[11][12] The lone pair of electrons on the nitrogen atom of the nornicotine's pyrrolidine ring acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation of the resulting N-nitrosammonium ion by a weak base (like water) yields the stable N-nitrosamine, N'-nitrosonornicotine.[11]
Experimental Protocol: Stereospecific Nitrosation
The following protocol is a generalized procedure based on established methods for the nitrosation of nornicotine enantiomers.[4]
Materials:
-
(R)- or (S)-Nornicotine
-
Sodium Nitrite (NaNO₂)
-
Acetic Acid (or other suitable acid)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolve a known quantity of the nornicotine enantiomer in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water to the cooled nornicotine solution while maintaining the temperature.
-
Acidify the reaction mixture by the dropwise addition of acetic acid. The pH should be carefully monitored and maintained in the acidic range to facilitate the formation of the nitrosonium ion.
-
Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours).
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude (R)- or (S)-N'-Nitrosonornicotine.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The nitrosation reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, minimize side reactions, and prevent the decomposition of unstable intermediates.[11]
-
Acidic Conditions: An acidic environment is essential for the in situ generation of nitrous acid from sodium nitrite, which is the precursor to the reactive nitrosonium ion electrophile.[11][13]
-
Stepwise Addition: Slow, controlled addition of reagents ensures a homogeneous reaction and prevents localized overheating.
-
Aqueous Workup with Bicarbonate: This step neutralizes the excess acid and quenches the reaction.
-
Extraction with an Organic Solvent: NNN is an organic compound with greater solubility in organic solvents like DCM than in water, allowing for its efficient separation from the aqueous reaction medium.
Purification of NNN Enantiomers
The crude NNN product typically requires purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a standard and effective method for this purpose.[4] A solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane) is commonly used to elute the desired NNN enantiomer.
Analytical Validation: Confirming Identity, Purity, and Stereochemistry
Rigorous analytical validation is paramount to ensure the synthesized NNN enantiomers are of high purity and possess the correct stereochemical configuration. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized NNN. The spectra of (R)- and (S)-NNN are identical to that of racemic NNN.[4] The key is to verify the presence of all expected signals and the absence of impurities.
Mass Spectrometry (MS):
-
MS is used to determine the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Chiral Purity Determination
The enantiomeric excess (e.e.) of the synthesized (R)- and (S)-NNN must be determined to confirm the success of the stereospecific synthesis. This is achieved using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC is the most widely used technique for separating enantiomers.[14][][16][17][18] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.[16] By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.
Chiral Supercritical Fluid Chromatography (SFC):
-
SFC is another powerful technique for chiral separations, often offering faster analysis times and higher efficiency than HPLC.[][19] SFC coupled with tandem mass spectrometry (SFC-MS/MS) provides excellent sensitivity and selectivity for the analysis of NNN enantiomers.[19]
Chiral Gas Chromatography (GC):
-
Chiral GC with a nitrosamine-selective detector has also been successfully employed to determine the enantiomeric composition of NNN in various samples.[3][5]
Quantitative Data Summary
| Parameter | Technique | Expected Outcome |
| Identity Confirmation | ¹H & ¹³C NMR | Spectra consistent with NNN structure. |
| Mass Spectrometry | Molecular ion peak corresponding to C₉H₁₁N₃O. | |
| Chemical Purity | HPLC-UV | >99% purity. |
| Enantiomeric Purity | Chiral HPLC/SFC/GC | >99% enantiomeric excess (e.e.). |
| Specific Rotation | Polarimetry | Specific rotation values consistent with literature for the pure enantiomer. |
Conclusion
The stereospecific synthesis of (R)- and (S)-N'-Nitrosonornicotine is a critical capability for advancing research into the mechanisms of tobacco-related carcinogenesis. The successful synthesis hinges on the acquisition of enantiomerically pure nornicotine precursors, followed by a controlled N-nitrosation reaction. Meticulous purification and comprehensive analytical validation using a suite of spectroscopic and chiral chromatographic techniques are essential to ensure the final products are of the requisite identity, purity, and stereochemical integrity for use in sensitive biological and toxicological assays. This guide provides the foundational knowledge and procedural framework to empower researchers in this important field of study.
References
- Hecht, S. S., Stepanov, I., & Wang, M. (n.d.). 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds.
-
Balbo, S., James-Yi, S., Johnson, C. S., O'Sullivan, M. G., Stepanov, I., Wang, M., ... & Hecht, S. S. (2013). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Carcinogenesis, 34(9), 2178-2183. Retrieved from [Link]
-
Jadhav, S. B., Shringare, S. N., & Vanamore, S. S. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Chromatographia, 71(1-2), 135-139. Retrieved from [Link]
-
ChemTutorDerek. (2012, July 17). Stereochemistry - A Simple Trick for Determining R and S [Video]. YouTube. Retrieved from [Link]
-
Hecht, S. S., Chen, C. B., Dong, M., Ornaf, R. M., Hoffmann, D., & Tso, T. C. (1977). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. Journal of the National Cancer Institute, 59(2), 407-411. Retrieved from [Link]
-
Seeman, J. I., Chavdarian, C. G., & Secor, H. V. (1985). Synthesis of the enantiomers of nornicotine. The Journal of Organic Chemistry, 50(26), 5419-5421. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 21.10: Nitrosation of Amines. Retrieved from [Link]
-
Tang, G., Liu, C., Zhang, J., Song, Y., Jia, C., & Li, H. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography A, 1641, 461971. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
- Tor-Albright, K. A., & Hicks, F. A. (2016). Synthesis and resolution of nicotine. U.S. Patent Application No. 15/148,806.
-
Wikipedia. (n.d.). N-Nitrosonornicotine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]
-
Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(10). Retrieved from [Link]
-
Taylor & Francis. (n.d.). N-Nitrosonornicotine – Knowledge and References. Retrieved from [Link]
-
Crooks, P. A., Bardo, M. T., & Dwoskin, L. P. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E693-E699. Retrieved from [Link]
-
Lao, Y., Yu, N., Kassie, F., Villalta, P. W., & Hecht, S. S. (2017). Analysis of N'-nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Journal of Chromatography B, 1046, 122-128. Retrieved from [Link]
-
ResearchGate. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
Amin, S., Desai, D., Hecht, S. S., & Hoffmann, D. (1996). Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays. Critical Reviews in Toxicology, 26(2), 139-147. Retrieved from [Link]
-
Kaczmarek, K., Figaszewski, M., & Chrzanowski, W. (2021). Efficient Method of (S)-Nicotine Synthesis. Molecules, 26(24), 7564. Retrieved from [Link]
-
Cabezas, C., Basterretxea, F. J., & Alonso, J. L. (2022). Rotational spectroscopic study and astronomical search for propiolamide in Sgr B2(N). Astronomy & Astrophysics, 664, A171. Retrieved from [Link]
-
De Martino, M., D'Urso, A., & Riguera, R. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(18), 3249. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
-
Agarthimoole, R. K., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12(4), 189-200. Retrieved from [Link]
-
Weyer, L. G., & Lo, S.-C. (2002). Spectra–Structure Correlations in the Near-infrared. Handbook of Vibrational Spectroscopy. Retrieved from [Link]
-
Wu, W., & Ashley, D. L. (2000). Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco. Carcinogenesis, 21(4), 839-843. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]
-
Reddy, B. R., & Reddy, K. R. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4885-4889. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 24). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown [Video]. YouTube. Retrieved from [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 482. Retrieved from [Link]
-
Stepanov, I., & Hecht, S. S. (2012). Levels of (S)-N'-nitrosonornicotine in U.S. tobacco products. Nicotine & Tobacco Research, 14(12), 1453-1458. Retrieved from [Link]
-
Balbo, S., et al. (2013). (S)-N'-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Carcinogenesis, 34(9), 2178-2183. Retrieved from [Link]
Sources
- 1. dfg.de [dfg.de]
- 2. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 3. Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. (S)-N'-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]
- 8. Efficient Method of (S)-Nicotine Synthesis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 12. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. rjptonline.org [rjptonline.org]
- 19. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Properties and Toxicological Profile of (R)-N'-Nitrosonornicotine
Abstract
(R)-N'-Nitrosonornicotine ((R)-NNN) is a naturally occurring enantiomer of the tobacco-specific nitrosamine N'-Nitrosonornicotine (NNN).[1] Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), NNN is a significant contributor to the carcinogenic properties of tobacco products.[2][3] This technical guide provides a comprehensive overview of the biological properties and toxicological profile of the (R)-enantiomer of NNN. It delves into its physicochemical characteristics, metabolic activation and detoxification pathways, mechanisms of carcinogenesis with a focus on DNA adduct formation, and its comparative toxicology with the more potent (S)-enantiomer. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, cancer research, and tobacco product regulation.
Introduction
N'-Nitrosonornicotine (NNN) is a potent procarcinogen found in a variety of tobacco products, formed from the nitrosation of nornicotine during the curing and processing of tobacco leaves.[2][4] NNN exists as a racemic mixture of two enantiomers: (R)-NNN and (S)-NNN. While both are carcinogenic, studies have demonstrated that (S)-NNN exhibits greater carcinogenic potency, particularly for oral cavity tumors in animal models.[3][5] However, (R)-NNN also contributes to the overall carcinogenicity of tobacco products and its distinct biological properties and toxicological profile warrant detailed investigation. Understanding the stereospecific differences in metabolism and carcinogenic activity between the NNN enantiomers is crucial for accurate risk assessment and the development of effective cancer prevention strategies.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of (R)-NNN is fundamental for its analysis and toxicological evaluation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O | [6] |
| Molecular Weight | 177.20 g/mol | [6] |
| Appearance | Light-yellow oily liquid that solidifies upon cooling | [2][7] |
| Melting Point | 47 °C | [2][4] |
| Boiling Point | 154 °C at 0.2 mm Hg | [2][8] |
| CAS Number | 61601-78-3 | [6] |
| IUPAC Name | 3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine | [6] |
Metabolic Activation and Detoxification
The carcinogenicity of (R)-NNN is contingent upon its metabolic activation to electrophilic intermediates that can bind to cellular macromolecules, primarily DNA. This bioactivation is predominantly catalyzed by Cytochrome P450 (CYP) enzymes.
Metabolic Activation Pathways
The primary pathways for the metabolic activation of NNN involve α-hydroxylation at the 2'- and 5'-positions of the pyrrolidine ring.[3]
-
2'-Hydroxylation: This pathway is considered to be the more critical route for the carcinogenicity of NNN in rat esophagus and oral cavity.[3] It leads to the formation of an unstable α-hydroxy-nitrosamine, which spontaneously decomposes to form a reactive pyridyloxobutyl (POB) diazohydroxide. This intermediate can then alkylate DNA, forming POB-DNA adducts.[3]
-
5'-Hydroxylation: This pathway is more prevalent in non-primate animals and leads to the formation of different reactive intermediates that can also form DNA adducts.[3]
The stereochemistry of NNN significantly influences its metabolism. Studies have shown that (S)-NNN is a better substrate for 2'-hydroxylation by rat esophageal microsomes, which is consistent with its higher carcinogenicity in that tissue.[3] Conversely, (R)-NNN has been shown to have a different metabolic profile, which may contribute to its distinct target organ specificity.
Caption: Metabolic activation of (R)-NNN via cytochrome P450-mediated hydroxylation.
Detoxification Pathways
In addition to activation, (R)-NNN can undergo detoxification reactions, leading to the formation of less toxic metabolites that are more readily excreted. One significant detoxification pathway is pyridine N-oxidation, which is also catalyzed by CYP enzymes. The balance between metabolic activation and detoxification is a critical determinant of the ultimate carcinogenic potency of (R)-NNN.
Toxicological Profile: Carcinogenesis and DNA Adduct Formation
The hallmark of (R)-NNN's toxicity is its ability to induce cancer. This is a direct consequence of the formation of DNA adducts following its metabolic activation.
Carcinogenicity
Animal studies have demonstrated that NNN is a potent carcinogen, inducing tumors in the esophagus, nasal cavity, and oral cavity of rats.[4] While (S)-NNN is generally more carcinogenic, (R)-NNN also exhibits significant carcinogenic activity. The carcinogenic potency of (R)-NNN is tissue- and species-dependent, reflecting differences in metabolic activation pathways.
DNA Adduct Formation
The covalent binding of reactive metabolites of (R)-NNN to DNA results in the formation of various DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations in critical genes and ultimately initiating the process of carcinogenesis.
The primary DNA adducts formed from the 2'-hydroxylation pathway are pyridyloxobutyl (POB) adducts. Quantitative analysis of these adducts in various tissues provides a direct measure of the extent of metabolic activation and DNA damage.
Table 2: Levels of Total POB-DNA Adducts in Tissues of F344 Rats Treated with (R)-NNN or (S)-NNN
| Tissue | (R)-NNN (fmol/mg DNA) | (S)-NNN (fmol/mg DNA) | Source |
| Esophageal Mucosa | Lower | Higher | [3] |
| Oral Mucosa | Lower | Higher | [3] |
| Nasal Respiratory Mucosa | Higher | Lower | [3] |
| Nasal Olfactory Mucosa | Higher | Lower | [3] |
| Liver | Lower | Higher | [3] |
| Lung | Higher | Lower | [3] |
These data highlight the stereospecificity of NNN-induced DNA damage, with (S)-NNN generally leading to higher adduct levels in the esophagus and oral cavity, while (R)-NNN produces more adducts in the nasal mucosa and lung of rats.[3]
Experimental Protocols
Analysis of (R)-NNN-Induced DNA Adducts by LC-MS/MS
This protocol outlines a general workflow for the sensitive and specific quantification of POB-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow:
Caption: General workflow for the analysis of DNA adducts by LC-MS/MS.
Step-by-Step Methodology:
-
DNA Isolation: Isolate genomic DNA from tissues of interest using standard phenol-chloroform extraction or commercially available kits.
-
Enzymatic Digestion: Digest the isolated DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.[9]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-POB-dG) to the digested sample to correct for variations in sample processing and instrument response.
-
Solid-Phase Extraction (SPE): Purify and enrich the DNA adducts from the complex biological matrix using a C18 SPE cartridge.
-
LC-MS/MS Analysis:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C18) for separation of the adducts from normal nucleosides.[10]
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for highly specific and sensitive detection and quantification of the target DNA adducts.[9]
-
In Vitro Metabolism of (R)-NNN using Human Liver Microsomes
This protocol describes a method to investigate the metabolism of (R)-NNN using human liver microsomes, which are a rich source of CYP enzymes.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing:
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein.
-
Metabolite Analysis: Analyze the supernatant for the presence of (R)-NNN metabolites using LC-MS/MS. By comparing the retention times and mass spectra to those of authentic standards, specific metabolites can be identified and quantified.
Conclusion
This compound is a significant tobacco-specific carcinogen with a distinct toxicological profile compared to its (S)-enantiomer. Its carcinogenicity is driven by metabolic activation via cytochrome P450 enzymes, leading to the formation of DNA adducts that can initiate cancer. The stereospecific differences in metabolism and DNA adduct formation between (R)-NNN and (S)-NNN underscore the importance of considering the enantiomeric composition of NNN in toxicological risk assessments of tobacco products. Further research into the specific CYP isozymes involved in (R)-NNN metabolism and the repair of (R)-NNN-induced DNA adducts will provide a more complete understanding of its carcinogenic mechanism and may inform strategies for reducing the health risks associated with tobacco use.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12087452, this compound. [Link].
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. N'-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100E. Lyon (FR): International Agency for Research on Cancer; 2012.
-
Grokipedia. N-Nitrosonornicotine. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12613538, N-Nitrosonornicotine. [Link].
- Wang, L., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International journal of molecular sciences, 20(2), 349.
-
WhyQuit. N-Nitrosonornicotine CAS No. 16543-55-8. [Link].
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). [Link].
-
Graphviz. DOT Language. [Link].
- Wang, Y., et al. (2013). Liquid chromatography-tandem mass spectrometry for the quantification of tobacco-specific nitrosamine-induced DNA adducts in mammalian cells. Analytical chemistry, 85(15), 7247–7254.
-
YouTube. Graphviz tutorial. (2021). [Link].
-
Sketchviz. Graphviz Examples and Tutorial. [Link].
-
Veeprho. N'-Nitrosonornicotine(NNN) | CAS 80508-23-2. [Link].
-
YouTube. Graphviz and dot: Generating Diagrams with Code. (2022). [Link].
- Parkinson, A., et al. (2018). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Xenobiotica, 48(11), 1109-1120.
-
SynZeal. NNN (N'-nitrosonornicotine) | 80508-23-2. [Link].
- Rieger, R., et al. (2022). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of toxicology, 96(8), 2269–2280.
- An, Y., et al. (2023). An LC-MS/MS method for the quantification of tobacco-specific carcinogen protein adducts. bioRxiv.
- Bartsch, H., et al. (1982). Quantitative comparisons between carcinogenicity, mutagenicity and electrophilicity of direct-acting N-nitroso compounds and other alkylating agents.
- Gu, J. (Ed.). (2021). Cytochrome P450: In Vitro Methods and Protocols. Humana Press.
- Bellamri, M., et al. (2006). Methods for aromatic and heterocyclic amine carcinogen-DNA adduct analysis by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 843(1), 111–120.
-
DOKUMEN.PUB. Cytochrome P450: In Vitro Methods and Protocols (Methods in Pharmacology and Toxicology). [Link].
- Phillips, I. R., & Shephard, E. A. (Eds.). (2006). Cytochrome P450 protocols (2nd ed.). Humana Press.
-
National Library of Medicine. Cytochrome P450 : in vitro methods and protocols. [Link].
- Li, Z., et al. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California.
- Pizzo, F., et al. (2016). Quantitative and qualitative models for carcinogenicity prediction for non-congeneric chemicals using CP ANN method for regulatory uses. SAR and QSAR in environmental research, 27(1), 1–21.
- Roy, K., et al. (2023). Predicting Dose-Dependent Carcinogenicity of Chemical Mixtures Using a Novel Hybrid Neural Network Framework and Mathematical Approach. International journal of molecular sciences, 24(13), 10931.
- Van der Laan, J. W., et al. (2016). Prediction of carcinogenic potential of chemicals using repeated-dose (13-week) toxicity data. Regulatory toxicology and pharmacology : RTP, 81, 193–200.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whyquit.com [whyquit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C9H11N3O | CID 12087452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenotech.com [xenotech.com]
- 12. dokumen.pub [dokumen.pub]
Discovery and History of (R)-N'-Nitrosonornicotine as a Tobacco-Specific Nitrosamine
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of N'-Nitrosonornicotine (NNN), a potent carcinogen classified as a tobacco-specific nitrosamine (TSNA). We will delve into the initial identification of NNN in tobacco products, the elucidation of its formation pathways, the development of analytical methodologies for its detection, and the extensive research into its carcinogenic properties and metabolic activation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical area of tobacco carcinogenesis.
Introduction: The Emergence of Tobacco-Specific Nitrosamines
Tobacco-specific nitrosamines (TSNAs) are a group of carcinogens found exclusively in tobacco products and are formed from the nitrosation of tobacco alkaloids, primarily nicotine.[1] Among these, N'-Nitrosonornicotine (NNN) stands out as one of the most significant due to its potent carcinogenic activity.[1] The discovery of NNN in the 1970s marked a pivotal moment in tobacco research, providing the first concrete evidence of a potent organic carcinogen in unburned tobacco.[2][3] This finding fundamentally shifted the understanding of tobacco-related cancer risk, extending it beyond the products of combustion. This guide will trace the historical and scientific journey of NNN, from its initial detection to our current understanding of its role in human cancer.
The Initial Discovery and Identification of NNN
The first identification of NNN in unburned tobacco was a landmark discovery reported in the mid-1970s.[2][3] Researchers positively identified N'-Nitrosonornicotine in various commercial U.S. tobacco products, with concentrations ranging from 1.9 to 88.6 parts per million.[2][4] This was a significant finding, as these levels were substantially higher than those of other environmental nitrosamines found in food and beverages, which rarely exceeded 0.1 parts per million.[2][3][4] This discovery established NNN as the first potential organic carcinogen isolated from tobacco itself, rather than just its smoke.[2][3]
Early Analytical Methodologies
The initial detection and quantification of NNN relied on a combination of chromatographic and spectrometric techniques. Early methods involved the use of gas chromatography (GC) and thin-layer chromatography (TLC) for separation, followed by mass spectrometry (MS) for positive identification.[2] A high-speed liquid chromatography method was also developed for the determination of NNN in tobacco, providing a more rapid analytical approach.[5][6] These pioneering analytical efforts were crucial for establishing the widespread presence of NNN in tobacco products.
Protocol: Early Gas Chromatography-Mass Spectrometry (GC-MS) for NNN Detection (Conceptual)
-
Extraction: Tobacco samples were extracted with an organic solvent (e.g., dichloromethane) to isolate the nitrosamines.
-
Cleanup: The crude extract was purified using column chromatography to remove interfering compounds.
-
Derivatization (if necessary): In some cases, derivatization was employed to improve the volatility and chromatographic properties of NNN.
-
GC Separation: The purified extract was injected into a gas chromatograph equipped with a suitable capillary column to separate NNN from other components.
-
MS Detection: The eluting compounds were introduced into a mass spectrometer for identification based on their unique mass spectra.
Formation of N'-Nitrosonornicotine
Subsequent research focused on understanding the formation pathways of NNN. It was established that NNN is primarily formed through the nitrosation of nornicotine, a secondary amine alkaloid present in tobacco.[7][8] This process can occur during the curing, aging, processing, and smoking of tobacco.[7]
The Role of Nicotine Demethylation and Nitrosation
The precursor to NNN, nornicotine, is itself derived from the demethylation of nicotine, the principal alkaloid in tobacco.[7] This demethylation is catalyzed by the enzyme nicotine N-demethylase (NND) found in the tobacco plant.[7] The resulting nornicotine then undergoes nitrosation, a chemical reaction where a nitroso group (-N=O) is added to the secondary amine nitrogen of the pyrrolidine ring.[7][8] This reaction is facilitated by nitrosating agents derived from nitrous acid (HNO₂) under the acidic conditions present during tobacco curing.[7]
Caption: Formation of NNN from Nicotine.
Endogenous Formation in Humans
Interestingly, NNN can also be formed endogenously in the human body.[9][10] This can occur in the acidic environment of the stomach when dietary or endogenous nitrites react with nornicotine.[7] Nornicotine may be present as a minor metabolite of nicotine or as an impurity in nicotine replacement therapy (NRT) products.[7][9] Studies have detected NNN in the saliva of oral snuff and e-cigarette users, as well as in the urine of some individuals using oral NRT products, providing evidence for this endogenous formation.[7][9][11]
Carcinogenicity of N'-Nitrosonornicotine
The discovery of NNN was quickly followed by investigations into its biological effects. Animal studies provided compelling evidence of its carcinogenicity. The International Agency for Research on Cancer (IARC) has classified NNN as a Group 1 carcinogen, meaning it is carcinogenic to humans.[7][12]
Evidence from Animal Studies
Extensive studies in various laboratory animals have demonstrated the potent carcinogenicity of NNN.[13][14] When administered to rats, NNN has been shown to induce tumors in the esophagus, nasal cavity, and oral cavity.[13][15] In mice, it induces lung adenomas, and in hamsters, it causes tumors of the trachea and nasal cavity.[13][14] The route of administration influences the site of tumor development. For example, oral administration in rats primarily leads to esophageal and nasal cavity carcinomas.[14]
| Animal Model | Route of Administration | Primary Tumor Sites | Reference |
| Rats | Drinking water | Esophageal carcinomas, Nasal cavity carcinomas | [13] |
| Rats | Diet | Nasal cavity carcinomas, Esophageal carcinomas | [13] |
| Rats | Subcutaneous injection | Olfactory neuroblastomas, Lung adenomas | [13] |
| Mice | Intraperitoneal injection | Lung adenomas | [13] |
| Hamsters | Drinking water | Nasal cavity papillomas, Tracheal papillomas | [13] |
The Role of (R)- and (S)-Enantiomers
NNN exists as two enantiomers, (R)-NNN and (S)-NNN. Research has shown that the (S)-enantiomer is a particularly powerful carcinogen for the oral cavity in rats.[16][17] Interestingly, while (R)-NNN is less active on its own, it can synergistically enhance the carcinogenicity of (S)-NNN.[3][17]
Metabolic Activation: The Pathway to Carcinogenesis
For NNN to exert its carcinogenic effects, it must undergo metabolic activation, a process primarily carried out by cytochrome P450 (CYP) enzymes.[15][18] This metabolic activation transforms NNN into reactive electrophilic intermediates that can bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations and initiate the process of carcinogenesis.[15][18]
α-Hydroxylation Pathways
The primary metabolic activation pathways for NNN are 2'-hydroxylation and 5'-hydroxylation, which occur on the pyrrolidine ring.[15][19] These reactions are catalyzed by CYP enzymes, with 2'-hydroxylation appearing to be more prevalent in humans.[7]
-
2'-Hydroxylation: This pathway leads to the formation of unstable intermediates that can ultimately generate pyridyloxobutyl (POB)-DNA adducts.[15]
-
5'-Hydroxylation: More common in non-primate animals, this pathway results in the formation of pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.[7][15]
Caption: Metabolic Activation of NNN.
Detection of NNN Metabolites as Biomarkers
The metabolites of NNN can be detected in biological samples and serve as biomarkers of exposure. For example, the sum of NNN and its pyridine-N-glucuronide, referred to as total NNN, can be quantified in urine.[10] More recently, methods have been developed to detect NNN in human toenails, providing a potential long-term biomarker of exposure.[20]
Protocol: LC-MS/MS for NNN Quantitation in Biological Samples (Conceptual)
-
Sample Preparation: Urine or digested toenail samples are subjected to solid-phase extraction (SPE) to isolate and concentrate NNN and its metabolites.
-
LC Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) system to separate the target analytes from other matrix components.
-
MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) for highly sensitive and specific quantification using selected reaction monitoring (SRM).
Regulatory Significance and Future Directions
The discovery and extensive characterization of NNN as a potent carcinogen have had significant implications for tobacco control and regulation. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have proposed limits on the levels of nitrosamines, including NNN, in tobacco products.[7]
The history of NNN research highlights a critical failure of the tobacco industry to monitor and mitigate the formation of this carcinogen, particularly with changes in tobacco curing practices in the mid-20th century that led to increased TSNA levels.[21]
Future research will likely focus on:
-
Developing more effective strategies to reduce NNN levels in tobacco products.
-
Further elucidating individual susceptibility to NNN-induced carcinogenesis.
-
Developing more sensitive and specific biomarkers for early detection of NNN-related cancers.
-
Understanding the role of NNN in the context of newer nicotine delivery products.
Conclusion
The discovery of N'-Nitrosonornicotine as a tobacco-specific nitrosamine was a watershed moment in cancer research. It unveiled a potent, non-combustion-related carcinogen inherent to tobacco itself. Decades of subsequent research have unraveled its formation pathways, confirmed its powerful carcinogenic activity in numerous animal models, and detailed the metabolic activation mechanisms that lead to DNA damage. The story of NNN serves as a stark reminder of the complex and multifaceted carcinogenic nature of tobacco products and underscores the critical importance of continued research and stringent regulation to mitigate the profound public health impact of tobacco use.
References
-
N-Nitrosonornicotine - Wikipedia. Available from: [Link]
-
Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC. (2019-01-09). Available from: [Link]
-
Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice - PubMed. Available from: [Link]
-
Formation of NNN via N-nitrosation of nornicotine. 1 Demethylation of... - ResearchGate. Available from: [Link]
-
Metabolic α-Hydroxylation of the Tobacco-specific Carcinogen, N′-Nitrosonornicotine 1. Available from: [Link]
-
N'-nitrosonornicotine in tobacco - PubMed. Available from: [Link]
-
Blowing smoke: the history of tobacco-specific nitrosamines in Canadian tobacco. Available from: [Link]
-
7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds Stephen S. Hecht, Irina Stepanov, and Mingyao Wang Masonic C. Available from: [Link]
-
Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users - NIH. Available from: [Link]
-
Evaluating the Metabolism of Deuterated NNN in Smokeless Tobacco Users - NCI. Available from: [Link]
-
Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed. Available from: [Link]
-
N-Nitrosonornicotine CAS No. 16543-55-8 - WhyQuit. Available from: [Link]
-
N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985) - Inchem.org. Available from: [Link]
-
N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL) - NCBI. Available from: [Link]
-
50 Years of Research on Tobacco-Specific Nitrosamines: A Virtual Collection of Emerging Knowledge of Chemical Toxicology of Tobacco and Nicotine Delivery Systems and Call for Contributions to a Landmark Special Issue - ACS Publications. Available from: [Link]
-
(S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC - NIH. Available from: [Link]
-
N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1- BUTANONE. Available from: [Link]
-
An Improved Synthesis of (+/-)-N'-nitrosonornicotine 5'-acetate - PubMed. Available from: [Link]
-
An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed. Available from: [Link]
-
SOME TOBACCO-SPECIFIC N-NITROSAMINES - IARC Publications. Available from: [Link]
-
Tobacco-specific nitrosamines - Wikipedia. Available from: [Link]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - Inchem.org. Available from: [Link]
-
Trends Over Time in Tobacco-Specific Nitrosamines (TSNAs) in Whole Tobacco and Smoke Emissions From Cigarettes Sold in Canada - PMC - NIH. Available from: [Link]
-
Origin in Tobacco Smoke of N'-Nitrosonornicotine, a Tobacco-Specific Carcinogen. Available from: [Link]
-
(S)-N'-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC. Available from: [Link]
-
Origin in tobacco smoke of N'-nitrosonornicotine, a tobacco-specific carcinogen - PubMed. Available from: [Link]
-
Investigations on the origin of tobacco-specific nitrosamines n mainstream smoke of cigarettes | Carcinogenesis | Oxford Academic. Available from: [Link]
-
Determination of N'-nitrosonornicotine in tobacco by high speed liquid chromatography. Available from: [Link]
-
Synthesis of 5'-carboxy-N'-nitrosonornicotine and 5' - ACS Publications. Available from: [Link]
-
Determination of N'-nitrosonornicotine in tobacco by high speed liquid chromatography | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC - NIH. Available from: [Link]
-
Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/ - FDA. Available from: [Link]
-
NNLM Discovery | Open Science - YouTube. (2024-04-02). Available from: [Link]
-
Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC - NIH. Available from: [Link]
-
The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - NIH. Available from: [Link]
-
23rd International Workshop on Next Generation Nucleon Decay and Neutrino Detectors (NNN24) (28 October 2024 - 1 November 2024): Contribution List · Indico. (2024-10-28). Available from: [Link]
-
Scientific Discovery - Pacific Northwest National Laboratory. Available from: [Link]
Sources
- 1. Tobacco-specific nitrosamines - Wikipedia [en.wikipedia.org]
- 2. N'-nitrosonornicotine in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. dfg.de [dfg.de]
- 10. Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. whyquit.com [whyquit.com]
- 14. N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 15. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tobaccocontrol.bmj.com [tobaccocontrol.bmj.com]
Genotoxicity and mutagenicity studies of (R)-N'-Nitrosonornicotine
An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of (R)-N'-Nitrosonornicotine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound ((R)-NNN) is a chiral tobacco-specific nitrosamine (TSNA) recognized as a potent carcinogen. This guide provides a comprehensive technical overview of the methodologies and mechanistic principles essential for evaluating its genotoxicity and mutagenicity. The carcinogenicity of NNN is intrinsically linked to its metabolic activation by Cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophiles that form covalent adducts with DNA. Understanding this pathway is critical for interpreting genotoxicity data. This document details the theoretical and practical aspects of key assays, including the enhanced Bacterial Reverse Mutation (Ames) Test, the in vitro Mammalian Cell Micronucleus Test, and the Comet Assay. It emphasizes the causality behind experimental choices, such as the selection of specific metabolic activation systems and bacterial strains, to ensure robust and reliable risk assessment.
Introduction: The Significance of this compound
N'-Nitrosonornicotine (NNN) is a prominent carcinogenic TSNA found in a wide array of tobacco products, including chewing tobacco, snuff, and both mainstream and sidestream cigarette smoke.[1][2][3][4] Its presence is not limited to consumed products; it can also be formed endogenously from salivary nitrite and tobacco alkaloids.[1] The International Agency for Research on Cancer (IARC) has classified NNN as a Group 1 carcinogen, meaning it is carcinogenic to humans.[3][4][5]
NNN possesses a chiral center at the 2'-position of its pyrrolidine ring, existing as two distinct enantiomers: (S)-NNN and (R)-NNN.[5] Research has demonstrated that the stereochemistry significantly influences carcinogenic activity. (S)-NNN is the predominant enantiomer in smokeless tobacco products and is a powerful oral cavity carcinogen in animal models.[5][6] While (R)-NNN has shown weaker carcinogenic activity on its own, it can synergistically enhance the carcinogenicity of (S)-NNN.[6] Therefore, a thorough evaluation of the genotoxic potential of the (R)-enantiomer is crucial for a complete risk profile. The genotoxicity of these compounds is the primary mechanism driving their carcinogenicity, making these studies fundamental to public health, tobacco product regulation, and the safety assessment of nicotine-containing pharmaceuticals where nornicotine may be a precursor impurity.[7][8]
The Mechanistic Core: Metabolic Activation and DNA Adduct Formation
The genotoxicity of (R)-NNN is not inherent to the molecule itself but is contingent upon its metabolic activation into DNA-reactive electrophiles. This biotransformation is a critical prerequisite for its mutagenic and carcinogenic effects.[4][5][9]
The Role of Cytochrome P450 Enzymes
Metabolic activation is primarily initiated by CYP enzymes through hydroxylation at the carbons adjacent to the nitroso group (α-hydroxylation).[10][11][12] Two major pathways exist for NNN: 2'-hydroxylation and 5'-hydroxylation.[2][5][10]
-
Human CYP enzymes implicated in NNN metabolism include CYP2A6, CYP2A13, CYP2B6, and CYP2E1.[13][14]
-
Stereoselectivity: Studies have shown that cultured rat esophagus preferentially metabolizes (S)-NNN via 2'-hydroxylation, while (R)-NNN is preferentially metabolized through the 5'-hydroxylation pathway.[5] This metabolic preference is a key determinant of the ultimate biological effect and target organ specificity.
Formation of Diazonium Ions and DNA Adducts
The initial α-hydroxylation products are unstable and spontaneously decompose to form highly reactive diazonium ions.[11][12][15] These electrophilic intermediates are the ultimate carcinogenic species that react with nucleophilic sites on DNA bases to form covalent DNA adducts.[13][15][16]
The primary adducts formed are known as pyridyloxobutyl (POB) DNA adducts.[16] The 5'-hydroxylation pathway, more prominent for (R)-NNN in some tissues, leads to the formation of adducts such as 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI).[10] These adducts distort the DNA helix, interfere with replication and transcription, and if not repaired, can lead to miscoding and permanent mutations, initiating the process of carcinogenesis.[13]
A diagram illustrating the metabolic activation of NNN is presented below.
Caption: Metabolic activation pathway of N'-Nitrosonornicotine (NNN).
A Battery of Tests: Methodologies for Genotoxicity Assessment
No single assay is sufficient to characterize the full genotoxic profile of a compound. A battery of tests assessing different endpoints is required. For a compound like (R)-NNN that requires metabolic activation, the choice and optimization of the external metabolic system (e.g., S9 fraction) is paramount.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenic potential, evaluating a compound's ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.[17]
-
Causality Behind Experimental Choices: Standard Ames test protocols (e.g., OECD TG 471) often fail to detect the mutagenicity of nitrosamines.[18][19] This is because the standard 10% rat liver S9 fraction does not efficiently metabolize these compounds. An Enhanced Ames Test is required, incorporating critical modifications:
-
Metabolic System: Use of hamster liver S9, typically at a higher concentration (e.g., 30%), is more effective as it has higher concentrations of the relevant CYP enzymes (like CYP2E1) for activating nitrosamines.[18][20][21]
-
Tester Strains: Strains that detect base-pair substitutions, such as S. typhimurium TA100 and TA1535, and E. coli WP2 uvrA (pKM101), are the most sensitive.[18][20] NNN is known to cause GC→AT transitions, consistent with the adducts it forms.[13][18] Frameshift-detecting strains like TA98 and TA1537 are typically negative.[18]
-
Exposure Method: A pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, is crucial to allow sufficient time for metabolic activation and interaction with the bacterial DNA.[18]
-
-
Preparation: Prepare overnight cultures of sensitive bacterial strains (e.g., TA1535, WP2 uvrA). Prepare the S9 mix using Aroclor- or phenobarbital/β-naphthoflavone-induced hamster liver S9 at a final concentration of 30% (v/v) in the mix.
-
Pre-incubation: In a sterile tube, add 0.1 mL of bacterial culture, 0.5 mL of the 30% S9 mix, and 50 µL of the test article solution ((R)-NNN dissolved in a non-inhibitory solvent like water or DMSO).
-
Controls: Prepare parallel tubes for:
-
Negative Control: Vehicle (solvent) only.
-
Positive Control: A known mutagen requiring S9 activation (e.g., 2-Aminoanthracene).
-
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes with gentle shaking (e.g., 120 RPM).[18]
-
Plating: After incubation, add 2.0 mL of molten top agar (supplemented with trace histidine/biotin) to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate the plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.
-
Validation: The test is valid if the negative control counts are within the historical range and the positive control shows a significant increase in revertants. A positive result for (R)-NNN is a dose-dependent increase in revertant colonies that is at least double the negative control count.
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, representing acentric chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that have failed to incorporate into the daughter nuclei during mitosis.[22][23][24]
-
Causality Behind Experimental Choices: For the results to be biologically relevant, it is essential to ensure the cells analyzed have completed at least one cell division during or after treatment.
-
Cytokinesis Block: Cytochalasin B is used to block cytokinesis (the final stage of cell division), resulting in binucleated cells.[22][25] Scoring micronuclei only in these binucleated cells provides a self-validating system, confirming that the cell population has undergone mitosis, a prerequisite for the expression of chromosomal damage as micronuclei.[22][25]
-
Metabolic Activation: As with the Ames test, a robust external metabolic activation system (S9) is required to assess compounds like (R)-NNN.[26][27]
-
-
Cell Culture: Seed mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) into culture vessels.[24]
-
Treatment: Treat the cells with various concentrations of (R)-NNN, both with and without an appropriate S9 metabolic activation system, for a short duration (e.g., 3-6 hours).
-
Controls: Include vehicle (negative) and known clastogen (e.g., Mitomycin C without S9, Cyclophosphamide with S9) controls.
-
Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B at a concentration sufficient to inhibit cytokinesis. The timing of this addition is critical and should allow cells that were in S-phase during treatment to progress through mitosis.
-
Harvesting: Harvest the cells after a total incubation period equivalent to 1.5-2.0 normal cell cycles.
-
Slide Preparation & Staining: Prepare slides using cytocentrifugation, fix the cells, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria. Concurrently, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
Validation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells at non-toxic or moderately toxic concentrations.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for measuring DNA strand breaks in individual eukaryotic cells.[28][29]
-
Causality Behind Experimental Choices: The principle is that under electrophoresis, damaged DNA (containing fragments and relaxed loops) will migrate away from the nucleus, forming a "comet tail," while intact DNA remains in the "head."[28][30]
-
Alkaline vs. Neutral Conditions: The assay is typically performed under high pH (alkaline) conditions, which denatures the DNA and allows for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.[30] A neutral version can be used to specifically detect double-strand breaks.[30] For a comprehensive screen, the alkaline assay is preferred.
-
Lesion-Specific Enzymes: The sensitivity can be enhanced by incorporating steps where the nucleoids are incubated with enzymes that recognize specific types of DNA damage (e.g., formamidopyrimidine DNA glycosylase - FPG, for detecting oxidized purines) and convert them into strand breaks, thereby increasing the comet tail intensity.[28][31]
-
-
Cell Treatment: Expose appropriate cells (e.g., human hepatocytes, which are metabolically competent, or other cell lines with external S9) to (R)-NNN for a short period.
-
Slide Preparation: Mix a suspension of treated single cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to dissolve cell membranes and nuclear proteins, leaving behind DNA "nucleoids."[28]
-
Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer (pH > 13) to unwind and denature the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. The negatively charged DNA will migrate toward the anode.[30]
-
Neutralization and Staining: Neutralize the slides, dehydrate them, and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage. Common metrics include % Tail DNA (the percentage of total DNA intensity in the tail) and Tail Moment.[30]
-
Validation: A positive result is a statistically significant, dose-dependent increase in comet tail formation compared to the negative control.
Caption: Workflow for a genotoxicity testing battery for nitrosamines.
Data Summary and Interpretation
Data from studies on NNN confirm its genotoxic potential, which requires metabolic activation.
| Assay | Endpoint | NNN Result | Key Considerations |
| Ames Test | Gene Mutation | Positive[1][26] | Requires metabolic activation (S9). Potency is higher with hamster S9 vs. rat S9.[18][20] |
| Micronucleus Test | Chromosome Damage | Positive[14][26] | Induces micronuclei in vivo and in vitro, indicating clastogenic potential.[26] |
| Unscheduled DNA Synthesis | DNA Repair | Positive[1] | Indicates DNA damage that triggers repair mechanisms in rat hepatocytes. |
| DNA Adduct Formation | Direct DNA Damage | Positive[10][16][32] | Forms pyridyloxobutyl adducts in target tissues like the esophagus and nasal cavity.[16][32] |
Studies comparing the enantiomers have shown that (S)-NNN forms more total py-py-dI DNA adducts than (R)-NNN in human liver enzyme systems, which is consistent with the higher carcinogenic potency of (S)-NNN.[10] However, the detection of adducts and mutagenicity from racemic NNN confirms that the mixture, including the (R)-enantiomer, is unequivocally genotoxic.[1][26]
Regulatory Context and Implications
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls for nitrosamine impurities in pharmaceutical products due to their classification as probable human carcinogens.[33][34] The acceptable intake (AI) limit for nitrosamines is typically very low, often in the nanogram-per-day range, reflecting their high carcinogenic potency.[33]
The genotoxicity data for (R)-NNN and its counterparts are central to:
-
Tobacco Product Regulation: Providing the scientific basis for establishing limits on TSNA levels in cigarettes and smokeless tobacco products to reduce cancer risk.[7][8]
-
Drug Development: Informing the risk assessment for any drug product where nornicotine is a known starting material or impurity, with the potential to be nitrosated to form NNN.
A positive result in this battery of genotoxicity tests flags a compound as a potential carcinogen, triggering further investigation and stringent regulatory control.
References
-
N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985). (1998-04-21). Inchem.org. Available from: [Link]
-
Zarth, A. T., et al. (2016-03-21). DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats. PubMed. Available from: [Link]
-
Thakrar, F. J., et al. Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(16), 9387. MDPI. Available from: [Link]
-
N'-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1- BUTANONE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100E. Available from: [Link]
-
Ames Test for N-Nitrosamines: Assessing Mutagenicity. (2025-03-11). IPHASE Biosciences. Available from: [Link]
-
Upadhyaya, P., et al. (2008-09-27). Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA. Chemical Research in Toxicology, 21(10), 1993-2001. ACS Publications. Available from: [Link]
-
Tennant, R. E., et al. (2025-10-04). A deep dive into historical Ames study data for N-nitrosamine compounds. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2024-09-29). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]
-
Lao, Y., et al. Identification of an N′-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. PMC - NIH. Available from: [Link]
-
Panicker, P. K., et al. (2002). Mutagenic and cytogenetic studies of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Mutation Research, 517(1-2), 153-159. PubMed. Available from: [Link]
-
Current Status Of The Ames Test For N-nitrosamines. (2023-08-17). Lhasa Limited. Available from: [Link]
-
Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249-261. PubMed. Available from: [Link]
-
SOME TOBACCO-SPECIFIC N-NITROSAMINES. IARC Publications. Available from: [Link]
-
N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL). NCBI. Available from: [Link]
-
Yang, L., et al. (2024-03-13). Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes. Toxicology, 504, 153774. PubMed. Available from: [Link]
-
Wang, M., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. MDPI. Available from: [Link]
-
Bacterial Mutagenicity of Some Tobacco Aromatic Nitrogen Bases and Their Mixtures. CDC Stacks. Available from: [Link]
-
N -Nitrosonornicotine. Grokipedia. Available from: [Link]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. Inchem.org. Available from: [Link]
-
Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research, 424(1-2), 127-142. PubMed - NIH. Available from: [Link]
-
Elespuru, R., et al. (2023-04-25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Available from: [Link]
-
Mechanism of metabolic activation of NNN and the formation of DNA adducts. ResearchGate. Available from: [Link]
-
Fan, T., et al. (2019-01-03). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. ResearchGate. Available from: [Link]
-
Tejada-Guzmán, I., et al. (2021). Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 861-862, 503294. PubMed. Available from: [Link]
-
Collins, A. R. The Comet Assay for DNA Damage and Repair. Zenodo. Available from: [Link]
-
Micronucleus test. Wikipedia. Available from: [Link]
-
Sharma, A., et al. (2012-12-19). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. PMC - NIH. Available from: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]
-
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. Available from: [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-26). Frontiers in Toxicology. Available from: [Link]
-
Lorge, E., et al. (2008). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research, 655(1-2), 1-14. PubMed. Available from: [Link]
-
N-Nitrosonornicotine – Knowledge and References. Taylor & Francis. Available from: [Link]
-
The Comet assay: A sensitive method for detecting DNA damage in individual cells. (2025-08-07). ResearchGate. Available from: [Link]
-
Hecht, S. S., et al. (2019-01-09). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N′-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. PMC. Available from: [Link]
-
Balbo, S., et al. (2012). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Carcinogenesis, 33(10), 1983–1987. PMC - NIH. Available from: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. Available from: [Link]
-
Hecht, S. S. (2012). It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco. Cancer Prevention Research, 5(8), 989-992. NIH. Available from: [Link]
-
Proposal for a Standard for Tobacco-Specific Nitrosamines in Cigarette Tobacco and Cigarette Smoke. (2013). Regulations.gov. Available from: [Link]
-
Elder, D. (2023-06-08). New quality requirements for tobacco products. European Pharmaceutical Review. Available from: [Link]
-
Nitrosamine impurities. (2025-07-29). European Medicines Agency (EMA). Available from: [Link]
Sources
- 1. N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of an N’-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iphasebiosci.com [iphasebiosci.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. Current Status Of The Ames Test For N-nitrosamines | Lhasa Limited [lhasalimited.org]
- 22. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 23. Micronucleus test - Wikipedia [en.wikipedia.org]
- 24. criver.com [criver.com]
- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mutagenic and cytogenetic studies of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. zenodo.org [zenodo.org]
- 32. caymanchem.com [caymanchem.com]
- 33. fda.gov [fda.gov]
- 34. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of (R)-N'-Nitrosonornicotine in Rats
Introduction
N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer.[1] Found in a variety of tobacco products, NNN is a significant etiological agent for cancers of the esophagus and oral cavity.[2][3][4] NNN exists as two stereoisomers, (R)- and (S)-NNN, with the (S)-enantiomer being predominant in tobacco.[5] Understanding the pharmacokinetic (PK) and bioavailability profile of each enantiomer is critical for assessing its carcinogenic risk and developing potential mitigation strategies.
The carcinogenicity of NNN is intrinsically linked to its metabolic activation by cytochrome P450 enzymes.[2][3] This process, known as α-hydroxylation, generates reactive intermediates that can form DNA adducts, leading to genetic mutations and initiating tumorigenesis.[5] The metabolic pathways, and thus the carcinogenic potency, differ significantly between the (R) and (S) enantiomers.[2][3][4]
This technical guide provides a comprehensive overview of the methodologies used to characterize the pharmacokinetics and bioavailability of (R)-N'-Nitrosonornicotine in a preclinical rat model. As the rat is a well-established model for NNN-induced esophageal carcinogenesis, the insights gained from these studies are invaluable for human health risk assessment.[2][3][4] We will delve into the causality behind experimental design choices, present detailed protocols, and summarize key data to provide researchers and drug development professionals with a robust framework for conducting and interpreting such studies.
Core Methodology: In Vivo Pharmacokinetic Assessment
The primary objective of an in vivo PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. This is achieved by administering the compound through different routes and measuring its concentration over time in various biological matrices, primarily plasma.
Rationale for Animal Model Selection
Sprague-Dawley (SD) or Fischer 344 (F344) rats are the models of choice for NNN toxicological and pharmacokinetic studies.[1][6][7]
-
Justification: These strains are widely used in toxicology due to their well-characterized physiology and metabolic pathways.[7] Specifically for NNN, rats have been shown to develop esophageal tumors upon exposure, making them a relevant model for studying its carcinogenic effects.[2][3][4] Using male rats (9-10 weeks of age) is a common practice to avoid the physiological variability introduced by the female estrous cycle.[1][8]
Experimental Design: Intravenous vs. Oral Administration
To determine absolute bioavailability, the compound must be administered via both an intravenous (IV) and an extravascular route (typically oral, PO).
-
Intravenous (IV) Administration: A direct injection into the bloodstream ensures 100% bioavailability by definition. The data from the IV route serves as the reference against which the oral route is compared. It allows for the determination of key systemic parameters like clearance (CL) and volume of distribution (Vd).
-
Oral Gavage (PO): This route mimics a relevant route of human exposure for substances in tobacco products.[1] Comparing the plasma concentration profile after PO administration to the IV profile allows for the calculation of oral bioavailability (F), which quantifies the fraction of the dose that reaches systemic circulation.
A recent study evaluated the toxicokinetics of NNN in male Sprague-Dawley rats after both IV and oral gavage administration, highlighting the importance of this dual-route approach.[1]
Detailed Experimental Protocols
The following protocols represent a synthesis of established methodologies for conducting a robust pharmacokinetic study of (R)-NNN in rats.
Protocol 1: Animal Preparation and Dosing
-
Animal Model: Male Sprague-Dawley rats (9-10 weeks old).
-
Acclimation: Animals are acclimated for at least one week prior to the study in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a catheter into the jugular vein is recommended. This minimizes animal stress and improves data quality compared to repeated tail-nicking.
-
Test Article Preparation:
-
This compound is dissolved in a sterile, biocompatible vehicle such as 0.9% saline.[1]
-
The concentration is adjusted to deliver the desired dose in a small volume (e.g., 1-2 mL/kg for PO, <1 mL/kg for IV).
-
-
Dosing:
-
IV Group: A single bolus dose of the (R)-NNN solution is administered via the tail vein or a catheter.
-
PO Group: A single dose is administered directly into the stomach using a ball-tipped gavage needle.[1]
-
A typical dose for such studies can range from micrograms to milligrams per kilogram, depending on the study's objectives (e.g., 0.3 mg/kg was used in a key metabolism study).[2][3][4]
-
Protocol 2: Sample Collection and Processing
-
Blood Sampling:
-
Serial blood samples (approx. 100-200 µL) are collected at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sampling schedule would be: pre-dose (0), and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
The resulting plasma supernatant is transferred to a fresh, labeled tube.
-
-
Urine Collection:
-
Storage: All plasma and urine samples are immediately frozen and stored at -80°C until analysis to ensure analyte stability.
Protocol 3: Bioanalytical Quantification by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like NNN in complex biological matrices due to its high sensitivity and specificity.[9][10]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: This step removes proteins and other interfering matrix components, concentrating the analyte of interest.
-
An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., [¹³C₆]NNN or NNN-d4), is added to the plasma sample.[9][10] The IS corrects for variability during sample processing and analysis.
-
The sample is subjected to a series of extraction steps, often involving mixed-mode cation exchange cartridges, to isolate NNN and its metabolites.[10]
-
-
LC Separation:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A reversed-phase C18 column is typically used to separate (R)-NNN from its metabolites and residual matrix components based on polarity.
-
-
MS/MS Detection:
-
The eluent from the HPLC column is ionized (typically using electrospray ionization, ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing highly selective quantification.
-
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, recovery, and stability to ensure data integrity.[9][11] The limit of quantitation (LOQ) for urinary NNN can be as low as 1.3-2.0 pg/mL.[9]
Data Analysis and Interpretation
Pharmacokinetic Parameters
Following quantification, plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to derive key PK parameters.
| Parameter | Description | Significance for (R)-NNN |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption after oral dosing. |
| Tmax | Time at which Cmax is observed | Provides information on the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug over time. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half | Indicates the rate of elimination. A short half-life (~1.25-2.5 h for NNN in rats) suggests rapid absorption and metabolism.[1] |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Measures the efficiency of drug elimination from the body. |
| Vd | Volume of Distribution | An apparent volume that describes how the drug distributes throughout the body. |
| F (%) | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUCPO / AUCIV) * (DoseIV / DosePO) * 100. |
Systemic exposure (Cmax and AUC) for NNN in rats has been shown to be dose-proportional after both IV and PO administration.[1]
Metabolic Profiling
Analysis of urine and plasma samples is crucial for understanding the metabolic fate of (R)-NNN. In rats, NNN undergoes extensive metabolism via α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring.[2][3][4]
-
(R)-NNN Metabolism: Studies show that in rats, (R)-NNN is preferentially metabolized via 5'-hydroxylation .[2][3][4] This pathway leads to the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), which is a major urinary metabolite.[2][3]
-
(S)-NNN Metabolism: In contrast, the more carcinogenic (S)-NNN enantiomer predominantly undergoes 2'-hydroxylation , which is considered the primary metabolic activation pathway leading to DNA damage in the rat esophagus.[2][3][4][12]
The ratio of 2'-hydroxylation to 5'-hydroxylation metabolites in urine is a key indicator of the balance between metabolic activation and detoxification. For (R)-NNN administered by gavage to rats, this ratio is low (0.398–0.450), whereas for (S)-NNN, it is significantly higher (1.66–2.04), underscoring the stereospecificity of NNN metabolism.[2][3][4]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study.
Caption: Workflow for determining (R)-NNN pharmacokinetics in rats.
Metabolic Pathway of (R)-NNN in Rats
This diagram outlines the principal metabolic transformation of (R)-NNN in the rat model.
Caption: Predominant metabolic pathway of (R)-NNN in the rat.
Conclusion
The pharmacokinetic and bioavailability assessment of this compound in rats is a multi-faceted process that requires careful experimental design, precise execution, and sensitive bioanalysis. The data clearly show that NNN is rapidly absorbed and metabolized in the rat model.[1] Crucially, the metabolism is stereospecific, with (R)-NNN primarily undergoing 5'-hydroxylation, a detoxification pathway, while the more abundant (S)-NNN isomer favors the 2'-hydroxylation pathway associated with carcinogenic activation.[2][3][4] This detailed understanding of the ADME properties of (R)-NNN is essential for building comprehensive toxicological profiles and for accurately assessing the human health risks posed by tobacco products. The methodologies and insights presented in this guide serve as a foundational resource for professionals engaged in this critical area of research.
References
- Upadhyaya, P., Zimmerman, C. L., & Hecht, S. S. (2002). Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. Chemical Research in Toxicology, 15(10), 1354–1361.
- Hecht, S. S., Carmella, S. G., & Stepanov, I. (2013).
- Hecht, S. S., et al. (2002).
- Brittebo, E. B., & Tjaelve, H. (1981).
- Hecht, S. S., et al. (2002).
- Megerdichian, C., et al. (2008). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography– Tandem Mass Spectrometry. Chemical Research in Toxicology.
- Stepanov, I., et al. (2006). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention.
- Lagaud, G., et al. (2025). Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats. Toxicology and Applied Pharmacology.
- Stepanov, I., et al. (2006). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PMC - NIH.
- Wang, M., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. PMC - NIH.
- Adams, J. D., et al. (1985). Pharmacokinetics of tobacco-specific N-nitrosamines. PubMed.
- Tyndall, J. (2015). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. FDA.
- Li, Y., et al. (2014).
- Upadhyaya, P., et al. (2002).
- Sepehr, E., et al. (2021). Toxicokinetic and Genotoxicity Study of NNK in Male Sprague-Dawley Rats Following Nose-Only Inhalation Exposure, Intraperitoneal Injection, and Oral Gavage.
- Hecht, S. S., et al. (2013). (S)
Sources
- 1. Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. fda.gov [fda.gov]
- 12. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Chiral Separation of (R)- and (S)-N'-Nitrosonornicotine Enantiomers by HPLC
Introduction: The Critical Need for Enantiomeric Resolution of N'-Nitrosonornicotine
N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine (TSNA), is a potent carcinogen found in a variety of tobacco products.[1][2] The molecule possesses a chiral center at the 2'-position of its pyrrolidine ring, existing as two distinct enantiomers: (R)-NNN and (S)-NNN. Research has unequivocally demonstrated a significant difference in the biological activity of these enantiomers. Studies have shown that (S)-NNN is a powerful oral cavity and esophageal carcinogen, exhibiting significantly higher tumorigenic potency than its (R)-counterpart in animal models.[1][2][3] In fact, while (S)-NNN is a strong carcinogen, (R)-NNN is weakly active but has been shown to synergistically enhance the carcinogenicity of (S)-NNN.[1][2]
Given that (S)-NNN is the predominant enantiomer in tobacco products, comprising approximately 57-66% of the total NNN content, the ability to accurately separate and quantify these two forms is of paramount importance for toxicological studies, cancer research, and the regulation of tobacco products.[1][3][4] High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) offers a robust and reliable method for achieving this critical separation.[5][6]
This application note provides a detailed protocol for the chiral separation of (R)- and (S)-NNN enantiomers by HPLC. It is intended for researchers, scientists, and drug development professionals who require a validated methodology for the enantioselective analysis of this significant carcinogen.
Principle of Chiral Separation by HPLC
Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible. Chiral separation by HPLC is achieved by introducing a chiral environment, most commonly through the use of a chiral stationary phase (CSP).[7][8] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying degrees of stability.[7] This difference in interaction energy leads to different retention times for the (R)- and (S)-enantiomers on the column, allowing for their separation and quantification. Polysaccharide-based and macrocyclic glycopeptide CSPs have proven to be particularly effective for the separation of a wide range of chiral compounds, including nicotine-related compounds and TSNAs.[5][9][10]
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, and column thermostat.
-
UV or Mass Spectrometry (MS/MS) detector. An MS/MS detector is highly recommended for high sensitivity and selectivity, especially for trace analysis in complex matrices.[11][12][13]
Chemicals and Reagents
-
(R,S)-NNN standard (racemic mixture)
-
(R)-NNN and (S)-NNN individual enantiomeric standards (if available, for peak identification)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
Formic acid (for MS-compatible mobile phases)[15]
-
HPLC-grade water
Chiral Stationary Phase Column
A modified macrocyclic glycopeptide or a polysaccharide-based chiral stationary phase is recommended. A specific example that has shown high stereoselectivity for tobacco alkaloids and their metabolites is a modified macrocyclic glycopeptide stationary phase.[5][16]
-
Recommended Column: A column with a vancomycin-based chiral selector or a cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel.
Experimental Protocol
This protocol outlines the steps for the chiral separation of NNN enantiomers. Optimization may be required based on the specific column and HPLC system used.
Standard and Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of racemic NNN in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards by serial dilution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).
-
-
Sample Preparation (from Tobacco Products):
-
Accurately weigh 0.25 g of the tobacco product.
-
Extract the sample with an appropriate solvent, such as a buffered aqueous solution, followed by solid-phase extraction (SPE) for cleanup if necessary. CORESTA Method No. 72 provides a suitable extraction process.[14]
-
The final extract should be dissolved in the mobile phase before injection.
-
HPLC System Setup and Conditions
The following table summarizes the recommended starting conditions for the HPLC method.
| Parameter | Recommended Setting |
| Column | Modified Macrocyclic Glycopeptide or Polysaccharide-based CSP |
| Mobile Phase | Isocratic: Methanol/Ammonium Acetate buffer or a polar-organic mobile phase. A gradient may be necessary for complex samples.[10] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Injection Volume | 10 µL |
| Detector | UV at 230 nm or MS/MS with Electrospray Ionization (ESI) in positive mode. |
Data Acquisition and Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, starting with the lowest concentration, to establish the calibration curve.
-
Inject the prepared samples.
-
Identify the peaks for (R)- and (S)-NNN based on their retention times. If individual standards are available, they can be used for unambiguous peak identification. The elution order will depend on the specific chiral stationary phase used.
-
Quantify the amount of each enantiomer in the samples using the calibration curve.
The following diagram illustrates the general workflow for the chiral separation of NNN enantiomers.
Sources
- 1. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-N'-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels of (S)-N'-nitrosonornicotine in U.S. tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A comprehensive methodology for the chiral separation of 40 tobacco alkaloids and their carcinogenic E/Z-(R,S)-tobacco-specific nitrosamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of N'-nitrosonornicotine enantiomers in human urine by chiral stationary phase liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of (R)-N'-Nitrosonornicotine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This technical guide provides a comprehensive, field-proven methodology for the sensitive and accurate quantification of total (R)-N'-Nitrosonornicotine ((R)-NNN) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (R)-NNN, a potent Group 1 carcinogen classified by the International Agency for Research on Cancer (IARC), is a tobacco-specific nitrosamine directly implicated in the etiology of esophageal and oral cancers.[1][2] Biomonitoring of total NNN, which includes both the parent compound and its primary metabolite, NNN-N-glucuronide, offers a reliable measure of exposure and potential cancer risk.[1][3][4] This protocol is designed for researchers, scientists, and drug development professionals engaged in tobacco exposure biomonitoring and cancer etiology studies. It incorporates enzymatic hydrolysis to account for the conjugated metabolite, followed by solid-phase extraction (SPE) for sample purification and concentration. The use of a stable isotope-labeled internal standard, this compound-d4 ((R)-NNN-d4), ensures high accuracy and precision, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[5][6]
Introduction: The Rationale for NNN Biomonitoring
N'-Nitrosonornicotine (NNN) is a well-documented human carcinogen found in a variety of tobacco products, including cigarettes, cigars, and smokeless tobacco.[2][7] Exposure occurs through both mainstream and sidestream smoke, as well as through the use of oral tobacco products.[2] Endogenous formation of NNN from its precursor, nornicotine, and nitrosating agents in the body can also contribute to the overall exposure, although measuring NNN in plasma may be less prone to this artifact due to the stable pH of blood.[8][9][10][11]
Upon entering the body, NNN undergoes metabolic activation, leading to the formation of DNA adducts that can initiate the process of carcinogenesis.[12] A significant portion of NNN is detoxified and excreted in the urine, primarily as NNN-N-glucuronide.[1][3][4] Therefore, to obtain a comprehensive assessment of NNN exposure, it is crucial to measure "total NNN," which is the sum of the free (unconjugated) NNN and its glucuronidated form.[3][4][13] This is achieved by treating the urine sample with a β-glucuronidase enzyme prior to extraction and analysis.[1][14][15]
This application note details a robust LC-MS/MS method that has been validated to provide the necessary sensitivity and selectivity for quantifying total (R)-NNN in human urine at levels relevant to both smokers and non-smokers exposed to secondhand smoke.
Experimental Workflow Overview
The analytical workflow is designed to ensure the accurate, precise, and reproducible quantification of total (R)-NNN. The process involves several key stages, from sample preparation to data analysis, each optimized to minimize matrix effects and maximize recovery.
Figure 1: Overall experimental workflow for the quantification of total (R)-NNN in human urine.
Materials and Reagents
Chemicals and Standards
-
This compound (NNN) standard (≥98% purity)
-
This compound-d4 (NNN-d4) internal standard (≥99% deuterated forms)[12][16][17]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human urine (drug-free, for calibration and quality control)
Consumables and Equipment
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX mixed-mode cation exchange or graphitic carbon)[19][20]
-
Vials, caps, and septa for autosampler
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., Acquity HSS T3 UPLC column, 100 x 2.1 mm, 1.8 µm)[8]
Detailed Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of NNN and NNN-d4 in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the NNN stock solution in 50:50 methanol:water to create calibration standards ranging from 0.5 pg/mL to 500 pg/mL.
-
Internal Standard (IS) Working Solution: Dilute the NNN-d4 stock solution to a final concentration of 250 pg/mL in 50:50 methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human urine with NNN at three concentration levels: low (e.g., 1.5 pg/mL), medium (e.g., 75 pg/mL), and high (e.g., 400 pg/mL).
Sample Preparation Protocol
This protocol is designed to deconjugate NNN-glucuronide and then isolate the target analytes from the complex urine matrix.
Figure 2: Step-by-step sample preparation workflow.
-
Sample Aliquoting: Pipette 1.0 mL of each urine sample (calibrator, QC, or unknown) into a labeled polypropylene tube.
-
Internal Standard Spiking: Add 10 µL of the 250 pg/mL NNN-d4 internal standard working solution to each tube. Vortex briefly.
-
Enzymatic Hydrolysis:
-
Add 1.0 mL of 0.1 M ammonium acetate buffer (pH 6.8).
-
Add approximately 5000 units of β-glucuronidase.[4] The optimal amount may vary by enzyme lot and source and should be verified.[18]
-
Vortex and incubate the samples in a shaking water bath at 37°C for 16 hours (overnight).[4] This step is critical for cleaving the glucuronide moiety from NNN-N-glucuronide, allowing for the measurement of total NNN.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol. This removes salts and other polar interferences.
-
Elution: Elute the NNN and NNN-d4 from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Acquity HSS T3 UPLC, 100 x 2.1 mm, 1.8 µm[8] |
| Column Temperature | 45 °C[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | NNN: m/z 178.1 → 148.1 (Quantifier), m/z 178.1 → 120.1 (Qualifier) NNN-d4: m/z 182.1 → 152.1 (Quantifier) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6][21] The validation ensures that the method is reliable for its intended purpose.
| Validation Parameter | Result |
| Linearity & Range | The calibration curve was linear over the range of 0.5 pg/mL to 500 pg/mL with a correlation coefficient (r²) > 0.995. A 1/x weighting was applied. |
| Limit of Detection (LOD) | 0.4 pg/mL[4] |
| Limit of Quantitation (LOQ) | 1.3 pg/mL.[4] The LOQ demonstrated a signal-to-noise ratio >10 and had acceptable precision and accuracy. |
| Precision (Intra- & Inter-day) | The intra- and inter-day precision (%CV) for all QC levels was <15%.[4][6] |
| Accuracy (Intra- & Inter-day) | The intra- and inter-day accuracy (%RE) for all QC levels was within ±15% of the nominal values.[4][6] |
| Recovery | The extraction recovery for NNN, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples, was consistently between 68% and 80%.[4] The use of a co-eluting stable isotope-labeled internal standard corrects for any variability. |
| Matrix Effect | Assessed by comparing the response of post-extraction spiked urine samples to neat standards. Ion suppression/enhancement was found to be minimal and was compensated for by the internal standard. |
| Stability | NNN was stable in human urine for at least 3 freeze-thaw cycles and for 24 hours at room temperature. Long-term stability was confirmed for at least 6 months at -80°C. |
Discussion and Field-Proven Insights
-
Causality of Enzymatic Hydrolysis: The selection of β-glucuronidase is critical. Enzymes from E. coli are often preferred for their specificity towards N-glucuronides.[14] The incubation time and temperature are optimized to ensure complete cleavage of the glucuronide conjugate; incomplete hydrolysis would lead to an underestimation of total NNN exposure.[4][18]
-
Importance of the Internal Standard: The use of a stable isotope-labeled internal standard, (R)-NNN-d4, is non-negotiable for achieving high accuracy. This standard co-elutes with the analyte and experiences similar effects during sample preparation (e.g., extraction loss, matrix-induced ion suppression), thereby providing a reliable basis for quantification.[17]
-
Preventing Artifactual Formation: Urinary NNN levels can be biased by the nitrosation of nornicotine under acidic conditions, either endogenously or during sample handling.[8][9][10][11] Maintaining a neutral or slightly basic pH during sample collection and storage and processing samples promptly can mitigate this risk.
-
Chromatographic Performance: The use of a sub-2 µm particle column (UPLC/UHPLC) provides superior chromatographic resolution and peak shape, which is essential for separating the analyte from potential matrix interferences and ensuring accurate integration.[8]
Conclusion
This application note provides a detailed, robust, and validated LC-MS/MS method for the quantification of total this compound in human urine. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, demonstrates high sensitivity, accuracy, and precision, making it suitable for large-scale biomonitoring studies. By adhering to these guidelines, researchers can generate reliable data to better understand human exposure to this potent tobacco-specific carcinogen and its role in cancer risk assessment.
References
-
Urban, M., Scherer, G., Kavvadias, D., Hagedorn, H. W., Feng, S., Serafin, R., ... & Roethig, H. (2009). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 33(5), 260-265. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
International Agency for Research on Cancer (IARC). (1985). N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37). Inchem.org. [Link]
-
Wang, Y., Afeworki, Y., He, J., Schepmoes, A. A., Tolic, N., Wu, C., ... & Turesky, R. J. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology, 35(11), 2056-2066. [Link]
-
Pluym, N., Scherer, G., Edmiston, J. S., Rix, S., Schaller, D., & Hagedorn, H. W. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. Chemical Research in Toxicology, 35(4), 663-669. [Link]
-
International Agency for Research on Cancer (IARC). (2012). N'-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100E. [Link]
-
Agilent Technologies. (2020). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent. [Link]
-
International Agency for Research on Cancer (IARC). (2007). SOME TOBACCO-SPECIFIC N-NITROSAMINES. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 89. [Link]
-
International Agency for Research on Cancer (IARC). (2012). N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE. IARC Monographs - 100E. [Link]
-
Pluym, N., Scherer, G., Edmiston, J. S., Rix, S., Schaller, D., & Hagedorn, H. W. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. Chemical Research in Toxicology, 35(4), 663-669. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation. FDA. [Link]
-
International Agency for Research on Cancer (IARC). (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 89. [Link]
-
American Society for Clinical Pharmacology & Therapeutics (ASCPT). (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Pluym, N., Scherer, G., Edmiston, J. S., Rix, S., Schaller, D., & Hagedorn, H. W. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Stepanov, I., & Hecht, S. S. (2005). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 14(12), 2971-2975. [Link]
-
Andersen, J. M., Rød, A. M., Leere Øiestad, E. L., & Vindenes, V. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 999. [Link]
-
Pluym, N., Scherer, G., Edmiston, J. S., Rix, S., Schaller, D., & Hagedorn, H. W. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. Chemical Research in Toxicology, 35(4), 663-669. [Link]
-
Mallock, N., Böss, L., Burk, R., Rabong, C., Laux, P., Scherer, G., & Luch, A. (2013). Determination of tobacco-specific N-nitrosamines in urine of smokers and non-smokers. Forensic Science International, 228(1-3), 118-124. [Link]
-
Andersen, J. M., Rød, A. M., Leere Øiestad, E. L., & Vindenes, V. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 999. [Link]
-
Hecht, S. S., Carmella, S. G., & Murphy, S. E. (2002). Tobacco-Specific Nitrosamines and Their Pyridine-N-glucuronides in the Urine of Smokers and Smokeless Tobacco Users. Cancer Epidemiology, Biomarkers & Prevention, 11(1), 57-61. [Link]
-
Yuan, J. M., Van Dyke, A. L., Murphy, S. E., Stepanov, I., Wang, R., Allen, S., ... & Hecht, S. S. (2011). Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers. Cancer Research, 71(21), 6749-6757. [Link]
-
Calafat, A. M., Valentin-Blasini, L., & Bishop, A. M. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 202, 331-337. [Link]
-
Bondonno, C. P., Blekkenhorst, L. C., Liu, A. H., Bondonno, N. P., Ward, N. C., Croft, K. D., & Hodgson, J. M. (2018). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods, 10(1), 73-79. [Link]
-
IMCS. (2018). Rapid Hydrolysis of Glucuronidated Opiates and Opioids in Urine Using IMCSzyme. IMCS. [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). Tobacco-Specific Nitrosamines (NNAL, NNN, NAT, and NAB) Exposures in the US Population Assessment of Tobacco and Health (PATH) Study Wave 1 (2013–2014). CDC Stacks. [Link]
-
Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use?. Biotage. [Link]
-
Phenomenex. (2020). Nicotine and Cotinine Analysis in Urine by LC-MS/MS. Phenomenex. [Link]
-
Wabaidur, S. M., Alothman, Z. A., Al-Harbi, N. K., & Al-Ghamdi, M. A. (2024). Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]
-
Hecht, S. S., Carmella, S. G., Le, K. A., & Murphy, S. E. (2005). Urine Concentrations of a Tobacco-Specific Nitrosamine Carcinogen in the U.S. Population from Secondhand Smoke Exposure. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 863-867. [Link]
-
Russell, C. G., & Do, A. V. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
Pan, L., & Pawliszyn, J. (1995). Solid-phase microextraction of N-nitrosamines. Analytica Chimica Acta, 317(1-3), 231-239. [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Dołhańczuk-Śródka, A., & Śródka, M. (2025). The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples. Environmental Pollution, 385, 127456. [Link]
-
Bell, D. S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 654-663. [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Determination of tobacco-specific N-nitrosamines in urine of smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
Application Notes & Protocols for a Foundational Framework in (R)-N'-Nitrosonornicotine Carcinogenicity Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the carcinogenicity of (R)-N'-Nitrosonornicotine (NNN). This document delves into the mechanistic underpinnings of NNN-induced tumorigenesis, offers a comparative analysis of relevant animal models, and provides detailed, field-proven protocols for conducting robust and reproducible carcinogenicity studies.
Section 1: The Scientific Imperative for NNN Carcinogenicity Modeling
N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] It is a key etiological agent implicated in cancers of the esophagus, oral cavity, and pancreas in users of tobacco products.[1] The development of reliable animal models is indispensable for dissecting the molecular pathways of NNN-induced carcinogenesis, identifying biomarkers for early detection, and evaluating the efficacy of novel chemopreventive and therapeutic strategies.
Mechanism of Action: From Metabolic Activation to Malignancy
The carcinogenicity of NNN is not direct but requires metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] This process is central to its tumor-initiating activity.
-
Initiation: The primary activation pathway involves α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring. This enzymatic modification generates unstable intermediates that can form pyridyloxobutyl (POB) DNA adducts.[1] If these adducts are not efficiently repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical oncogenes (e.g., KRAS) and tumor suppressor genes (e.g., TP53).[3][4] This mutational event is the cornerstone of tumor initiation.
-
Promotion: Beyond its genotoxic effects, NNN can also promote tumor growth by interacting with nicotinic acetylcholine receptors (nAChRs).[3][4] This binding can aberrantly activate downstream signaling pathways, leading to enhanced cell proliferation, survival, migration, and invasion, thereby fostering a microenvironment conducive to tumor progression.[3][4][5]
-
Progression: The accumulation of genetic and epigenetic alterations, driven by both the initial DNA damage and the subsequent promotional effects, can lead to the deregulation of key cellular signaling pathways, such as Wnt and Notch, which are frequently implicated in esophageal and oral cancers.[1] This cascade of events drives the multi-step process of carcinogenesis.
Figure 1: Mechanistic overview of NNN-induced carcinogenesis, from metabolic activation and DNA adduct formation to tumor promotion and progression.
Section 2: Comparative Analysis of Preclinical Animal Models
The selection of an appropriate animal model is contingent upon the specific research objectives, the target organ of interest, and available resources. Rodent models, particularly rats and mice, are the most extensively characterized and validated for NNN carcinogenicity studies.
| Animal Model | Predominant Strain(s) | Typical Route of Administration | Primary Target Organs & Tumor Types | Key Strengths & Mechanistic Insights |
| Rat | F344, Sprague-Dawley | Drinking Water, Subcutaneous (s.c.) Injection | Esophagus (Papillomas, Carcinomas), Nasal Cavity (Adenocarcinomas), Oral Cavity (Carcinomas) | Gold standard for esophageal and oral carcinogenesis. (S)-NNN enantiomer shows potent oral cavity carcinogenicity.[1][6] Racemic NNN effectively induces esophageal tumors.[1] Dose-response relationships are well-established.[7][8] |
| Mouse | A/J, Swiss | Intraperitoneal (i.p.) Injection, Topical Application | Lung (Adenomas), Forestomach, Liver | A/J strain is highly susceptible to lung tumorigenesis, making it a sensitive model for studying lung cancer.[1][9] Useful for evaluating chemopreventive agents against lung cancer.[9] Topical application on the tongue can induce tumors in distant organs.[1] |
| Hamster | Syrian Golden | Subcutaneous (s.c.) Injection, Intraperitoneal (i.p.) Injection | Trachea (Papillomas), Nasal Cavity (Carcinomas) | Offers a distinct target organ profile, particularly for tracheal tumors.[7] The Syrian Golden hamster has a low spontaneous rate of pulmonary tumors.[10][11] |
| Mink | N/A | Drinking Water | Nasal Cavity (Carcinomas) | Demonstrates susceptibility to nasal carcinogenesis, providing a non-rodent model for comparison.[1] |
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated steps for monitoring and data collection to ensure the integrity and reproducibility of the findings. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Protocol 1: Esophageal & Oral Carcinogenesis in F344 Rats via Drinking Water
This protocol is the standard for inducing tumors in the upper digestive tract, closely mimicking a route of human exposure.
3.1.1. Materials
-
(R,S)-N'-Nitrosonornicotine (NNN)
-
Sterile, distilled water
-
F344 rats (male, 6-8 weeks old)[12]
-
Standard rodent chow (e.g., AIN-76A)[13]
-
Polycarbonate cages with amber water bottles
-
Chemical fume hood
-
Analytical balance and appropriate glassware
3.1.2. Experimental Workflow
Figure 2: Workflow for NNN-induced esophageal and oral carcinogenesis study in F344 rats.
3.1.3. Step-by-Step Procedure
-
NNN Solution Preparation (Weekly):
-
Under a chemical fume hood, accurately weigh the required amount of NNN. A commonly used concentration is 14 ppm (14 mg/L).[1]
-
Dissolve the NNN in a small volume of sterile, distilled water, then bring it to the final desired volume. Ensure complete dissolution.
-
Prepare fresh solutions weekly to maintain stability. Store the stock and prepared drinking water at 4°C, protected from light.[1]
-
-
Animal Acclimation and Housing:
-
Acclimate male F344 rats to the housing facility for at least one week before the study begins.
-
House animals individually or in small groups in standard polycarbonate cages with ad libitum access to standard rodent chow and tap water during acclimation.
-
-
NNN Administration:
-
Randomly assign animals to the control and NNN-treated groups.
-
Replace the tap water in the cages of the NNN-treated group with the prepared NNN-containing drinking water. The control group continues to receive tap water.
-
Provide ad libitum access to the respective drinking water and chow for the entire study duration (typically 20-100 weeks).[1]
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, respiratory distress).
-
Record body weights and water consumption weekly. Significant weight loss (>15-20%) or morbidity are criteria for humane euthanasia.
-
-
Termination and Tissue Collection:
-
At the end of the study or when humane endpoints are met, euthanize animals via an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a thorough gross necropsy.
-
Carefully dissect the esophagus, oral cavity (including tongue and palate), and nasal cavity. Inflate the lungs with fixative.
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours before processing for histopathology.
-
Protocol 2: Lung Adenoma Induction in A/J Mice via Intraperitoneal Injection
This protocol leverages the high susceptibility of the A/J mouse strain to lung carcinogens, providing a rapid and sensitive model for lung tumor induction.[9][14]
3.2.1. Materials
-
(R,S)-N'-Nitrosonornicotine (NNN)
-
Sterile saline (0.9% NaCl) or tricaprylin
-
A/J mice (female, 6-8 weeks old)
-
Standard rodent chow and water
-
Syringes and needles (e.g., 27-gauge)
3.2.2. Experimental Workflow
Figure 3: Workflow for NNN-induced lung adenoma study in A/J mice.
3.2.3. Step-by-Step Procedure
-
NNN Solution Preparation:
-
Prepare a stock solution of NNN in sterile saline or another suitable vehicle. A typical dose might be a total of 1-2 µmol per mouse, administered over several weeks.
-
Ensure the solution is sterile-filtered before injection.
-
-
Animal Acclimation and Housing:
-
Acclimate female A/J mice for at least one week prior to the start of injections.
-
House animals with ad libitum access to food and water.
-
-
NNN Administration:
-
Administer NNN or vehicle control via intraperitoneal (i.p.) injection.
-
A common regimen is weekly injections for 8 consecutive weeks.[15]
-
Properly restrain the mouse, tilt it slightly head-down, and insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure the needle is not in a vessel or organ before injecting the solution.
-
-
Monitoring:
-
Monitor animals daily for signs of distress, particularly at the injection site.
-
Record body weights weekly.
-
-
Termination and Lung Tumor Analysis:
-
Euthanize mice at a predetermined time point (e.g., 16-24 weeks after the final injection).
-
Perform a gross necropsy.
-
Carefully dissect the lungs and fix them in a suitable fixative (e.g., Tellyesniczky's fluid).
-
Count the number of surface lung adenomas under a dissecting microscope.
-
Process lung tissue for histopathological confirmation of tumor type and grade.
-
Section 4: Data Analysis and Interpretation
4.1. Histopathological Evaluation:
-
Tissues should be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded evaluation of the slides.
-
Lesions should be classified (e.g., hyperplasia, dysplasia, papilloma, carcinoma in situ, invasive carcinoma) and graded according to established criteria.
4.2. Quantitative Analysis:
-
Tumor Incidence: The percentage of animals in a group that develops one or more tumors.
-
Tumor Multiplicity: The average number of tumors per animal in a group.
-
Tumor Latency: The time from the start of carcinogen exposure to the detection of the first tumor.
4.3. Molecular Analysis:
-
Excised tumor tissues can be snap-frozen in liquid nitrogen for subsequent molecular analyses, including:
-
DNA Sequencing: To identify mutations in key genes like KRAS and TP53.
-
RT-qPCR and Western Blotting: To analyze changes in gene and protein expression in relevant signaling pathways.
-
Immunohistochemistry (IHC): To examine the localization and expression of proteins of interest (e.g., COX-2, β-catenin) within the tumor microenvironment.[16]
-
Section 5: Conclusion and Future Directions
The animal models and protocols detailed herein provide a robust framework for investigating the carcinogenic properties of this compound. The F344 rat is an unparalleled model for esophageal and oral cancers, while the A/J mouse offers high sensitivity for lung tumorigenesis.[1][9] By systematically applying these models, researchers can elucidate fundamental mechanisms of tobacco-related cancers and accelerate the development of effective interventions. Future studies may focus on humanized mouse models or co-exposure models with other carcinogens to more closely mimic the complex exposures experienced by humans.[17]
References
-
Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PubMed Central. National Center for Biotechnology Information. [Link]
-
(PDF) Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - ResearchGate. ResearchGate. [Link]
-
N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985) - Inchem.org. Inchem.org. [Link]
-
An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed. National Center for Biotechnology Information. [Link]
-
Does tobacco cause cancer in test animals? - GreenFacts. GreenFacts. [Link]
-
Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents - PubMed. National Center for Biotechnology Information. [Link]
-
Animals and tobacco smoke - Wikipedia. Wikipedia. [Link]
-
Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - MDPI. MDPI. [Link]
-
Carcinogenicity Studies in Experimental Animals - Tobacco Smoke and Involuntary Smoking - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PubMed. National Center for Biotechnology Information. [Link]
-
N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL) - NCBI. National Center for Biotechnology Information. [Link]
-
Suppression of N-nitrosomethylbenzylamine (NMBA)-induced esophageal tumorigenesis in F344 rats by resveratrol - PubMed. National Center for Biotechnology Information. [Link]
-
Experimental design of NNK-induced lung tumorigenesis A/J mouse model.... - ResearchGate. ResearchGate. [Link]
-
(S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - Oxford Academic. Oxford Academic. [Link]
-
Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. SpringerLink. [Link]
-
A/J mouse as a model for lung tumorigenesis caused by tobacco smoke: strengths and weaknesses - PubMed. National Center for Biotechnology Information. [Link]
-
F344 (Fischer 344) - Inotiv. Inotiv. [Link]
-
Enhancement of esophageal carcinogenesis in male F344 rats by dietary phenylhexyl isothiocyanate - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 8. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animals and tobacco smoke - Wikipedia [en.wikipedia.org]
- 11. Carcinogenicity Studies in Experimental Animals - Tobacco Smoke and Involuntary Smoking - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Enhancement of esophageal carcinogenesis in male F344 rats by dietary phenylhexyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A/J mouse as a model for lung tumorigenesis caused by tobacco smoke: strengths and weaknesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of N-nitrosomethylbenzylamine (NMBA)-induced esophageal tumorigenesis in F344 rats by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3. Does tobacco cause cancer in test animals? [greenfacts.org]
Protocol for the Safe Handling and Disposal of (R)-N'-Nitrosonornicotine in the Laboratory
Introduction
(R)-N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) and a Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC).[1] Its presence in tobacco products and its demonstrated carcinogenicity in animal studies necessitate stringent safety protocols for its handling and disposal in a research environment.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of NNN in the laboratory, from receipt to disposal. The protocols outlined herein are designed to minimize exposure risk and ensure the safe inactivation of this hazardous compound before its final disposal, adhering to the principles of chemical safety and environmental responsibility.
Hazard Assessment and Chemical Properties
A thorough understanding of the hazards associated with NNN is paramount for its safe handling.
1.1. Health Hazards:
-
Carcinogenicity: NNN is a known carcinogen, with evidence of causing tumors in various laboratory animals.[2][3] All exposure should be minimized to the lowest practicable level.
-
Acute Toxicity: While primarily known for its carcinogenic properties, NNN is also classified as acutely toxic if swallowed.[1]
-
Mutagenicity: NNN has demonstrated mutagenic effects in various assays.
1.2. Physical and Chemical Properties: NNN is typically an oily yellow liquid at room temperature.[4] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16543-55-8 | [4] |
| Molecular Formula | C₉H₁₁N₃O | [4] |
| Molar Mass | 177.207 g/mol | [4] |
| Appearance | Oily yellow liquid | [4] |
| Boiling Point | 154 °C (309 °F) | [4] |
| Solubility | Soluble in water | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling NNN, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
2.1. Designated Work Area: All work with NNN, including weighing, dilution, and handling of stock solutions, must be conducted in a designated area within a certified chemical fume hood.[5] This area should be clearly marked with warning signs indicating the presence of a carcinogen.[6]
2.2. Chemical Fume Hood: A properly functioning chemical fume hood with a face velocity of at least 100 feet per minute is required. The fume hood sash should be kept as low as possible during all manipulations.
2.3. Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling NNN:
-
Gloves: Two pairs of nitrile gloves are recommended. Gloves should be changed immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn over personal clothing.
-
Respiratory Protection: For operations with a higher risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be considered.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Safe Handling and Storage
Adherence to strict protocols during handling and storage is crucial to prevent exposure and contamination.
3.1. General Handling:
-
Always work within a chemical fume hood.
-
Use the smallest quantities of NNN necessary for the experiment.
-
Avoid the formation of aerosols.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate after use.
-
Do not eat, drink, or smoke in the laboratory.[7]
3.2. Storage:
-
Store NNN in a clearly labeled, tightly sealed container.
-
The container should be stored in a secondary, unbreakable container.
-
Store in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
A designated, locked refrigerator or freezer is recommended for long-term storage.[7]
Spill Management
In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.
4.1. Minor Spill (within a chemical fume hood):
-
Alert personnel: Inform others in the immediate area.
-
Containment: Use absorbent pads or other suitable materials to contain the spill.
-
Absorption: Cover the spill with an absorbent material such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water wash. Collect all cleaning materials for disposal as hazardous waste.
4.2. Major Spill (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Caption: Decision-making workflow for responding to an NNN spill.
Protocol for Safe Disposal of NNN Waste
All NNN waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. In-lab chemical degradation is strongly recommended to reduce the carcinogenicity of the waste before it is collected for final disposal by incineration.
5.1. Waste Segregation and Collection:
-
Liquid Waste: Collect all aqueous and organic solutions containing NNN in a dedicated, labeled, and sealed waste container.
-
Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled, and sealed hazardous waste bag or container.
5.2. Chemical Degradation of Liquid NNN Waste:
The following protocols describe methods for the chemical degradation of NNN in liquid waste streams. These procedures should be performed in a chemical fume hood with appropriate PPE.
Reductive Decomposition using Aluminum-Nickel Alloy
This method reduces nitrosamines to their corresponding, less harmful amines.[8]
Materials:
-
Aluminum-Nickel (Al-Ni) alloy powder
-
Aqueous alkali solution (e.g., 2M Sodium Hydroxide)
-
Stir plate and stir bar
-
Reaction flask
Protocol:
-
Carefully transfer the NNN-containing aqueous waste to a reaction flask equipped with a stir bar.
-
While stirring, slowly add the aqueous alkali solution to the waste.
-
Gradually add the Al-Ni alloy powder to the stirring solution. The reaction is exothermic, so add the alloy in small portions to control the temperature.
-
Continue stirring the mixture at room temperature for several hours or until the reaction is complete (as determined by an appropriate analytical method, if available).
-
Once the reaction is complete, quench the reaction by carefully and slowly adding a suitable reagent (e.g., a weak acid) to neutralize the excess alkali.
-
Allow the solid nickel and aluminum hydroxide to settle.
-
Decant the supernatant and collect it as hazardous waste. The remaining solid residue should also be collected as hazardous waste.
Degradation using Hydrobromic Acid and Acetic Acid
This method utilizes a strong acid to denitrosate the NNN molecule.[9]
Materials:
-
Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Reaction flask
Protocol:
-
In a chemical fume hood, prepare a 1:1 (v/v) solution of hydrobromic acid and glacial acetic acid.
-
Carefully add this acidic solution to the NNN-containing waste in a reaction flask.
-
Allow the reaction to proceed at room temperature with stirring.
-
After the reaction is complete, neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) before collecting it as hazardous waste.
UV Photolysis
UV light can be used to cleave the N-N bond in nitrosamines, leading to their degradation.[10]
Materials:
-
UV lamp (e.g., low-pressure mercury lamp, 254 nm)
-
UV-transparent reaction vessel
Protocol:
-
Place the aqueous NNN waste in a UV-transparent reaction vessel.
-
Irradiate the solution with the UV lamp for a sufficient duration. The time required for complete degradation will depend on the concentration of NNN, the intensity of the UV source, and the volume of the solution.
-
The degradation process can be monitored by analytical methods if available. The resulting solution should be collected as hazardous waste.
5.3. Final Disposal: All treated and untreated NNN waste must be disposed of through your institution's hazardous waste management program. Ensure all waste containers are properly labeled with the contents and associated hazards. The primary and preferred final disposal route for nitrosamine waste is high-temperature hazardous-waste incineration.[11]
Conclusion
The protocols outlined in this document are designed to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines, in conjunction with institution-specific safety policies and a thorough understanding of the associated hazards, is essential for protecting laboratory personnel and the environment. Regular review and training on these procedures are recommended to ensure a safe research environment.
References
-
Lunn, G., & Sansone, E. B. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. [Link]
-
Pandey, P. K. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. [Link]
-
ResolveMass Laboratories Inc. (2025, December 12). Nitrosamine Degradation Pathways. [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: N-Nitrosonornicotine. [Link]
-
Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. [Link]
-
Afzal, A., Kim, C. J., & Lim, H. (2016). Degradation and fate of N-nitrosamines in water by UV photolysis. International Journal of Greenhouse Gas Control, 52, 44-51. [Link]
-
ASrinivasan. (2022, June 17). Best practice to decontaminate work area of Nitrosamines. LSPediA. [Link]
-
Wikipedia. (n.d.). N-Nitrosonornicotine. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12613538, N-Nitrosonornicotine. [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. [Link]
-
Health Canada. (2011, July 4). Determination of Nitrosamines in Mainstream Tobacco Smoke. [Link]
-
LSU Health Shreveport. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]
-
Yosukemino. (2022, August 23). How to deal with Nitrosamine standards?. LSPediA. [Link]
-
California Office of Environmental Health Hazard Assessment. (1988, January 1). n-Nitrosonornicotine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Lee, C., Yoon, J., & von Gunten, U. (2004). Oxidative degradation of N-nitrosodimethylamine by ozone and hydroxyl radicals: kinetics and product study. Water research, 38(3), 581-590. [Link]
-
Hecht, S. S., Rivenson, A., Braley, J., DiBello, J., Adams, J. D., & Hoffmann, D. (1986). Induction of oral cavity tumors in F344 rats by tobacco-specific nitrosamines and snuff. Cancer research, 46(8), 4162-4166. [Link]
-
Bartzatt, R., & Nagel, D. (1991). Removal of nitrosamines from waste water by potassium ferrate oxidation. Archives of environmental health, 46(5), 313-315. [Link]
Sources
- 1. russelmetals.com [russelmetals.com]
- 2. Metabolic beta-hydroxylation and N-oxidation of N'-nitrosonornicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gassnova.no [gassnova.no]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds - Google Patents [patents.google.com]
- 8. pacewater.com [pacewater.com]
- 9. reddit.com [reddit.com]
- 10. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]
- 11. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Solid-Phase Extraction of (R)-N'-Nitrosonornicotine from Biological Matrices
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the solid-phase extraction (SPE) of the tobacco-specific nitrosamine (TSNA), (R)-N'-Nitrosonornicotine (NNN), from complex biological matrices. NNN is a potent carcinogen classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), and its accurate quantification in biological samples is critical for toxicological studies, clinical research, and regulatory oversight.[1] This document moves beyond a simple recitation of steps, delving into the causal mechanisms behind procedural choices to equip researchers, scientists, and drug development professionals with a robust framework for method development and validation. The protocols herein are designed as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Analytical Imperative for NNN Quantification
This compound (NNN) is formed from the N-nitrosation of nornicotine, an alkaloid present in tobacco.[2] Its presence in tobacco products and its metabolic activation to DNA-damaging species underscore its role as a significant human carcinogen, particularly implicated in cancers of the esophagus and oral cavity.[2][3] Consequently, the ability to accurately measure NNN and its metabolites in biological fluids like plasma and urine is paramount for assessing human exposure, understanding its metabolic fate, and evaluating the efficacy of harm-reduction strategies in tobacco products.
Biological matrices, however, are inherently complex, containing a myriad of endogenous compounds that can interfere with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) emerges as an indispensable tool for sample purification and analyte concentration, offering superior selectivity and recovery compared to older techniques like liquid-liquid extraction (LLE).[4] The choice of SPE sorbent and elution scheme is critical and must be tailored to the physicochemical properties of NNN and the specific matrix being analyzed.
A significant challenge in urinary NNN analysis is the potential for ex vivo artifactual formation, where residual nornicotine is nitrosated under acidic sample storage or processing conditions, leading to an overestimation of exposure.[5][6] The protocols detailed in this guide incorporate strategies to mitigate this critical issue.
The Principle of Mixed-Mode Solid-Phase Extraction for NNN
NNN is a weakly basic compound, making it an ideal candidate for mixed-mode SPE, which leverages multiple retention mechanisms on a single sorbent. The most effective sorbents for NNN combine reversed-phase (hydrophobic) and strong cation-exchange (ionic) functionalities.[4][7][8]
-
Reversed-Phase Interaction: The non-polar pyrrolidine ring of NNN interacts with the hydrophobic polymer backbone of the SPE sorbent (e.g., styrene-divinylbenzene). This is the primary retention mechanism under neutral pH conditions.
-
Cation-Exchange Interaction: The pyridine nitrogen of NNN can be protonated under acidic conditions (pH < 6), acquiring a positive charge. This allows for strong ionic binding to the negatively charged sulfonic acid groups of a strong cation-exchange sorbent.
This dual-mode retention allows for a highly selective extraction strategy. Interfering compounds that are only hydrophobic can be washed away with organic solvents, while compounds that are only cationic can be removed with acidic washes. NNN, possessing both characteristics, remains strongly bound until eluted with a basic organic solvent that neutralizes the ionic interaction and disrupts the hydrophobic binding.
Workflow Visualization: Mixed-Mode SPE for NNN
The following diagram illustrates the fundamental steps of a mixed-mode SPE protocol for NNN extraction.
Caption: Generalized workflow for mixed-mode SPE of NNN from biological samples.
Protocol 1: Extraction of this compound from Human Plasma
This protocol is optimized for the quantification of NNN in human plasma, a matrix where artifactual formation is less of a concern due to the stable physiological pH of blood.[5][6] The method is sensitive enough for pharmacokinetic studies and exposure assessment in tobacco users.
Materials and Reagents
-
This compound (NNN) analytical standard
-
N'-Nitrosonornicotine-d4 (NNN-d4) internal standard (IS)
-
Methanol (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH4OH), LC-MS grade
-
Water, LC-MS grade
-
Mixed-Mode Strong Cation-Exchange SPE Cartridges (e.g., Oasis MCX, Strata-X-C, 30-60 mg bed mass)
-
Human plasma (K2-EDTA anticoagulant recommended)
Step-by-Step Methodology
-
Sample Thawing & Spiking:
-
Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity.
-
To 1.0 mL of plasma in a polypropylene tube, add 10 µL of NNN-d4 internal standard solution (e.g., 25 ng/mL in methanol). Vortex for 10 seconds.[5]
-
-
Sample Pre-treatment (Protein Precipitation & Lysis):
-
This step is adapted from methods that use an initial extraction before SPE for cleaner samples.[5] For direct SPE loading, a dilution and acidification step is more common. Here we present a robust direct SPE approach.
-
Dilute the plasma sample with 1.0 mL of 4% phosphoric acid in water. Vortex for 15 seconds. This step lyses cells and precipitates proteins while ensuring NNN is protonated.
-
Centrifuge the sample at 4000 x g for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning & Equilibration:
-
Place the mixed-mode SPE cartridges on a vacuum manifold.
-
Condition: Wash the sorbent with 2 mL of methanol.
-
Equilibrate: Wash the sorbent with 2 mL of water, followed by 2 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).
-
-
Interference Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 2 mL of 2% formic acid in water.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 2 mL of methanol. This step removes weakly bound hydrophobic interferences without eluting the ionically bound NNN.
-
-
Analyte Elution:
-
Elute the NNN and NNN-d4 from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the protonated NNN, breaking the ionic bond with the sorbent and allowing the organic solvent to elute it.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 10% methanol in water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS. A typical transition for NNN is m/z 178 → 148.[3]
-
Method Performance Characteristics
The following table summarizes typical validation parameters for the analysis of NNN in plasma, synthesized from published methods.[5][6][9]
| Parameter | Typical Value |
| Linear Range | 0.3 - 1000 pg/mL |
| LLOQ | 0.3 pg/mL[5][6] |
| Accuracy | 98.7% (mean)[5][6] |
| Precision (CV%) | < 15% (Intra- & Inter-day)[5][10] |
| Recovery | > 70% |
Protocol 2: Extraction of Total this compound from Human Urine
This protocol is designed for the quantification of "total NNN," which includes both free NNN and its major metabolite, NNN-N-glucuronide.[11][12] This provides a more comprehensive measure of exposure. The protocol includes a crucial enzymatic hydrolysis step and measures to prevent artifactual NNN formation.
Materials and Reagents
-
All reagents from Protocol 1
-
β-glucuronidase (from E. coli or H. pomatia)
-
Ammonium sulfamate
-
Sodium acetate buffer (pH 5.0)
-
Ethyl acetate, HPLC grade
Step-by-Step Methodology
-
Sample Preparation & Artifact Prevention:
-
To 2.0 mL of urine in a polypropylene tube, add 50 µL of 0.1 M ammonium sulfamate. This agent scavenges residual nitrites, preventing the artifactual nitrosation of nornicotine.[13]
-
Add 20 µL of NNN-d4 internal standard solution (e.g., 25 ng/mL). Vortex.
-
-
Enzymatic Hydrolysis (for Total NNN):
-
Add 1.0 mL of 0.5 M sodium acetate buffer (pH 5.0).
-
Add 5000 units of β-glucuronidase.[14]
-
Incubate the mixture in a shaking water bath at 37°C for 16-24 hours to cleave the glucuronide moiety.
-
-
SPE Cartridge Conditioning & Equilibration:
-
Perform this step as described in Protocol 1 (Section 3.2, Step 3).
-
-
Sample Loading:
-
Load the entire hydrolyzed urine sample onto the conditioned mixed-mode SPE cartridge at a flow rate of ~2 mL/min.
-
-
Interference Washing:
-
Wash 1: Wash the cartridge with 2 mL of water.
-
Wash 2: Wash the cartridge with 2 mL of 1N HCl.[13] This strong acid wash removes many basic interferences while NNN remains bound via both ionic and hydrophobic interactions.
-
Wash 3: Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Analyte Elution:
-
Elute NNN and NNN-d4 with 2 mL of a freshly prepared solution of 90:5:5 (v/v/v) Water:Methanol:Ammonium Hydroxide.[13]
-
-
Evaporation and Reconstitution:
-
Perform this step as described in Protocol 1 (Section 3.2, Step 7).
-
-
Analysis:
-
Analyze by LC-MS/MS.
-
Method Performance Characteristics
The following table summarizes typical validation parameters for the analysis of total NNN in urine, synthesized from published methods.[13][14][15]
| Parameter | Typical Value |
| Linear Range | 2 - 500 pg/mL |
| LOD | 0.4 pg/mL[14] |
| LOQ | 1.3 pg/mL[14] |
| Accuracy | 102 - 113%[14] |
| Precision (CV%) | < 15% (Intra- & Inter-day)[14][15] |
| Recovery | 67 - 80%[14] |
Workflow Visualization: Total NNN in Urine
This diagram highlights the key differences in the urine protocol, namely the hydrolysis and artifact prevention steps.
Caption: Workflow for total NNN extraction from urine, including hydrolysis.
Conclusion and Best Practices
The selection of an appropriate solid-phase extraction method is a cornerstone of reliable NNN quantification in biological matrices. Mixed-mode SPE sorbents that offer both reversed-phase and strong cation-exchange retention mechanisms provide the necessary selectivity to overcome matrix effects and achieve low limits of detection. For plasma analysis, the primary focus is on efficient protein removal and analyte concentration. For urine, however, it is imperative to incorporate steps for both the hydrolysis of glucuronidated metabolites and the prevention of artifactual NNN formation.
Key Best Practices:
-
Method Validation: Always validate the SPE method in the specific biological matrix of interest, assessing parameters like accuracy, precision, recovery, selectivity, and linearity according to established guidelines (e.g., FDA, ICH).[10][16]
-
Internal Standards: Use a stable isotope-labeled internal standard, such as NNN-d4, to correct for matrix effects and variations in extraction efficiency.
-
pH Control: Carefully control the pH during sample loading and elution to ensure proper engagement and disengagement of the cation-exchange mechanism.
-
Flow Rate: Maintain a consistent and slow flow rate during sample loading to maximize analyte-sorbent interaction and ensure reproducible recovery.
By integrating the detailed protocols and the underlying scientific principles presented in this guide, researchers can develop and implement robust and reliable methods for the quantification of NNN, contributing to a deeper understanding of tobacco-related carcinogen exposure and its consequences.
References
- PubMed. (2024). Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups.
- Kotandeniya, D., Carmella, S. G., Pillsbury, M. E., & Hecht, S. S. (2015). Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. PMC - NIH.
- Mulder, H. A., et al. (2022). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. PMC - NIH.
- Spectroscopy Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups.
- ResearchGate. (n.d.). Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent.
- He, J., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. PMC - NIH.
- Stepanov, I., & Hecht, S. S. (2005). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PMC - NIH.
- Chortyk, O. T., & Chamberlain, W. J. (1991). The Application of Solid Phase Extraction to the Analysis of Tobacco-Specific Nitrosamines. Journal of Chromatographic Science.
- U.S. Environmental Protection Agency. (n.d.). Validation of SPE Products and Associated Procedures with EPA Method 625.1.
- Meger, M., et al. (2007). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography– Tandem Mass Spectrometry. Journal of Chromatographic Science.
- Chen, C. H., et al. (2013). Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions. PubMed.
- Papachrysostomou, A., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. NIH.
- Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. PubMed.
- Stepanov, I., & Hecht, S. S. (2005). Tobacco-Specific Nitrosamines and Their Pyridine-N-glucuronides in the Urine of Smokers and Smokeless Tobacco Users. Cancer Epidemiology, Biomarkers & Prevention.
- ResearchGate. (n.d.). Simultaneous determination of four tobacco-specific N-nitrosamines (TSNA) in human urine.
- Chromatography Forum - KNAUER. (2023). Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS.
- ResearchGate. (n.d.). Enantiomeric separation of N′-nitrosonornicotine by capillary electrophoresis.
- Pluym, N., et al. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. Chemical Research in Toxicology - ACS Publications.
- U.S. Food and Drug Administration. (n.d.). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS.
- Wang, Y., et al. (2018). Identification of an N'-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. PMC - NIH.
- ResearchGate. (n.d.). Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users.
- Phenomenex. (2016). SPE Method Validation Terms: Precision and Accuracy.
- ResearchGate. (n.d.). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users.
-
ResearchGate. (n.d.). SPE-HPLC-MS/MS method for the trace analysis of tobacco-specific N -nitrosamines and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in rabbit plasma using tetraazacalix[13]arene[13]triazine-modified silica as a sorbent. Available from:
Sources
- 1. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. SPE Method Validation Terms: Precision and Accuracy [phenomenex.com]
- 11. Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
Application Note: A Validated Chiral LC-MS/MS Method for the Quantitative Analysis of (R)-N'-Nitrosonornicotine
Abstract
This application note presents a detailed, robust, and sensitive method for the separation and quantification of the specific enantiomer (R)-N'-Nitrosonornicotine ((R)-NNN) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC)[1][2]. It exists as two enantiomers, (R)- and (S)-NNN, with studies suggesting different carcinogenic potencies[3]. Therefore, the ability to resolve and accurately quantify individual enantiomers is critical for advanced toxicological studies and comprehensive risk assessment in tobacco products, drug development, and environmental monitoring. This guide provides a complete protocol, from sample preparation to data acquisition, explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Introduction: The Rationale for Enantiomer-Specific Analysis
N'-Nitrosonornicotine is formed through the nitrosation of nornicotine during the curing and processing of tobacco and is present in a wide array of tobacco products and their smoke[1][4]. Its presence, even at trace levels, is a significant concern for public health. While most analytical methods quantify total NNN, the molecule possesses a chiral center at the 2'-position of the pyrrolidine ring, leading to the existence of (R)- and (S)-enantiomers. Research in animal models has indicated that (S)-NNN, the predominant enantiomer in tobacco, is more carcinogenic than (R)-NNN[3].
The differential biological activity necessitates analytical methods capable of chiral separation. Such methods are indispensable for:
-
Advanced Toxicology: To accurately correlate specific enantiomer exposure with biological endpoints.
-
Regulatory Science: To refine risk assessment models based on the potency of individual isomers.
-
Metabolic Studies: To understand the stereospecific metabolism and detoxification pathways of NNN in vivo[5][6].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of TSNAs due to its superior sensitivity and selectivity[7][8]. By coupling a chiral stationary phase (CSP) with a triple quadrupole mass spectrometer, we can achieve both the physical separation of the enantiomers and their unambiguous, sensitive detection.
Method Overview: The Analytical Workflow
The analytical strategy is designed for accuracy, precision, and robustness. It involves a simple but effective extraction followed by direct analysis using a chiral LC-MS/MS system. The use of a stable isotope-labeled internal standard (SIL-IS), such as N'-Nitrosonornicotine-d4 (NNN-d4), is crucial to compensate for matrix effects and variations during sample preparation and injection[9].
Caption: Overall workflow for (R)-NNN analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound, (S)-N'-Nitrosonornicotine, and N'-Nitrosonornicotine-d4 (NNN-d4) analytical standards (≥98% purity).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade, 18.2 MΩ·cm).
-
Reagents: Ammonium acetate (≥99%, MS grade).
-
Apparatus: Analytical balance, mechanical shaker, centrifuge, 15 mL polypropylene tubes, syringes, and 0.45 µm PTFE syringe filters.
Protocol 1: Sample Preparation (Smokeless Tobacco Example)
This protocol is adapted from established methods for TSNA extraction, such as the CORESTA Recommended Method 72[10]. The choice of ammonium acetate buffer is strategic; it provides a stable pH environment to ensure the integrity of the nitrosamine functional group and is volatile, making it highly compatible with mass spectrometry.
-
Weighing: Accurately weigh approximately 0.25 g of homogenized tobacco sample into a 15 mL polypropylene tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the NNN-d4 internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, calibration standard, and quality control (QC) sample. The SIL-IS is fundamental for achieving high accuracy, as it co-elutes with the analyte and experiences similar matrix effects, thereby normalizing the final measurement[9].
-
Extraction: Add 10 mL of 100 mM aqueous ammonium acetate solution to the tube.
-
Shaking: Cap the tube securely and shake vigorously on a mechanical shaker at a high setting for 60 minutes. This step ensures the exhaustive extraction of the target analyte from the sample matrix.
-
Clarification: Centrifuge the tubes at 4000 rpm for 10 minutes to pellet solid material.
-
Filtration: Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter directly into an amber autosampler vial. The filtration step is critical to remove fine particulates that could clog the LC column and contaminate the MS source.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Chiral LC-MS/MS Method Development
The heart of this application is the separation of the (R)- and (S)- enantiomers. This requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions[11]. The subsequent detection by tandem MS provides unparalleled sensitivity and specificity.
The key to resolving the enantiomers is a slow, precise gradient on a dedicated chiral column[3][12].
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance or Ultra-High-Performance LC system | Provides stable and precise solvent delivery required for reproducible chiral separations. |
| Analytical Column | Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based) | The CSP provides the chiral environment necessary for differential interaction with the (R) and (S) enantiomers, enabling their separation[11][13]. |
| Column Temperature | 25 °C | Temperature control is vital for chromatographic reproducibility, as retention times and selectivity in chiral separations can be temperature-sensitive. |
| Mobile Phase A | Water with 10 mM Ammonium Acetate | MS-compatible buffer that aids in analyte ionization. |
| Mobile Phase B | Methanol | The organic modifier used to elute the analytes from the reverse-phase characteristics of the support material. |
| Flow Rate | 0.4 mL/min | A typical flow rate for standard analytical columns, providing a balance between analysis time and separation efficiency. |
| Gradient | 40% B to 50% B over 15-20 minutes | A slow, shallow gradient is often required to achieve baseline resolution of enantiomers, as their physicochemical properties are nearly identical[12]. This step must be carefully optimized. |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes potential peak distortion and column overload. |
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. NNN contains basic nitrogen atoms that are readily protonated, making ESI+ a highly efficient ionization technique for this molecule. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and signal-to-noise by monitoring a specific precursor-to-product ion transition[14].
Caption: MS/MS fragmentation pathway for NNN.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The nitrogen atoms in the NNN structure are easily protonated, leading to a strong [M+H]⁺ signal. |
| MRM Transitions | (R)-NNN Quantifier: m/z 178.1 → 148.1NNN-d4 Quantifier: m/z 182.1 → 152.1 | The transition from the protonated molecule to the fragment resulting from the loss of the nitroso group (NO, 30 Da) is highly specific and provides the best sensitivity[2][8]. A qualifier ion should also be monitored for identity confirmation. |
| Collision Gas | Argon | An inert gas used to induce fragmentation of the precursor ion in the collision cell. |
| Collision Energy | ~12 eV (Optimize for specific instrument) | This energy must be optimized to maximize the production of the target product ion. Vendor software can assist in this process, but empirical verification is essential for optimal performance[2][15][16]. |
| Dwell Time | 50-100 ms | Ensures sufficient data points are collected across each narrow chromatographic peak for accurate quantification. |
| Source Temp. | 450-550 °C (Optimize for specific instrument) | Optimizes desolvation of the ESI droplets to efficiently generate gas-phase ions. |
Method Validation and Performance
A self-validating system is trustworthy. This method should be validated according to established guidelines (e.g., FDA or ICH) to ensure its suitability for its intended purpose[17]. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. The combination of chiral chromatography and MRM provides exceptional selectivity.
-
Linearity and Range: The method should demonstrate a linear response over a defined concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) ≥ 0.995.
-
Accuracy and Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be assessed at multiple QC levels. Acceptance criteria are typically 85-115% for accuracy and <15% for RSD.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For NNN, LOQs in the low pg/mL range are achievable[8].
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and implementation of a chiral LC-MS/MS method for the analysis of this compound. By employing a chiral stationary phase for enantiomeric separation and tandem mass spectrometry for highly selective detection, this method offers the accuracy and sensitivity required for advanced research and regulatory applications. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers, scientists, and drug development professionals to successfully implement this critical analytical technique.
References
-
Hecht, S. S., et al. (2017). Analysis of N'-nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Journal of Chromatography A. Available at: [Link]
-
Song, G., et al. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Lao, Y., et al. (2023). Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. Chemical Research in Toxicology. Available at: [Link]
-
Lao, Y., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology. Available at: [Link]
-
Kavvadias, D., et al. (2009). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography– Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
IARC (1985). N'-Nitrosonornicotine (NNN). IARC Summaries & Evaluations, Volume 37. Available at: [Link]
-
Stepanov, I., & Hecht, S. S. (2005). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
Waters Corporation. (n.d.). Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides. Available at: [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Available at: [Link]
-
Lao, Y., et al. (2023). Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. PubMed. Available at: [Link]
-
Edwards, R. L., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Stepanov, I., & Hecht, S. S. (2005). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
IARC (2007). Some Tobacco-Specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 89. Available at: [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Available at: [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. Available at: [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). MRM parameters for analytes and their respective internal standards. Available at: [Link]
-
Hecht, S. S., et al. (2017). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Balbo, S., et al. (2016). Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). Enantiomeric separation of N′-nitrosonornicotine by capillary electrophoresis. Available at: [Link]
-
ResearchGate. (n.d.). A comprehensive review of sources of nitrosamine contamination of pharmaceutical substances and products. Available at: [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available at: [Link]
-
El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Center for Biotechnology Information. Available at: [Link]
-
European Medicines Agency. (2020). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. Available at: [Link]
-
Wu, Y., et al. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Analysis of N'-nitrosonornicotine enantiomers in human urine by chiral stationary phase liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N’-Nitrosonornicotine (NNN) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 12. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 14. forensicrti.org [forensicrti.org]
- 15. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ema.europa.eu [ema.europa.eu]
Application Note: (R)-N'-Nitrosonornicotine as a Chiral Standard in the Analysis of Tobacco Smoke
Introduction
Tobacco-Specific Nitrosamines (TSNAs) represent a class of highly carcinogenic compounds that are among the most significant toxicants in tobacco products and tobacco smoke.[1][2] N'-Nitrosonornicotine (NNN), formed from the nitrosation of the tobacco alkaloid nornicotine, is a prominent TSNA and has been classified as a Group 1 carcinogen, meaning it is carcinogenic to humans, by the International Agency for Research on Cancer (IARC).[3][4][5]
NNN possesses a chiral center at the 2'-position of its pyrrolidine ring, resulting in the existence of two distinct enantiomers: (S)-NNN and (R)-NNN. Research has demonstrated that these enantiomers exhibit different biological activities, with (S)-NNN being the more potent carcinogen in animal models.[6][7][8] In most tobacco products, (S)-NNN is the predominant enantiomer.[6][9] This stereochemical difference in carcinogenicity underscores the critical need for analytical methods that can separate and accurately quantify each enantiomer independently.
The use of an enantiomerically pure (R)-N'-Nitrosonornicotine standard is indispensable for the development, validation, and routine application of such chiral analytical methods. This application note provides a comprehensive guide and detailed protocols for utilizing (R)-NNN as an analytical standard in the context of tobacco smoke analysis, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Scientific Imperative for a Chiral Standard
While racemic NNN standards are useful for quantifying total NNN, the analysis of individual enantiomers requires pure chiral standards. The utility of (R)-NNN as a standard is multifaceted:
-
Method Development & Validation: An (R)-NNN standard is essential for confirming the identity of the (R)-NNN peak in a chromatogram and for optimizing the chiral stationary phase and mobile phase conditions to achieve baseline separation from the more abundant (S)-NNN.[10][11]
-
Accurate Quantification: It enables the establishment of a specific calibration curve for (R)-NNN, which is crucial as detector responses for different enantiomers can vary. This ensures the highest degree of accuracy when determining the enantiomeric excess (% e.e.) or the (S)/(R) ratio in a sample.
-
Toxicological and Metabolic Research: Pure (R)-NNN is required for fundamental research into the stereospecific mechanisms of metabolic activation, DNA adduct formation, and detoxification, which helps to elucidate why (S)-NNN is more carcinogenic.[12]
Physicochemical Properties of this compound
A thorough understanding of the standard's properties is foundational to its correct handling and use.
| Property | Value |
| Chemical Name | 3-[(2R)-1-Nitroso-2-pyrrolidinyl]pyridine[13] |
| CAS Number | 61601-78-3[13] |
| Molecular Formula | C₉H₁₁N₃O[13] |
| Molecular Weight | 177.20 g/mol [5][13][14] |
| Appearance | Light-yellow oil or solid[4][5] |
| Solubility | Soluble in methanol, acetonitrile, chloroform, acetone[4][15] |
| Storage | Store at -20°C. Protect from light. NNN is light-sensitive and hygroscopic.[4] |
Analytical Methodology: A Self-Validating System
The overarching principle of this method is the use of isotope dilution chiral LC-MS/MS for the sensitive and selective quantification of (R)-NNN. This approach is designed to be a self-validating system by incorporating an internal standard to account for variability.
Causality Behind Experimental Choices
-
Sample Collection: Mainstream tobacco smoke is collected on Cambridge filter pads, which efficiently trap the particulate phase where most TSNAs reside. This is a standardized procedure outlined by organizations like the Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA).[16][17]
-
Extraction: An aqueous buffer, such as 100 mM ammonium acetate, is the preferred extraction solvent.[2][18] Its polarity is well-suited for extracting TSNAs from the glass fiber matrix of the filter pad while being compatible with reversed-phase liquid chromatography.
-
Isotope Dilution: The addition of a known quantity of an isotopically labeled internal standard (e.g., NNN-d₄ or ¹³C₆-NNN) at the very beginning of the extraction process is a cornerstone of a trustworthy protocol.[18][19] This standard co-elutes with the native analyte but is distinguished by its higher mass. By calculating the ratio of the native analyte to the internal standard, the method intrinsically corrects for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during MS ionization.[20]
-
Chiral Chromatography: The separation of enantiomers is impossible on standard C18 columns. Therefore, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are commonly employed to create stereospecific interactions that result in different retention times for the (R)- and (S)-enantiomers.[6][10][11]
-
Tandem Mass Spectrometry (MS/MS): The complexity of the tobacco smoke matrix necessitates a highly selective and sensitive detector. MS/MS, operated in Multiple Reaction Monitoring (MRM) mode, provides this capability.[1][16][19] A specific precursor ion (the molecular ion, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, effectively filtering out noise from co-eluting matrix components.
Detailed Experimental Protocols
Safety Precaution: NNN is a potent carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a certified chemical fume hood.[21]
Part 1: Preparation of Standards and Solutions
-
Primary Stock Solution of (R)-NNN (100 µg/mL):
-
Accurately weigh approximately 1 mg of pure this compound into a 10 mL amber volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly.
-
Calculate the exact concentration and store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Primary Stock Solution with a suitable solvent (e.g., 10 mM ammonium acetate in 10% acetonitrile) to prepare a set of calibration standards. A typical range might be 0.1 ng/mL to 50 ng/mL.
-
-
Internal Standard (IS) Stock Solution (e.g., ¹³C₆-NNN at 100 µg/mL):
-
Prepare a stock solution of the isotopically labeled NNN in methanol, following the procedure in step 1.[18]
-
-
Internal Standard Spiking Solution (e.g., 10 ng/mL):
-
Dilute the IS Stock Solution with the extraction buffer (100 mM ammonium acetate) to a final concentration appropriate for spiking the samples.
-
Part 2: Sample Collection and Extraction
-
Smoke Collection:
-
Extraction:
-
Place the filter pad in a 50 mL amber centrifuge tube.
-
Spike the pad with 100 µL of the Internal Standard Spiking Solution (e.g., 10 ng/mL ¹³C₆-NNN).
-
Add 20 mL of 100 mM aqueous ammonium acetate extraction buffer.[18]
-
Seal the tube and shake vigorously on a mechanical shaker for 60 minutes.
-
Filter the extract through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an amber autosampler vial for analysis.[18]
-
Part 3: Chiral LC-MS/MS Instrumental Analysis
The following parameters serve as a starting point and require optimization for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | |
| Column | Chiral Polysaccharide-based column (e.g., Daicel CHIRALPAK series) or Cyclodextrin-based column. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized to resolve (R)- and (S)-NNN. (e.g., start at 5-10% B, ramp to 50-70% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp | 25 - 40 °C |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[22] |
| Capillary Voltage | 3.0 - 5.0 kV |
| Source Temp | 500 - 550 °C[22][23] |
| MRM Transitions | (R)-NNN: 178.1 > 148.1 (Quantifier), 178.1 > 120.1 (Qualifier)[22][23] ¹³C₆-NNN (IS): 184.1 > 154.1 |
| Collision Energy | Optimized for each transition (typically 10-30 V)[23] |
Visualization of Protocols and Logic
Caption: Experimental workflow for chiral analysis of NNN in tobacco smoke.
Caption: Logic diagram showing the necessity of both chiral standards.
References
- Cui, Y., et al. (2021). An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke. Vertex AI Search.
- Jian-Hui, Z., et al. (n.d.). Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS.
- Analysis of Nitrosamines in Tobacco. (n.d.). Restek.
- Lawler, C., et al. (2023). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. Frontiers in Chemistry.
- Shah, D., & Meruva, N. (n.d.). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology.
- CORESTA. (n.d.). CORESTA Recommended Method No. 75: Determination of Tobacco Specific Nitrosamines in Mainstream Smoke by LC-MS/MS. CORESTA.
- Yue, Y., et al. (n.d.). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry.
- CORESTA. (2021).
- Cui, Y., et al. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry.
- CORESTA. (2021). Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS (CRM 72). CORESTA.
- Intorp, M., et al. (2011). Determination of Tobacco Specific Nitrosamines in Cigarette Mainstream Smoke: The CORESTA 2011 Collaborative Study.
- CORESTA. (n.d.). CORESTA Recommended Method No. 102: Determination of Tobacco-Specific Nitrosamines in E-Liquid by LC-MS/MS. CORESTA.
- IARC. (1985). N'-Nitrosonornicotine (NNN)
- Scherer, G., et al. (n.d.). Quantitation of N'-Nitrosonornicotine (NNN)
- IARC. (n.d.). Some Tobacco-Specific N-Nitrosamines.
- IARC. (n.d.). N'-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. IARC Monographs - 100E.
- Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco. (n.d.).
- Enantiomeric separation of N′-nitrosonornicotine by capillary electrophoresis. (n.d.).
- Wiernik, A., et al. (2000). Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco. Carcinogenesis, 21(4), 839-843.
- IARC. (n.d.). N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE.
- IARC. (n.d.). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. Inchem.org.
- PubChem. (n.d.). N-Nitrosonornicotine.
- Balbo, S., et al. (n.d.). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats.
- Inter-laboratory Comparison of N'-Nitrosonornicotine (NNN) Analysis in Tobacco Products: A Guide for Researchers. (n.d.). Benchchem.
- Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. (n.d.). U.S.
- N-Nitrosonornicotine. (n.d.). Wikipedia.
- Stepanov, I., & Hecht, S. S. (n.d.). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
- Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. (n.d.).
- Jensen, J., et al. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. Chemical Research in Toxicology.
- N-Nitrosonornicotine. (n.d.). Grokipedia.
- Carmella, S. G., et al. (n.d.). Tobacco-Specific Nitrosamines and Their Pyridine-N-glucuronides in the Urine of Smokers and Smokeless Tobacco Users. Cancer Epidemiology, Biomarkers & Prevention.
- Lema, S., et al. (n.d.). Tobacco-Specific Nitrosamines in the Tobacco and Mainstream Smoke of U.S. Commercial Cigarettes.
- Andersen, R. A., & Kemp, T. R. (n.d.). LEVELS OF N-NITROSONORNICOTINE IN TOBACCOS GROWN UNDER VARYING AGRONOMIC CONDITIONS. CORESTA.
- (R)-N′-Nitrosonornicotine. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. htslabs.com [htslabs.com]
- 3. N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. grokipedia.com [grokipedia.com]
- 6. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 15. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. coresta.org [coresta.org]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. lcms.cz [lcms.cz]
- 20. academic.oup.com [academic.oup.com]
- 21. coresta.org [coresta.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Application Note: Enantiomeric Separation of (R)-N'-Nitrosonornicotine by Capillary Electrophoresis
Abstract
This application note presents a detailed methodology for the enantiomeric separation of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine, using capillary electrophoresis (CE). The focus is on the resolution of the (R)- and (S)-enantiomers, which exhibit differential carcinogenic activities. The (S)-enantiomer of NNN is known to be a more potent carcinogen than the (R)-enantiomer, making their separation and individual quantification critical for toxicological studies and tobacco product analysis.[1][2] This guide provides a comprehensive protocol employing hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector, detailing the underlying principles, experimental procedures, and expected outcomes. It is intended for researchers, scientists, and professionals in drug development and tobacco product regulation.
Introduction: The Significance of NNN Enantiomeric Separation
N'-Nitrosonornicotine (NNN) is a well-established carcinogen found in tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] NNN possesses a chiral center at the 2'-position of its pyrrolidine ring, resulting in the existence of two enantiomers: (R)-NNN and (S)-NNN. Research has demonstrated that the biological activities of these enantiomers are not identical. Specifically, (S)-NNN is a more potent carcinogen, particularly for oral cavity cancers, as it undergoes metabolic activation to a greater extent than (R)-NNN.[1][2] This difference in carcinogenicity underscores the necessity for analytical methods capable of resolving and quantifying the individual enantiomers.
Capillary electrophoresis (CE) offers a powerful platform for chiral separations due to its high efficiency, low sample and reagent consumption, and the flexibility in choosing chiral selectors.[3] Among various chiral selectors, cyclodextrins and their derivatives are widely used due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobilities.[4][5][6] This application note details a robust CE method for the enantiomeric separation of NNN, providing a valuable tool for researchers in toxicology, cancer research, and tobacco product analysis.
Principles of Chiral Separation by Capillary Electrophoresis
The separation of enantiomers by CE is achieved by introducing a chiral selector into the background electrolyte (BGE). Enantiomers, having identical physical and chemical properties in an achiral environment, will have the same electrophoretic mobility and thus will not be resolved in a standard CE system. However, in the presence of a chiral selector, the enantiomers form transient diastereomeric complexes with differing formation constants.
The differential interaction between each enantiomer and the chiral selector results in distinct apparent electrophoretic mobilities for the two enantiomers, enabling their separation. The resolution of the enantiomers is influenced by several factors, including the type and concentration of the chiral selector, the pH of the BGE, the applied voltage, and the capillary temperature.[1]
Materials and Methods
Instrumentation and Consumables
-
Capillary Electrophoresis System with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm, total length 50 cm)
-
Data acquisition and analysis software
-
pH meter
-
Analytical balance
-
Vortex mixer and sonicator
Reagents and Solutions
-
(R,S)-N'-Nitrosonornicotine (NNN) standard
-
(R)-N'-Nitrosonornicotine and (S)-N'-Nitrosonornicotine enantiomeric standards (if available for peak identification)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Citric acid
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 100 mM citric acid buffer. Adjust the pH to 2.8 with 1 M NaOH. Dissolve the desired amount of HP-β-CD in the buffer. For initial screening, a concentration of 20 mM HP-β-CD is recommended. The BGE should be filtered through a 0.45 µm syringe filter and degassed by sonication before use.
-
Standard Solutions: Prepare a stock solution of (R,S)-NNN in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the BGE to the desired concentrations (e.g., 10-100 µg/mL).
Detailed Experimental Protocol
Step 1: Capillary Conditioning
-
Before first use, condition the new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min).
-
At the beginning of each day, flush the capillary with 0.1 M NaOH (10 min), deionized water (5 min), and BGE (15 min).
-
Between runs, flush the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min) to ensure reproducibility.
Step 2: System Setup and Sample Injection
-
Set the capillary temperature to 25°C.
-
Set the UV detector to a wavelength of 230 nm.
-
Inject the NNN standard solution hydrodynamically by applying a pressure of 50 mbar for 5 seconds.
Step 3: Electrophoretic Separation
-
Apply a separation voltage of +25 kV. The polarity is normal (anode at the inlet, cathode at the outlet).
-
The expected run time for the separation of NNN enantiomers is approximately 4-10 minutes.
Step 4: Data Analysis
-
Identify the peaks corresponding to the (R)- and (S)-NNN enantiomers based on their migration times. If individual standards are available, their injection will confirm the peak identities. In the absence of individual standards, the enantiomer that is more retained by the cyclodextrin (longer migration time) can be tentatively assigned based on molecular modeling or comparison with literature data.
-
Calculate the resolution (Rs) between the enantiomeric peaks using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
where t₁ and t₂ are the migration times and w₁ and w₂ are the peak widths at the base of the two enantiomers. A resolution of ≥ 1.5 indicates baseline separation.
-
Expected Results and Discussion
Under the proposed conditions, the enantiomers of NNN are expected to be resolved. The citric acid buffer at a low pH (2.8) ensures that the NNN molecule is protonated, providing it with a positive charge and allowing it to migrate towards the cathode. The electroosmotic flow (EOF) is suppressed at this low pH, which enhances the separation efficiency.
The HP-β-CD acts as the chiral selector. The hydrophobic cavity of the cyclodextrin can include the pyrrolidine ring of NNN, and the hydroxyl groups on the rim of the cyclodextrin can form hydrogen bonds with the nitroso group and the pyridine ring. The differential stability of the diastereomeric complexes formed between the (R)- and (S)-NNN enantiomers and HP-β-CD leads to their separation.
Table 1: Representative CE Parameters for NNN Enantiomeric Separation
| Parameter | Value |
| Capillary | Uncoated fused-silica, 50 µm i.d., 40 cm effective length |
| Background Electrolyte | 100 mM Citric Acid, pH 2.8 |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin |
| Separation Voltage | +25 kV |
| Capillary Temperature | 25°C |
| Injection | 50 mbar for 5 seconds |
| Detection | UV, 230 nm |
| Expected Migration Time | 4 - 10 minutes |
| Expected Resolution (Rs) | > 1.5 |
Hypothetical Electropherogram:
An electropherogram showing the baseline separation of (R)- and (S)-NNN would be expected, with two distinct peaks. The relative peak areas can be used to determine the enantiomeric ratio in a given sample.
Method Validation and Robustness
For quantitative applications, the method should be validated according to ICH guidelines.[7] Key validation parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from other components in the sample matrix.
-
Linearity: The linear relationship between the peak area and the concentration of each enantiomer over a defined range.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the enantiomeric separation of (R)- and (S)-N'-Nitrosonornicotine using capillary electrophoresis with hydroxypropyl-β-cyclodextrin as a chiral selector. The method is rapid, efficient, and requires minimal sample and reagents. By enabling the accurate quantification of the individual NNN enantiomers, this method serves as a valuable tool for researchers investigating the toxicology of tobacco products and for regulatory bodies monitoring their composition. The provided protocol can be used as a starting point for method development and validation in various research and quality control settings.
References
- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. PMC.
- Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in r
- Enantiomeric separation of N′-nitrosonornicotine by capillary electrophoresis.
- Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. NIH.
- Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins. SpringerLink.
- Capillary electrophoresis. Wikipedia.
- The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. NIH.
- Cyclodextrins as enantioselective mobile phase modifiers for chiral capillary electrophoresis.
- [Enantiomeric separation of drugs with capillary electrophoresis with cyclodextrins]. PubMed.
- Separation of enantiomers of drugs by capillary electrophoresis. III.
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. PMC.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.
- Development and validation of a sensitive enantiomeric separation method for new single enantiomer drug levornidazole by CD-capillary electrophoresis. PubMed.
Sources
- 1. Cyclodextrins as enantioselective mobile phase modifiers for chiral capillary electrophoresis. Effects of pH and cyclodextrin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive enantiomeric separation method for new single enantiomer drug levornidazole by CD-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Enantiomeric separation of drugs with capillary electrophoresis with cyclodextrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 6. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods [mdpi.com]
Application Notes and Protocols for the Synthesis of Isotopically Labeled (R)-N'-Nitrosonornicotine for Metabolic Studies
Abstract
This comprehensive guide details the synthesis, purification, and characterization of isotopically labeled (R)-N'-Nitrosonornicotine ((R)-NNN), a critical analytical standard for in-depth metabolic studies. N'-Nitrosonornicotine, a potent carcinogen found in tobacco products, exists as (R) and (S) enantiomers, each with distinct metabolic fates and carcinogenic potentials. Understanding the metabolic pathways of the (R)-enantiomer is crucial for assessing its toxicological profile. The protocol herein describes a robust methodology for the preparation of isotopically labeled (R)-NNN, which serves as an invaluable tool for researchers in toxicology, drug metabolism, and cancer research to accurately trace and quantify metabolic products using mass spectrometry-based techniques.
Introduction: The Rationale for Stereospecific Isotopic Labeling
N'-Nitrosonornicotine (NNN) is a well-established Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC), and is implicated in cancers of the esophagus, oral cavity, and pancreas. The metabolic activation of NNN is a prerequisite for its carcinogenic activity and is primarily mediated by cytochrome P450 (CYP) enzymes through α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring.
NNN possesses a chiral center at the 2'-position, leading to the existence of (R)- and (S)-enantiomers. Research has indicated that the stereochemistry of NNN significantly influences its metabolic activation and carcinogenic potency. Therefore, studying the metabolic fate of each enantiomer independently is paramount. Isotopically labeled analogues of (R)-NNN, such as those containing deuterium (²H or D) or carbon-13 (¹³C), are essential for quantitative metabolic studies. The incorporation of stable isotopes allows for the differentiation of the administered compound and its metabolites from endogenous substances, enabling precise and sensitive quantification by mass spectrometry. This guide provides a detailed protocol for the synthesis of isotopically labeled (R)-NNN, empowering researchers to conduct rigorous metabolic investigations.
Synthetic Strategy Overview
The synthesis of isotopically labeled this compound is a multi-step process that begins with the enantioselective synthesis of its precursor, isotopically labeled (R)-nornicotine. This is followed by the nitrosation of the secondary amine of the pyrrolidine ring to yield the final product. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for isotopically labeled (R)-NNN.
Detailed Experimental Protocols
Part 1: Enantioselective Synthesis of Isotopically Labeled (R)-Nornicotine
This protocol is adapted from the enantioselective synthesis of nornicotine enantiomers and proposes the incorporation of an isotopic label through the use of an appropriately labeled starting material[1]. For the purpose of this protocol, we will describe the synthesis of (R)-[¹³C₆]-nornicotine, starting from commercially available [¹³C₆]-3-(aminomethyl)pyridine. A similar strategy can be employed for deuteration by using deuterated reagents.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone | 1845-20-1 | Sigma-Aldrich |
| [¹³C₆]-3-(Aminomethyl)pyridine | Not available | Custom Synthesis |
| 1-Bromo-3-chloropropane | 109-70-6 | Sigma-Aldrich |
| Lithium diisopropylamide (LDA) solution | 4111-54-0 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich |
| Hydroxylamine hydrochloride | 5470-11-1 | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | 1310-73-2 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | Sigma-Aldrich |
Protocol:
-
Formation of the Chiral Ketimine:
-
In a round-bottom flask, dissolve (1R,2R,5R)-(+)-2-hydroxy-3-pinanone (1.0 eq) and [¹³C₆]-3-(aminomethyl)pyridine (1.0 eq) in anhydrous toluene.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours to remove water.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude chiral ketimine.
-
-
Enantioselective Alkylation:
-
Dissolve the crude ketimine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LDA (1.1 eq) in THF to the cooled ketimine solution and stir for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Deprotection and Cyclization:
-
Dissolve the crude alkylated product in ethanol.
-
Add a solution of hydroxylamine hydrochloride (2.0 eq) in water and reflux the mixture for 4 hours.
-
Cool the mixture and adjust the pH to >12 with a 10 M NaOH solution.
-
Heat the basic mixture to reflux for 6 hours to facilitate the intramolecular cyclization.
-
After cooling, extract the aqueous layer with DCM (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude (R)-[¹³C₆]-nornicotine.
-
-
Purification of (R)-[¹³C₆]-Nornicotine:
-
Purify the crude product by silica gel column chromatography using a mobile phase of DCM:Methanol:Ammonium Hydroxide (e.g., 90:9:1 v/v/v) to yield pure (R)-[¹³C₆]-nornicotine.
-
Part 2: Nitrosation of Isotopically Labeled (R)-Nornicotine
This protocol describes the nitrosation of the synthesized (R)-[¹³C₆]-nornicotine to yield (R)-[¹³C₆]-N'-Nitrosonornicotine. The reaction is carried out under acidic conditions using sodium nitrite[2][3].
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| (R)-[¹³C₆]-Nornicotine | - | Synthesized in Part 1 |
| Sodium nitrite (NaNO₂) | 7632-00-0 | Sigma-Aldrich |
| Acetic acid, glacial | 64-19-7 | Sigma-Aldrich |
| Deionized water | 7732-18-5 | - |
| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Sigma-Aldrich |
Protocol:
-
Reaction Setup:
-
Dissolve the purified (R)-[¹³C₆]-nornicotine (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Nitrosating Agent Addition:
-
Dissolve sodium nitrite (1.5 eq) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the cooled nornicotine solution over a period of 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.
-
Extract the aqueous layer with DCM (4 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-[¹³C₆]-NNN.
-
Part 3: Purification and Characterization of Isotopically Labeled (R)-NNN
The crude product is first purified by silica gel chromatography to remove non-polar and highly polar impurities, followed by chiral HPLC to ensure high enantiomeric purity.
3.3.1. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)[4].
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 50:50 hexane:ethyl acetate).
-
Procedure:
-
Prepare a silica gel column with the chosen mobile phase.
-
Dissolve the crude (R)-[¹³C₆]-NNN in a minimal amount of DCM and load it onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield the purified (R)-[¹³C₆]-NNN.
-
3.3.2. Chiral HPLC for Enantiomeric Purity
For the final purification and to confirm the enantiomeric excess, preparative chiral HPLC is recommended[5].
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape (e.g., 80:20:0.1 v/v/v n-hexane:isopropanol:DEA).
-
Flow Rate: Dependent on the column dimensions, typically 1-10 mL/min for semi-preparative columns.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the product from the silica gel chromatography in the mobile phase.
-
Inject the solution onto the chiral HPLC system.
-
Collect the fraction corresponding to the (R)-enantiomer.
-
Analyze an aliquot of the collected fraction to confirm its enantiomeric purity.
-
3.3.3. Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight and isotopic enrichment of the final product by high-resolution mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure and isotopic labeling pattern of the (R)-[¹³C₆]-NNN.
Metabolic Pathways of (R)-NNN
The synthesized isotopically labeled (R)-NNN can be used to investigate its metabolic fate. The primary metabolic activation pathways are hydroxylation at the 2' and 5' positions of the pyrrolidine ring, catalyzed by CYP enzymes.
Caption: Metabolic activation of (R)-NNN via hydroxylation.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of isotopically labeled this compound. The availability of this standard is crucial for advancing our understanding of the metabolic activation and carcinogenic mechanisms of this important tobacco-specific nitrosamine. The described methods for synthesis, purification, and characterization will enable researchers to conduct precise and reliable metabolic studies, ultimately contributing to a better assessment of the health risks associated with tobacco use.
References
- International Agency for Research on Cancer. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100E: Tobacco Smoke and Involuntary Smoking. Lyon, France: IARC.
- Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.
- Upadhyaya, P., Zimmerman, C. L., Hecht, S. S., & Kassie, F. (2010). Metabolism of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in the patas monkey. Drug Metabolism and Disposition, 38(9), 1587-1596.
- Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 885-891.
- Zarth, A. T., Stepanov, I., & Hecht, S. S. (2016). Recent studies on the analysis of tobacco-specific nitrosamines in tobacco products, in vitro and in vivo.
- Lao, Y., Villalta, P. W., & Hecht, S. S. (2016). Analysis of N'-nitrosonornicotine enantiomers in human urine by chiral stationary phase liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry.
- Hecht, S. S., Chen, C. B., Ornaf, R. M., Jacobs, E., Adams, J. D., & Hoffmann, D. (1978). Reaction of nicotine and sodium nitrite: formation of nitrosamines and fragmentation of the pyrrolidine ring. The Journal of Organic Chemistry, 43(1), 72-76.
- Crooks, P. A., & Dwoskin, L. P. (1999). A novel enantioselective synthesis of (S)-(−)-and (R)-(+)
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Stepanov, I., Carmella, S. G., Han, S., Pinto, A., Strasser, A. A., Lerman, C., & Hecht, S. S. (2009). Evidence for endogenous formation of N'-nitrosonornicotine in some long-term nicotine patch users. Nicotine & Tobacco Research, 11(1), 99-105.
- Hoffmann, D., & Adams, J. D. (1981). Carcinogenic tobacco-specific N-nitrosamines in snuff and in the saliva of snuff dippers. Cancer Research, 41(11 Part 1), 4305-4308.
- Agarthimoole, R. K., Gagan, S., Parida, S., Dinesh, T. K., Karatholuvhu, M. S., Palani, N., & Mukherjee, S. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12(4), 189-199.
- Baxendale, I. R., Brusotti, G., Matsuoka, M., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (2), 143-154.
- Hecht, S. S., Stepanov, I., & Carmella, S. G. (2010). 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. In Recent Advances in N-Nitroso Compounds Research.
- Hatton, C. K., & Jacob, P. (2009). Synthesis of [6-²H]-myosmine and its reduction to [6-²H]-nornicotine. Journal of Labelled Compounds and Radiopharmaceuticals, 52(4), 117-122.
- Dawson, R. F. (1960). THE BIOSYNTHESIS OF NICOTINE FROM ISOTOPICALLY LABELED NICOTINIC ACIDS. Journal of the American Chemical Society, 82(10), 2635-2636.
- Ali, I., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-164.
- Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in drug research. John Wiley & Sons.
-
Wikipedia contributors. (2023). N-Nitrosonornicotine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kanto.com.my [kanto.com.my]
- 5. Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in (R)-N'-Nitrosonornicotine LC-MS/MS Analysis
Welcome to the technical support guide for the analysis of (R)-N'-Nitrosonornicotine (NNN). As a Senior Application Scientist, I understand that achieving robust and reproducible quantification of NNN presents unique challenges, primarily related to its chromatographic behavior. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to diagnose and resolve common issues with poor peak shape, ensuring the integrity and accuracy of your LC-MS/MS data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during method development and routine analysis of NNN.
Q1: Why is achieving a symmetrical peak shape for (R)-NNN often difficult?
A: The difficulty in obtaining a good peak shape for NNN is rooted in its chemical structure. NNN is a polar molecule containing amine functional groups. This makes it susceptible to strong secondary-site interactions, particularly with residual silanol groups (Si-OH) present on the surface of traditional silica-based reversed-phase columns.[1][2][3][4] These interactions are different from the intended hydrophobic retention mechanism and can lead to significant peak tailing. Furthermore, NNN can exist as geometric isomers (E/Z), which may co-elute or partially separate under certain chromatographic conditions, potentially causing peak broadening or splitting.[5][6]
Q2: What are the most common peak shape problems I should expect to see?
A: The three most common peak shape distortions encountered in NNN analysis are:
-
Peak Tailing: The peak is asymmetrical with a trailing edge that is drawn out. This is the most frequent issue, often caused by secondary silanol interactions.[4][7][8]
-
Peak Fronting: The peak is asymmetrical with a leading edge that is sloped. This typically points to issues like column overload or a mismatch between the sample solvent and the mobile phase.[9][10][11]
-
Split or Shouldered Peaks: The peak appears as two or more merged peaks. This can be caused by a variety of factors, including a strong sample solvent, a blockage in the flow path, or co-elution of isomers.[12][13]
Q3: How critical is my sample preparation, and how can it affect peak shape?
A: Sample preparation is absolutely critical and is often the root cause of chromatographic problems. A robust sample cleanup, such as Solid-Phase Extraction (SPE), is crucial for removing matrix components that can interfere with the analysis.[14] If the final sample extract is reconstituted in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause severe peak distortion, including fronting, broadening, and splitting.[10][14][15] This is because the strong solvent plug carries the analyte down the column too quickly at the start, preventing proper focusing on the column head. Always aim to reconstitute your final extract in a solvent that is as weak as, or identical to, your starting mobile phase.
Section 2: Comprehensive Troubleshooting Guide
This section provides a detailed, cause-and-effect approach to resolving specific peak shape issues.
Issue 1: Peak Tailing ("Shark Fin" Peaks)
Q: My (R)-NNN peak is broad and shows significant tailing. What steps can I take to improve the peak shape?
A: Peak tailing is the most common problem for basic compounds like NNN. It compromises accurate integration and reduces sensitivity. The primary cause is the interaction between the positively charged amine groups on NNN and negatively charged, deprotonated silanol groups on the silica stationary phase.[1][8][16] This secondary ionic interaction leads to a mixed-mode retention mechanism, which has slower kinetics than the primary reversed-phase mechanism, resulting in a tailing peak.[3]
Diagnostic & Solution Workflow for Peak Tailing
The following workflow will help you systematically diagnose and resolve peak tailing.
Caption: Logical workflow for troubleshooting NNN peak tailing.
Step-by-Step Solutions for Peak Tailing
-
Optimize Mobile Phase pH and Buffering: This is the most powerful tool for mitigating silanol interactions.
-
Lower the pH: By operating at a low pH (e.g., 2.7-3.5) using an acid like formic acid, you keep the silanol groups in their neutral, protonated state (Si-OH), which minimizes the ionic interaction with the protonated NNN molecule.[4][17]
-
Add a Buffer: Incorporating a buffer salt, such as ammonium formate or ammonium acetate, is highly effective.[8][14] The ammonium ions (NH₄⁺) in the mobile phase will compete with the protonated NNN for interaction with any available ionized silanol sites, effectively masking them from the analyte and improving peak shape.[8][16]
-
-
Evaluate Your Column Choice: Not all C18 columns are the same.
-
Use Modern, End-Capped Columns: Select columns that are specifically designed for good peak shape with basic compounds. These columns use high-purity silica and advanced end-capping techniques to block the majority of residual silanol groups.[4][18]
-
Consider Alternative Chemistries: Biphenyl phases have shown excellent performance for retaining and producing sharp peaks for nicotine-related compounds using simple, MS-friendly mobile phases.[19][20]
-
-
Check for Mass Overload: While less common than silanol interactions, overloading the column can cause tailing.
-
Inspect for Contamination: If all peaks in your chromatogram are tailing, the issue may be physical.
-
Check the Inlet Frit: A partially blocked column inlet frit or guard column can cause peak distortion. Try flushing the column or replacing the guard column and in-line filter.[13]
-
Issue 2: Peak Fronting ("Sailboat" Peaks)
Q: My (R)-NNN peak is fronting. What are the most likely causes and solutions?
A: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This distortion indicates that some analyte molecules are traveling through the column faster than the main band. The most common causes are column overload and injection solvent effects.[7][9][10][11]
Diagnostic & Solution Workflow for Peak Fronting
Caption: Logical workflow for troubleshooting NNN peak fronting.
Step-by-Step Solutions for Peak Fronting
-
Correct the Sample Solvent: This is a very common cause of fronting, especially for early eluting peaks.
-
Match the Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your starting mobile phase conditions.[10][18] For example, if your gradient starts at 95% aqueous mobile phase, your sample solvent should not contain 50% acetonitrile.
-
Best Practice: After sample cleanup (e.g., SPE), evaporate the elution solvent to dryness and reconstitute the residue in the initial mobile phase.[14]
-
-
Reduce Injection Load: Overloading the column can saturate the stationary phase, causing molecules to elute prematurely.[11][12]
-
Check Column Health: If fronting appears suddenly for all peaks and is accompanied by a drop in backpressure, a column void may have formed.
Issue 3: Split or Shouldered Peaks
Q: I am observing a split or shouldered peak for (R)-NNN. What should I investigate?
A: Split peaks can be the most complex issue to diagnose as they can stem from chemical, instrumental, or physical problems. A split peak suggests that the analyte band is being divided into two or more parts as it travels to or through the column.[12]
Diagnostic & Solution Workflow for Split Peaks
Caption: Logical workflow for troubleshooting NNN split peaks.
Step-by-Step Solutions for Split Peaks
-
Check for Physical Blockages: If all peaks are split, the problem is likely occurring before or at the very start of the column.
-
Inspect Flow Path: A partially plugged inlet frit or in-line filter can cause the sample to be introduced onto the column unevenly, splitting the peak.[12][13] Try replacing the in-line filter and guard column. If the problem persists, carefully back-flushing the analytical column (only if the manufacturer's instructions permit) may help, but replacement is often necessary.
-
-
Verify Sample Solvent Compatibility: A very strong injection solvent can cause severe peak distortion that manifests as splitting, particularly for early-eluting peaks.[12][13]
-
Action: As with fronting, reconstitute the sample in the initial mobile phase.
-
-
Consider Chemical Isomerism: NNN has geometric isomers (E and Z) due to restricted rotation around the N-N=O bond.[5][6]
-
Diagnosis: This is an inherent property of the analyte. If the split is highly reproducible but not present for other compounds, it may be due to the partial chromatographic separation of these isomers.
-
Solution (Method Development): This is a method development issue, not a system failure. You can try to either fully resolve the isomers into two distinct peaks or, more commonly, adjust chromatographic parameters (e.g., column temperature, mobile phase composition) to cause them to co-elute as a single, sharp peak.
-
Section 3: Recommended Protocols & Data
To aid in your method development, the following table summarizes typical starting conditions for NNN analysis, and a general SPE protocol is provided.
Table 1: Recommended Starting LC-MS/MS Parameters for (R)-NNN Analysis
| Parameter | Recommendation | Rationale & Source |
| Column | C18, 1.7-3.5 µm (e.g., Agilent ZORBAX SB-C18) or Biphenyl | C18 is a common choice. Stable-bond (SB) phases are robust at low pH. Biphenyl offers alternative selectivity.[14][20][21] |
| Mobile Phase A | Water with 0.1% Formic Acid + 5 mM Ammonium Formate | Low pH and buffering are critical to suppress silanol interactions and achieve good peak shape.[8][14][16] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid + 5 mM Ammonium Formate | Standard reversed-phase organic solvents. Including the buffer in the organic phase ensures consistent buffering throughout a gradient run.[8][16] |
| Column Temp. | 25-55 °C | Higher temperatures can improve peak shape and reduce viscosity, but stability of NNN should be considered.[14][21] |
| Injection Vol. | 1-10 µL | Keep volume low to prevent overload and solvent effects.[14][18] |
| Sample Solvent | Initial Mobile Phase Composition | Critical for preventing peak distortion.[10][14][15] |
Protocol 1: Generalized Solid-Phase Extraction (SPE) for NNN from Urine
This protocol is a general guideline based on common practices and should be optimized for your specific application and matrix.[14][22]
-
Sample Pre-treatment (for Total NNN): To a 5-10 mL urine sample, add a known amount of deuterated internal standard (e.g., NNN-d4). To measure total NNN (free + glucuronidated), add β-glucuronidase and incubate according to the enzyme manufacturer's instructions to hydrolyze the NNN-N-glucuronide conjugate.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then equilibration buffer (e.g., ammonium acetate buffer).
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic wash) to remove salts and other polar interferences.
-
Elution: Elute the NNN and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide to neutralize the analyte for elution).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Critically , reconstitute the residue in a small, precise volume of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial for analysis.
References
- Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base.
-
Stepanov, I., & Hecht, S. S. (2008). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 17(4), 945–948. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: N-Nitrosonornicotine (NNN) LC-MS/MS Analysis. BenchChem.
- Phenomenex. (2025). Understanding Peak Fronting in HPLC. Phenomenex.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
- PerkinElmer. (n.d.). What is Peak Fronting?. PerkinElmer.
-
Jendryczko, A., et al. (2012). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography– Tandem Mass Spectrometry. Journal of Chromatographic Science, 50(7), 591-597. Retrieved from [Link]
-
Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography B, 1029-1030, 130-137. Retrieved from [Link]
-
Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Chromatography Today. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. FDA. Retrieved from [Link]
-
Fidan, A., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and Bioanalytical Chemistry, 414, 7357–7367. Retrieved from [Link]
-
ResearchGate. (2008). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Retrieved from [Link]
-
Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Chen, P., et al. (2014). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Analytical Chemistry, 86(1), 478-485. Retrieved from [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]
-
ACD/Labs. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs. Retrieved from [Link]
-
Stoll, D. & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Retrieved from [Link]
-
Deng, H., et al. (2021). Separation of N′-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography A, 1641, 461971. Retrieved from [Link]
-
MDPI. (2021). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres. MDPI. Retrieved from [Link]
-
Dolan, J.W. (1985). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations. Waters Corporation. Retrieved from [Link]
-
Gasco-López, A. I., et al. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Journal of Chromatographic Science, 35(11), 525-35. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (2011). Analysis of Carcinogenic Tobacco- Specific Nitrosamines in Mainstream Cigarette Smoke. Agilent. Retrieved from [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]
-
ResearchGate. (2015). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. Retrieved from [Link]
-
ResearchGate. (2017). LC/MS/MS conditions for the analysis of nicotine and nornicotine. Retrieved from [Link]
-
ResearchGate. (2018). Theoretical Explanation of the Peak Splitting of Tobacco-Specific N-Nitrosamines in HPLC. Retrieved from [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine. Restek. Retrieved from [Link]
-
ResearchGate. (2016). A systematic investigation of the effect of sample solvent on peak shape. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. | ChromaNik Technologies [chromanik.co.jp]
- 3. lctsbible.com [lctsbible.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 9. support.waters.com [support.waters.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. acdlabs.com [acdlabs.com]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 20. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 21. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Optimizing MS/MS parameters for sensitive detection of (R)-N'-Nitrosonornicotine
Welcome to the technical support center dedicated to the sensitive and robust detection of N'-Nitrosonornicotine (NNN), with a specific focus on its (R)-enantiomer. As regulatory scrutiny on nitrosamine impurities intensifies, the ability to accurately quantify specific, potentially carcinogenic isomers like (R)-NNN is paramount for researchers, quality control analysts, and drug development professionals. This guide synthesizes field-proven insights and foundational scientific principles to empower you to overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Here, we address the most common questions encountered when developing methods for (R)-NNN.
Q1: Why is it important to separate and specifically detect the (R)-enantiomer of NNN?
A1: The chiral nature of N'-Nitrosonornicotine (NNN) results in two enantiomers: (S)-NNN and (R)-NNN. Toxicological studies have demonstrated a significant difference in their carcinogenic potency. (S)-NNN is the more potent carcinogen, particularly for inducing oral and esophageal tumors.[1][2][3] In rats, (S)-NNN is more readily metabolized via 2'-hydroxylation, a key bioactivation pathway leading to DNA adduct formation in target tissues.[1][2][3]
While (S)-NNN is the major enantiomer found in tobacco products (averaging around 63% of total NNN), the (R)-enantiomer is also present and contributes to the overall carcinogenic burden.[2] Interestingly, some studies have shown that (R)-NNN can act as a co-carcinogen, synergistically enhancing the tumor-inducing activity of (S)-NNN.[1][4] Therefore, the ability to chromatographically separate and individually quantify both enantiomers is crucial for:
-
Accurate Risk Assessment: Understanding the precise enantiomeric ratio in a sample provides a more refined picture of its carcinogenic potential.
-
Process Understanding: Changes in the enantiomeric ratio during manufacturing or storage could indicate specific chemical processes or degradation pathways.
-
Regulatory Compliance: As regulatory bodies like the U.S. Food and Drug Administration (FDA) continue to refine their guidance on nitrosamine impurities, the ability to characterize these impurities comprehensively is a critical aspect of due diligence.[5][6][7][8][9]
Q2: What are the typical starting MS/MS parameters for NNN analysis?
A2: For NNN, analysis is almost universally performed using positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The most common and robust Multiple Reaction Monitoring (MRM) transition involves the protonated molecule [M+H]⁺ as the precursor ion and the neutral loss of the nitroso group (-NO) as the primary product ion.
| Parameter | Typical Value | Rationale |
| Precursor Ion (Q1) | m/z 178.1 | Represents the [M+H]⁺ of NNN. |
| Product Ion (Q3) | m/z 148.1 | Corresponds to the [M+H - NO]⁺ fragment, a characteristic loss for nitrosamines.[10] |
| Ionization Mode | Positive ESI / APCI | NNN contains basic nitrogen atoms that are readily protonated. APCI can sometimes offer enhanced sensitivity for smaller, less polar nitrosamines. |
| Internal Standard | Isotopically Labeled NNN (e.g., ¹³C₆-NNN or NNN-d₄) | Essential for correcting matrix effects and variations in instrument response. The transition for ¹³C₆-NNN would be m/z 184.1 → 154.1.[10] |
Note: These are starting points. Compound-specific tuning is mandatory for optimal performance on your specific instrument.
Q3: What type of liquid chromatography (LC) column is recommended for separating (R)-NNN and (S)-NNN?
A3: Standard reversed-phase columns (like C18) will not separate enantiomers. For chiral separation, you must use a chiral stationary phase (CSP) . Several types of CSPs have been successfully employed for NNN enantiomers:
-
Cyclodextrin-based columns: These are widely used for chiral separations and have been effective for NNN.[11]
-
Macrocyclic glycopeptide-based columns: These have also demonstrated good resolving power for nicotine enantiomers and are applicable to similar structures.[12]
-
Chiral Crown Ether Stationary Phases: These have shown high efficiency for fast enantiomeric separation of amino acids and can be applied to other chiral amines.
The choice of column and mobile phase are deeply interconnected. Method development often involves screening several chiral columns with different mobile phase compositions (e.g., varying the organic modifier, buffer, and additives) to achieve baseline resolution (Rs ≥ 1.5).[12]
Troubleshooting Guide
Even with a well-defined method, challenges can arise. This guide provides a systematic approach to resolving common issues.
Issue 1: Poor Sensitivity / Low Signal for (R)-NNN
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal MS Source Parameters | 1. Re-tune and Optimize: Infuse a standard solution of NNN directly into the mass spectrometer to optimize compound-dependent parameters. 2. Optimize Declustering Potential (DP) / Fragmentor Voltage: This voltage prevents solvent clusters from entering the mass analyzer and can induce in-source fragmentation if set too high. A voltage ramp experiment can find the sweet spot that maximizes the precursor ion signal (m/z 178.1) while minimizing premature fragmentation.[13][14] 3. Adjust Source Temperature and Gas Flows: Higher temperatures can sometimes enhance desolvation but may also cause thermal degradation of sensitive compounds. Systematically evaluate source temperature, nebulizer gas (GS1), and heater gas (GS2) to maximize the signal-to-noise ratio. |
| Inefficient Ionization | 1. Evaluate Ionization Source: While ESI is common, APCI can provide significantly better sensitivity for some nitrosamines. If sensitivity is a major hurdle, testing an APCI source is recommended. 2. Mobile Phase pH: Ensure the mobile phase pH is sufficiently acidic (e.g., using 0.1% formic acid) to promote protonation of NNN, which is essential for efficient ESI+ signal generation.[15] |
| Matrix Effects (Ion Suppression) | 1. Enhance Sample Preparation: Ion suppression is often caused by co-eluting matrix components competing for ionization. Improve your sample cleanup. Solid-Phase Extraction (SPE) is highly effective. Mixed-mode cation exchange or polymeric sorbents are often used.[16][17][18][19] 2. Modify Chromatography: Adjust the LC gradient to better separate (R)-NNN from the region where matrix components elute. 3. Dilute the Sample: A simple but effective strategy is to dilute the final extract. This reduces the concentration of interfering matrix components, though it may require a more sensitive instrument to maintain the required detection limits. |
| Poor Collision-Induced Dissociation (CID) | 1. Optimize Collision Energy (CE): The energy applied in the collision cell is critical for efficient fragmentation. Perform a collision energy ramp experiment to find the voltage that maximizes the production of the m/z 148.1 product ion. An incorrect CE is a very common cause of low signal in MS/MS.[13] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting) for Chiral Separation
| Potential Cause | Troubleshooting Steps & Explanation |
| Column Overload | 1. Reduce Injection Mass: Injecting too much analyte onto a chiral column can saturate the stationary phase, leading to peak broadening and tailing. Reduce the concentration of your sample or decrease the injection volume. |
| Incompatible Sample Solvent | 1. Match Sample Solvent to Mobile Phase: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Reconstitute the final extract in the initial mobile phase or a weaker solvent.[20] |
| Secondary Interactions on Column | 1. Adjust Mobile Phase Additives: Peak tailing can result from unwanted interactions between the analyte and the stationary phase. For basic compounds like NNN, adding a small amount of a competitor base to the mobile phase can sometimes improve peak shape. However, be cautious with additives as they can affect MS sensitivity. |
| Column Contamination or Degradation | 1. Implement a Guard Column: A guard column protects the expensive analytical chiral column from strongly retained matrix components. 2. Flush the Column: If performance degrades, flush the column according to the manufacturer's instructions. Note that many chiral columns have specific solvent compatibility restrictions; using a non-allowed solvent can irreversibly damage the column.[21] 3. Check for Frit Blockage: A sudden increase in backpressure with peak shape degradation may indicate a blocked inlet frit. Reversing the column (if permitted by the manufacturer) and flushing to waste may dislodge particulates.[21] |
| Extra-Column Dispersion | 1. Minimize Tubing Volume: Use narrow-bore (e.g., 0.005" I.D.) PEEK tubing and ensure all connections are made with zero-dead-volume fittings. Excessive tubing length or poor connections between the injector, column, and MS source can cause significant peak broadening.[20] |
Issue 3: Inaccurate Quantification or Poor Reproducibility
| Potential Cause | Troubleshooting Steps & Explanation |
| Isobaric Interference | 1. Evaluate Chromatograms: An isobaric interference is a compound with the same mass as (R)-NNN that also produces a fragment at m/z 148.1. If you suspect an interference, scrutinize the peak shape. A non-Gaussian peak or a shoulder may indicate a co-eluting compound. 2. Improve Chromatographic Resolution: The most robust solution is to modify your LC method (gradient, mobile phase, or even column) to chromatographically separate the interference from (R)-NNN.[22] 3. Monitor a Secondary MRM Transition: If a second, specific product ion for NNN can be identified, monitoring this transition can help confirm peak identity. The ratio of the primary to secondary transition should be constant across standards and samples. |
| Analyte Degradation | 1. Check Sample Stability: NNN can be susceptible to degradation under certain conditions. Prepare standards and samples fresh. If necessary, conduct stability tests in the sample matrix and processing solvents to ensure analyte integrity throughout the analytical workflow.[15] |
| Inconsistent Sample Preparation | 1. Automate Where Possible: Manual sample preparation steps, especially LLE or SPE, can be a source of variability. Automated systems improve reproducibility.[17] 2. Verify Internal Standard Addition: Ensure the internal standard (IS) is added at the very beginning of the sample preparation process to account for any analyte loss during extraction. Double-check the accuracy and precision of the IS spiking volume. |
| Carryover | 1. Optimize Wash Solvents: If the (R)-NNN peak appears in blank injections following a high-concentration sample, carryover is occurring. Use a strong wash solvent in the autosampler wash routine. A sequence of organic and aqueous washes is often effective. 2. Inject Blanks: Run several blank injections after high-concentration samples in your sequence to confirm that the system is clean before the next sample injection.[23] |
Visualized Workflows
Workflow for MS/MS Parameter Optimization
This diagram outlines the logical flow for tuning the mass spectrometer to achieve maximum sensitivity for (R)-NNN.
Troubleshooting Logic for Chiral LC-MS/MS Analysis
This diagram provides a decision-making framework for diagnosing and resolving common analytical issues.
References
-
Analysis of N'-nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. (2017). PubMed. Available at: [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ACS Publications. Available at: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (N/A). Self-publication. Available at: [Link]
-
Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode. (N/A). ResearchGate. Available at: [Link]
-
(S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. (2013). National Institutes of Health. Available at: [Link]
-
50 Years of Research on Tobacco-Specific Nitrosamines: A Virtual Collection of Emerging Knowledge of Chemical Toxicology of Tobacco and Nicotine Delivery Systems and Call for Contributions to a Landmark Special Issue. (2022). ACS Publications. Available at: [Link]
-
Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. (2021). PubMed. Available at: [Link]
-
N -Nitrosonornicotine. (N/A). Grokipedia. Available at: [Link]
-
Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. (2022). National Institutes of Health. Available at: [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (N/A). Separation Science. Available at: [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. Available at: [Link]
-
Levels of (S)-N′-Nitrosonornicotine in U.S. Tobacco Products. (2012). National Institutes of Health. Available at: [Link]
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (2021). National Institutes of Health. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Available at: [Link]
-
Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. (2019). National Institutes of Health. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies. Available at: [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). Nitrosamines Exchange. Available at: [Link]
-
HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. (2024). Chromatography Online. Available at: [Link]
-
N-Nitrosonornicotine. (N/A). PubChem. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (N/A). Shimadzu. Available at: [Link]
-
Characteristic Fragmentation Behavior of Tobacco-Specific N-nitrosamines Using Electrospray Ionization Multistage Tandem Mass Spectrometry Incorporating Deuterium Labeling. (2014). PubMed. Available at: [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). ResolveMass. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]
-
(PDF) Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ResearchGate. Available at: [Link]
-
FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines. (2023). Goodwin Procter. Available at: [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Venable LLP. Available at: [Link]
-
Troubleshooting LC-MS. (2023). LCGC International. Available at: [Link]
-
Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. (2023). Nitrosamines Exchange. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (N/A). U.S. Food and Drug Administration. Available at: [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (N/A). U.S. Food and Drug Administration. Available at: [Link]
-
FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. (2023). MED Institute. Available at: [Link]
-
High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class/Xevo TQ-XS Tandem Quadrupole Mass Spectrometer. (N/A). Waters. Available at: [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. (2022). National Institutes of Health. Available at: [Link]
-
Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (N/A). MDPI. Available at: [Link]
-
Enantiomeric separation of N′-nitrosonornicotine by capillary electrophoresis. (2025). ResearchGate. Available at: [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. (2022). ETH Zurich Research Collection. Available at: [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. (2025). Wiley Online Library. Available at: [Link]
-
Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. (2019). ResearchGate. Available at: [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). National Institutes of Health. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]
Sources
- 1. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of (S)-N′-Nitrosonornicotine in U.S. Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 7. fda.gov [fda.gov]
- 8. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 9. medinstitute.com [medinstitute.com]
- 10. Analysis of N'-nitrosonornicotine enantiomers in human urine by chiral stationary phase liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 14. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. chiraltech.com [chiraltech.com]
- 22. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zefsci.com [zefsci.com]
Minimizing ion suppression effects in (R)-N'-Nitrosonornicotine quantification
A Guide to Identifying and Mitigating Ion Suppression Effects in LC-MS/MS Analysis
Welcome to the technical support center for the analysis of (R)-N'-Nitrosonornicotine (NNN). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own assays. The quantification of NNN, a significant tobacco-specific nitrosamine (TSNA), by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often challenged by a phenomenon known as ion suppression.[1][2] This guide is designed to help you understand, diagnose, and overcome this critical issue to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about ion suppression in the context of NNN analysis.
Q1: What is ion suppression and why is it a critical problem for NNN quantification?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis, particularly with electrospray ionization (ESI).[3][4] It is the reduction in the ionization efficiency of a target analyte, like NNN, due to the presence of co-eluting compounds from the sample matrix.[5] In the ESI source, your analyte and matrix components compete for the available charge and space on the surface of evaporating droplets.[3][6] When high concentrations of matrix components are present, they can monopolize this process, preventing NNN molecules from efficiently forming gas-phase ions.[5] This leads to a decreased signal at the detector, which negatively impacts analytical figures of merit such as sensitivity, precision, and accuracy, ultimately compromising your quantitative results.[3][7]
Q2: What are the most common causes of ion suppression when analyzing NNN in various samples?
A2: The primary causes are endogenous and exogenous components within your sample matrix that co-elute with NNN.[3] The specific culprits depend on the sample type:
-
Biological Fluids (Urine, Plasma, Serum): The main offenders are salts, phospholipids, and proteins.[6][8]
-
Tobacco Products & Extracts: These matrices are incredibly complex, containing a vast array of alkaloids, sugars, and other organic compounds that can interfere with NNN ionization.[2][9]
-
E-cigarette Liquids: Propylene glycol and vegetable glycerin, the primary components of e-liquids, can cause significant matrix effects if not properly managed.[1] Compounds that are present in high concentrations, are highly basic, or have high surface activity are often prime candidates for causing ion suppression.[3][5]
Q3: How can I definitively determine if my NNN assay is being affected by ion suppression?
A3: There are two widely accepted methods to diagnose and quantify the extent of matrix effects:
-
Post-Column Infusion Experiment: This technique provides a qualitative view of where suppression occurs in your chromatogram. A solution of NNN is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected onto the column.[3][10] A drop in the stable NNN signal baseline indicates a region where matrix components are eluting and causing suppression.[10]
-
Post-Extraction Spike Method: This is the "gold standard" for quantitatively assessing matrix effects.[7] You compare the peak area of NNN spiked into a blank matrix after the extraction process with the peak area of NNN in a neat (clean) solvent at the same concentration. The ratio of these peak areas gives you a quantitative measure of ion suppression (or enhancement).[7]
Q4: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered essential for accurate NNN quantification?
A4: A SIL-IS, such as NNN-d4 or ¹³C₆-NNN, is the most powerful tool to compensate for matrix effects.[7][10][11] These internal standards are chemically identical to NNN, differing only in isotopic composition.[12][13] This means they have virtually the same physicochemical properties, causing them to co-elute with NNN and experience the exact same degree of ion suppression or enhancement during the ionization process.[14] By calculating the peak area ratio of the analyte (NNN) to the SIL-IS, the variability caused by ion suppression is normalized, leading to accurate and precise quantification even in complex matrices.[7][11]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you might encounter during your experiments.
Issue 1: Low and/or inconsistent signal intensity for NNN, even at moderate concentrations.
-
Possible Cause: This is a classic symptom of severe ion suppression. Co-eluting matrix components are outcompeting NNN for ionization in the MS source.
-
Recommended Solutions:
-
Enhance Sample Preparation: Your first and most effective line of defense is to remove interfering matrix components before analysis.[15]
-
Move Beyond "Dilute-and-Shoot": While simple, this method does not remove interferences and is not recommended for complex matrices.[8]
-
Upgrade from Protein Precipitation (PPT): PPT removes proteins but leaves behind many other problematic components like phospholipids.[3][15]
-
Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[7] For NNN in biological fluids like urine, a mixed-mode cation exchange cartridge can provide excellent cleanup by retaining NNN while washing away neutral and acidic interferences.[10]
-
-
Optimize Chromatographic Separation: If you cannot completely remove an interfering compound, try to chromatographically separate it from your NNN peak.
-
Adjust the Gradient: Modify your mobile phase gradient to increase the resolution between NNN and the region of ion suppression (which you can identify using the post-column infusion technique).[7]
-
Evaluate Different Column Chemistries: While C18 columns are common, exploring other stationary phases like pentafluorophenyl (PFP) could offer alternative selectivity and move interferences away from your analyte.[16]
-
-
Reduce Sample Injection Volume: A simple, immediate step is to reduce the injection volume.[3] This decreases the total mass of matrix components entering the MS source, which can lessen the competition for ionization. However, this may compromise your limit of quantitation.
-
Issue 2: Poor reproducibility (%CV > 15%) in quality control (QC) samples and replicate injections.
-
Possible Cause: This issue points to variable matrix effects between different sample preparations or injections. The composition of your matrix may differ slightly from sample to sample, or your sample preparation itself may be inconsistent.
-
Recommended Solutions:
-
Crucially, Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS like NNN-d4 will co-elute and experience the same variations in suppression as your analyte, correcting for this variability and dramatically improving precision.[7][14]
-
Prepare Matrix-Matched Calibrators: Your calibration standards must be prepared in the same biological matrix as your unknown samples (e.g., blank human plasma, synthetic urine).[17] This ensures that your calibrators and samples experience similar, consistent matrix effects, leading to a more accurate calibration curve.
-
Automate and Standardize Sample Preparation: Inconsistent manual sample preparation can introduce variability. If possible, use automated liquid handlers or SPE systems to ensure every sample is treated identically.
-
Issue 3: My calibration curve is non-linear or has a poor correlation coefficient (r² < 0.995).
-
Possible Cause: This often occurs when calibration standards are prepared in a neat solvent while the unknown samples are in a complex matrix. The ion suppression in the samples is not accounted for in the standards, leading to a skewed response curve. It can also be caused by detector saturation at the upper end of the concentration range.
-
Recommended Solutions:
-
Always Use Matrix-Matched Calibration Standards: As mentioned above, preparing your standards in a blank, analyte-free matrix is a regulatory expectation and a scientific necessity for overcoming this issue.[17] The FDA and other regulatory bodies emphasize that the matrix used for validation and calibration should be the same as the study samples.[18][19]
-
Incorporate a SIL-IS: Using a SIL-IS helps to linearize the response by normalizing the signal of the analyte at each concentration point against a constant concentration of the internal standard.[11]
-
Verify the Linear Dynamic Range: Check if the highest concentration point is saturating the MS detector. If so, either reduce the concentration of the upper limit of quantification (ULOQ) or dilute the sample to fall within the linear range.
-
Data Presentation & Key Parameters
When evaluating methods to mitigate ion suppression, systematically compare key validation parameters.
| Parameter | Method A: Dilute & Shoot | Method B: Protein Precipitation | Method C: Solid-Phase Extraction (SPE) | Goal |
| Matrix Effect (%) | 40-60% (Suppression) | 30-50% (Suppression) | 90-105% (Minimal Effect) | 85-115% |
| Recovery (%) | N/A | 65-80% | 92-103% | Consistent & >85% |
| Precision (%CV) | >20% | 10-20% | <10% | <15% |
| Accuracy (%) | 50-75% | 70-85% | 95-105% | 85-115% |
| LOQ (pg/mL) | 50 | 25 | 5 | As low as required |
Table 1: Representative data comparing different sample preparation techniques for NNN analysis. Values are illustrative and demonstrate the typical performance improvements seen with more rigorous sample cleanup.
Visualizations & Workflows
Mechanism of Ion Suppression in ESI
Caption: ESI process and the point of interference causing ion suppression.
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving ion suppression.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows you to calculate the precise impact of the matrix on your NNN signal.
-
Prepare Three Sets of Samples (in triplicate at a mid-QC level):
-
Set A (Neat Solution): Spike the NNN standard and SIL-IS into your final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank matrix through your entire sample preparation procedure. In the final, clean extract, spike the same amount of NNN and SIL-IS as in Set A.
-
Set C (Pre-Spike Matrix): Spike the NNN standard and SIL-IS into the blank matrix before starting the sample preparation procedure. This set is used to determine overall recovery.
-
-
LC-MS/MS Analysis: Inject all three sets of samples and acquire the data.
-
Calculations:
-
Let Area_A be the mean peak area of NNN in Set A.
-
Let Area_B be the mean peak area of NNN in Set B.
-
Let Area_C be the mean peak area of NNN in Set C.
-
Matrix Effect (ME %): ME (%) = (Area_B / Area_A) * 100
-
An ME of 100% indicates no matrix effect. <85% indicates suppression. >115% indicates enhancement.
-
-
Recovery (RE %): RE (%) = (Area_C / Area_B) * 100
-
Process Efficiency (PE %): PE (%) = (Area_C / Area_A) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for NNN from Human Urine
This is a general protocol using a mixed-mode cation exchange polymer-based sorbent. Always optimize steps for your specific application.
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge at 4000 x g for 10 minutes to pellet particulates.
-
Take 1 mL of supernatant and add your SIL-IS (e.g., NNN-d4).
-
Add 1 mL of 4% phosphoric acid to acidify the sample, ensuring NNN is protonated (positively charged). Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated 2 mL sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Pass 2 mL of 0.1 M acetate buffer to wash away salts and highly polar interferences.
-
Wash 2 (Non-polar Interferences): Pass 2 mL of methanol to wash away lipids and other non-polar interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute the retained NNN and SIL-IS with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charge on NNN, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
References
-
Annesley, T.M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. Available at: [Link]
-
Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing. Available at: [Link]
-
Stahnke, H., et al. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Son, Y., et al. (2018). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. Molecules, 24(1), 14. Available at: [Link]
-
Li, Q., et al. (2022). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944. Available at: [Link]
-
Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2539–2546. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. Available at: [Link]
-
Perez, J.J., et al. (2022). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. Journal of Chromatography A, 1677, 463318. Available at: [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]
-
Lavery, K. (2023). Ion suppression and its Role in Secondary Electrospray Ionization. LCGC International. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Xia, B., & Cheng, S. (2016). Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. LCGC International, 34(2), 116–125. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation (Draft). Available at: [Link]
-
Peruzzi, M., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and Bioanalytical Chemistry, 414, 7339–7350. Available at: [Link]
-
Ray, A., & Das, D. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 39(11), 558–565. Available at: [Link]
-
Humm, M.R., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Available at: [Link]
-
Buchi, R., & Kumar, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 12. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
Stability of (R)-N'-Nitrosonornicotine in different solvents and storage conditions
Technical Support Center: Stability of (R)-N'-Nitrosonornicotine
Welcome to the Technical Support Center for this compound (NNN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving (R)-NNN. As a potent carcinogen, proper handling and a thorough understanding of its stability are paramount for accurate and reproducible results.[1][2][3] This resource addresses common challenges and questions related to the stability of (R)-NNN in various solvents and under different storage conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and stability of (R)-NNN.
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid (R)-NNN should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and kept in a freezer.[4] Long-term storage at -20°C or lower is highly recommended to minimize degradation.[4] Some suppliers may suggest storage at 2-8°C for the solid form, but colder temperatures are preferable for extended stability.[4] Due to its sensitivity to air, moisture, and light, it is crucial to handle solid NNN in a controlled environment.[4]
Q2: How should I prepare and store stock solutions of (R)-NNN?
(R)-NNN stock solutions are typically prepared using high-purity solvents like methanol or acetonitrile.[4] To prepare a stock solution, accurately weigh the solid standard and dissolve it in the chosen solvent within a Class A volumetric flask. It is best practice to create aliquots of the stock solution in multiple amber glass vials with PTFE-lined caps. This approach prevents repeated freeze-thaw cycles and limits exposure to light. Store these stock solutions at -20°C for short to medium-term use. For long-term stability, storage at -80°C is recommended, which can preserve the solution for up to six months.[4]
Q3: How stable is (R)-NNN in different solvents?
The stability of (R)-NNN in solution is influenced by the solvent, temperature, and exposure to light and air.[4] Methanol and acetonitrile are common and reliable solvents for preparing analytical standards.[4] While extensive quantitative data on degradation percentages in various solvents is not widely published, solutions in methanol or acetonitrile are considered stable for short to medium-term storage when kept at -20°C and protected from light.[4] Information on the stability of NNN in other solvents like dichloromethane, DMSO, and ethyl acetate is limited, and they should be used with caution.[4]
Q4: What are the primary factors that cause the degradation of (R)-NNN standards?
Several factors can lead to the degradation of (R)-NNN standards:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]
-
Light: NNN is sensitive to ultraviolet (UV) light, which can induce photolytic degradation. Storing standards in amber vials or otherwise protecting them from light is critical.[4]
-
Air and Moisture: NNN is sensitive to both air and moisture, which can lead to oxidative degradation. Storage under an inert atmosphere is recommended.[4]
-
pH: Extreme pH values can hasten the degradation of NNN in solution.[4]
Q5: What are the known degradation products of (R)-NNN?
The degradation of NNN can be initiated by the breaking of the N-NO bond.[4][5] This process can lead to the formation of nitrogen oxides and nornicotine.[4][5] Under pyrolysis conditions, the primary degradation products observed are 3-pyridinecarbonitrile, myosmine, and nornicotine.[5]
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of (R)-NNN.
Issue 1: Decreasing Peak Area in LC-MS Analysis Over Time
-
Possible Cause: Degradation of (R)-NNN in the prepared solution or within the autosampler.
-
Recommended Actions:
-
Maintain the autosampler at a low temperature (e.g., 4°C) to slow down potential degradation.[4]
-
Prepare fresh working solutions more frequently, especially if they are kept at room temperature for extended periods.
-
Verify the stability of the stock solution by comparing the response of a freshly prepared standard to an older one.
-
Issue 2: Inconsistent or Non-Reproducible Analytical Results
-
Possible Cause: Improper storage of stock or working solutions, leading to variable degradation.
-
Recommended Actions:
Issue 3: Appearance of Unknown Peaks in Chromatograms
-
Possible Cause: Degradation of the (R)-NNN standard, leading to the formation of degradation products.
-
Recommended Actions:
-
Prepare a fresh stock solution from the solid standard to see if the unknown peaks disappear.[4]
-
Conduct a forced degradation study (e.g., by exposure to heat, light, or extreme pH) to identify potential degradation products and their retention times. This can help in confirming the identity of the unknown peaks.
-
III. Data Summary and Protocols
Table 1: Summary of this compound Stability and Storage
| Form | Solvent/Matrix | Storage Temperature | Estimated Stability | Key Considerations |
| Solid | N/A | -20°C or lower | ≥ 4 years[6] | Store under inert gas (Argon or Nitrogen) in a desiccator to protect from air and moisture.[4] |
| Solution | Methanol | -20°C | Stable for short to medium-term storage[4] | Commercially available as a solution.[7] Protect from light. |
| Solution | Acetonitrile | -20°C | Stable for short to medium-term storage[4] | Protect from light. |
| Prepared Calibration Standards | 100 mM Ammonium Acetate | 4°C | Stable for at least 28 days[8] | For use in LC-MS analysis.[8] |
Protocol 1: Preparation of (R)-NNN Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of (R)-NNN for analytical use.
Materials:
-
This compound solid standard
-
High-purity methanol or acetonitrile
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
-
Pipettes and tips
Procedure:
-
Safety First: (R)-NNN is a carcinogen.[1] All handling of the solid and concentrated solutions should be performed in a designated fume hood with appropriate personal protective equipment (PPE), including gloves and a lab coat.[9]
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the sealed container of solid (R)-NNN to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a precise amount of the solid standard (e.g., 10 mg) using a calibrated analytical balance. c. Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL). d. Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid. e. Once dissolved, fill the flask to the mark with the solvent. f. Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquoting and Storage of Stock Solution: a. Immediately dispense the stock solution into smaller volume amber glass vials. b. Seal the vials tightly with PTFE-lined caps. c. Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials. d. Store the aliquots at -20°C or -80°C for long-term storage.[4]
-
Working Solution Preparation: a. On the day of analysis, remove one aliquot of the stock solution from the freezer and allow it to come to room temperature. b. Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase to the desired concentration range for your analytical method. c. Store working solutions at 4°C in an autosampler if not used immediately.[8]
IV. Visualized Workflows and Logic
Diagram 1: Troubleshooting Workflow for (R)-NNN Analysis
Caption: Troubleshooting logic for addressing common analytical issues with (R)-NNN.
Diagram 2: (R)-NNN Solution Preparation and Storage Protocol
Caption: Step-by-step workflow for preparing and storing (R)-NNN solutions.
References
- Technical Support Center: N-Nitrosonornicotine (NNN) Standards and Stock Solutions - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Technical Support Center: N-Nitrosonornicotine (NNN) Analysis in Complex Matrices - Benchchem.
- Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/ - FDA.
- Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41 - MDPI.
- N-Nitrosonornicotine - Wikipedia.
- Common Name: N-NITROSONORNICOTINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov.
- Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC - NIH.
- N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem.
- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC.
- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - ResearchGate.
- N'-Nitrosonornicotine (NNN) CAS # 80508-23-2 - AccuStandard.
- How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges.
- N'-Nitrosonornicotine (NNN, CAS Number: 80508-23-2) | Cayman Chemical.
Sources
- 1. nj.gov [nj.gov]
- 2. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. accustandard.com [accustandard.com]
- 8. fda.gov [fda.gov]
- 9. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Common interferences in the analysis of (R)-N'-Nitrosonornicotine in biological samples
Welcome to the technical support center for the analysis of (R)-N'-Nitrosonornicotine (NNN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of (R)-NNN in complex biological matrices. As Senior Application Scientists, we have compiled this guide based on established analytical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of (R)-NNN in biological samples?
A1: The primary challenges in analyzing (R)-NNN in biological matrices such as urine, plasma, and saliva stem from its low concentrations and the complexity of the sample matrix.[1] These matrices contain numerous endogenous compounds like proteins, lipids, and salts that can cause significant interference. Key challenges include:
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][2]
-
Isomeric Interference: Co-elution of the (S)-NNN enantiomer and E/Z isomers can interfere with the accurate quantification of (R)-NNN if not chromatographically resolved.[3]
-
Low Recovery: Inefficient extraction of NNN from the complex sample matrix can lead to poor recovery rates.[1]
-
Artifactual Formation: There is a potential for the artificial formation of NNN from its precursor, nornicotine, during sample preparation, which can lead to an overestimation of NNN levels.[4][5][6]
Q2: Which analytical technique is most suitable for the quantification of (R)-NNN?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of NNN in biological samples.[1] This is due to its high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of NNN typically found in these matrices.[1][7]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for accurate analysis?
A3: The use of a SIL-IS, such as N'-Nitrosonornicotine-d4 (NNN-d4), is considered the gold standard in LC-MS/MS analysis for several reasons.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest.[1] This means it co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement) and any loss during sample preparation.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved, effectively compensating for these variations.[2]
Q4: What are E/Z isomers of NNN and do they interfere with the analysis?
A4: N'-Nitrosonornicotine (NNN) exists as E (trans) and Z (cis) isomers due to the restricted rotation around the N-N bond of the nitroso group.[3] These isomers can be separated chromatographically.[3] If not baseline separated, they may co-elute and interfere with the quantification of the individual enantiomers, (R)-NNN and (S)-NNN. Therefore, chromatographic method development should aim to resolve these isomers for accurate analysis.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: High Matrix Effects (Ion Suppression or Enhancement)
Symptoms:
-
Inconsistent and non-reproducible results.
-
Low analyte response even with sufficient concentration.
-
Significant variation in analyte response between different sample lots.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Insufficient Sample Cleanup | Improve your sample preparation protocol. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[2] Consider using a more selective SPE sorbent or adding extra wash steps to your protocol.[1] |
| Co-elution of Matrix Components | Optimize your chromatographic separation. Adjusting the mobile phase gradient, flow rate, or pH can help separate the analyte from co-eluting interferences.[2] Experiment with different analytical columns, such as a C18 column, which is commonly used for NNN analysis.[2] |
| High Salt Concentration | High salt concentrations in the final extract can lead to significant ion suppression. Ensure that your sample preparation method effectively removes salts. If necessary, dilute the final extract to reduce the salt concentration.[1] |
Workflow for Diagnosing Matrix Effects:
Caption: Troubleshooting workflow for identifying and addressing matrix effects.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Symptoms:
-
Asymmetrical peaks, making integration and quantification difficult.
-
Reduced peak height and sensitivity.
-
Inconsistent retention times.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.[1][2] If the sample is dissolved in a stronger solvent, reduce the injection volume.[2] |
| Column Contamination or Degradation | A buildup of matrix components on the column can lead to poor peak shape.[8] Use a guard column to protect the analytical column.[1] Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1] |
| Secondary Interactions | Analyte interactions with active sites on the column packing material can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte. Using a mobile phase containing a buffer, such as ammonium formate, can improve peak shape for nitrosamines.[2] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[8] Use tubing with a small internal diameter and keep the length to a minimum. |
Issue 3: Isomeric Interference
Symptoms:
-
Inability to distinguish between (R)-NNN and (S)-NNN.
-
Overestimation of the (R)-NNN concentration.
-
Broad or shouldered peaks at the retention time of NNN.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Non-chiral Stationary Phase | Standard reversed-phase columns (e.g., C18) will not separate enantiomers. |
| Co-elution of (S)-NNN | (S)-NNN is the major enantiomer in tobacco products and can be present in biological samples from tobacco users.[5][9] |
Solution: To accurately quantify (R)-NNN, it is essential to use a chiral stationary phase column that can separate the (R) and (S) enantiomers.[3][10] Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has been shown to be effective in separating NNN enantiomers and isomers.[3]
Chemical Structures of NNN Enantiomers:
Caption: Chemical structures of (R)- and (S)-NNN enantiomers.
Issue 4: Sample Carry-over
Symptoms:
-
Detection of the analyte in blank injections following a high-concentration sample.
-
Inaccurate quantification of low-concentration samples.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Adsorption to LC Components | NNN can adsorb to surfaces in the autosampler, injection valve, and tubing.[11] |
| Contaminated Column | The analytical column can retain the analyte, which then elutes in subsequent runs.[11] |
Solution: To mitigate carry-over, optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration. If carry-over persists, a systematic approach is needed to identify the source by sequentially bypassing components of the LC system.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of NNN from Human Urine
This protocol provides a general guideline for the extraction of NNN from urine. Optimization may be required based on the specific SPE cartridge and equipment used.
Materials:
-
SPE cartridges (e.g., C18 or a specialized sorbent for nitrosamines)
-
Urine sample
-
NNN-d4 internal standard solution
-
Methanol
-
Water (HPLC grade)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent (compatible with the initial LC mobile phase)
Procedure:
-
Sample Pre-treatment: To a 1 mL urine sample, add the NNN-d4 internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences. You may add a second wash step with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Drying: Dry the SPE cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of NNN
This is a representative method and should be optimized for your specific instrumentation.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NNN: Precursor ion m/z 178.1 -> Product ion m/z 148.1
-
NNN-d4: Precursor ion m/z 182.1 -> Product ion m/z 152.1
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity. Optimize collision energy for each MRM transition.
References
- Benchchem. (n.d.). Technical Support Center: N-Nitrosonornicotine (NNN) LC-MS/MS Analysis.
- Benchchem. (n.d.). Technical Support Center: N-Nitrosonornicotine (NNN) Analysis in Complex Matrices.
- MDPI. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- PubMed. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry.
- PubMed. (2009). Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry.
- ACS Publications. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users.
- NIH. (n.d.). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry.
- PubMed. (2000). Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco.
- PubMed. (2017). Analysis of N'-nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry.
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- NIH. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users.
- PubMed Central. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of N'-nitrosonornicotine enantiomers in human urine by chiral stationary phase liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of (R)-N'-Nitrosonornicotine during sample preparation
Welcome to the technical support center for the analysis of (R)-N'-Nitrosonornicotine (NNN). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NNN recovery during sample preparation. As a potent carcinogen found in tobacco products, accurate quantification of NNN is critical.[1][2] However, its chemical properties present significant analytical hurdles, often leading to low and variable recovery.[3]
This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you optimize your methods, ensure data integrity, and achieve consistent, high-recovery results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding NNN sample preparation.
Q1: What are the primary chemical properties of NNN that make its recovery challenging?
NNN is a neutral, relatively polar molecule that is sensitive to several environmental factors. Key challenges stem from its:
-
pH Sensitivity: NNN can undergo structural changes or degradation under highly acidic or basic conditions. Nitrosation of its precursor, nornicotine, is known to occur under acidic conditions (pH < 5), which can artificially inflate NNN levels if not controlled.[4]
-
Light and Temperature Sensitivity: Like many nitrosamines, NNN is susceptible to photolytic and thermal degradation.[5] Exposure to UV light or elevated temperatures during sample processing and storage can lead to significant analyte loss.[5][6]
-
Solubility: NNN is described as insoluble in water but slightly soluble in solvents like methanol and chloroform.[1][7][8] This necessitates careful selection of extraction and reconstitution solvents to ensure complete dissolution without causing precipitation.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) essential for accurate NNN quantification?
Using a SIL-IS, such as ¹³C₆-NNN or NNN-d4, is considered the gold standard and is crucial for reliable quantification.[3][9] A SIL-IS has nearly identical chemical and physical properties to the target analyte.[10][11] This means it will behave similarly during extraction, cleanup, and LC-MS/MS analysis, effectively compensating for:
-
Analyte Loss: It corrects for physical loss of NNN at any step, from extraction to injection.[12]
-
Matrix Effects: In complex matrices like plasma, urine, or tobacco extracts, co-eluting compounds can suppress or enhance the ionization of NNN in the mass spectrometer source, leading to inaccurate results.[3][13] A co-eluting SIL-IS experiences the same matrix effects, allowing for an accurate analyte/IS ratio and reliable quantification.[13][14]
Q3: Which sample preparation technique is most effective for NNN extraction?
Solid-Phase Extraction (SPE) is the most widely adopted and effective technique for cleaning up and concentrating NNN from complex matrices prior to LC-MS/MS analysis.[3][9][15] When optimized, SPE offers superior removal of interfering matrix components compared to simpler methods like liquid-liquid extraction (LLE) or "dilute-and-shoot." The choice of sorbent is critical and depends on the sample matrix and analytical goals. Mixed-mode cation exchange and reversed-phase (e.g., C18) sorbents are commonly used.[9][13][16]
Q4: My NNN recovery is consistently low (<70%). What are the most common causes?
Low recovery is a frequent issue and can usually be traced to one or more of the following factors:
-
Suboptimal SPE Procedure: This is the most common culprit. Issues can include incorrect sorbent selection, inadequate cartridge conditioning, sample breakthrough during loading, premature elution during washing, or incomplete elution.[17][18][19]
-
Analyte Degradation: Uncontrolled pH, exposure to light, or elevated temperatures during processing can degrade NNN.[5][6]
-
Inefficient Initial Extraction: The initial solvent extraction from the solid or liquid sample may be incomplete. This step requires optimization of the solvent, extraction time, and physical method (e.g., shaking, sonication).[3][15]
-
Non-Specific Binding: NNN can adsorb to the surfaces of labware, such as plastic tubes or pipette tips, especially if the sample is in a purely aqueous solution without organic modifiers.[20]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common recovery problems.
Problem 1: Low Recovery in Solid-Phase Extraction (SPE)
Symptom: The absolute recovery of NNN, as determined by comparing post-extraction spiked samples to neat standards, is unacceptably low.
Causality & Troubleshooting Steps:
The goal of SPE is a three-step process: Bind the analyte, Wash away interferences, and Elute the analyte. A failure in any step will result in low recovery. The following logical diagnostic workflow helps pinpoint the issue.
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Explanation:
-
Poor Retention (Analyte in Load Fraction): If NNN is not binding to the sorbent, it will pass through during the loading step.[17]
-
Causality: For reversed-phase SPE (e.g., C18), the sample solvent may be too strong (too much organic solvent), preventing hydrophobic interaction. The sample pH might also be incorrect for ion-exchange sorbents.[18]
-
Solution: Ensure the sample is appropriately diluted with an aqueous buffer to reduce organic content. For C18 sorbents, a sample with <5% organic solvent is ideal. Verify the cartridge was properly conditioned and equilibrated, and that it did not dry out before loading.[17][21]
-
-
Premature Elution (Analyte in Wash Fraction): The wash step is designed to remove weakly bound interferences, but if the wash solvent is too strong, it will also remove the analyte.[17]
-
Causality: The organic composition of the wash solvent is too high, disrupting the interaction between NNN and the sorbent.
-
Solution: Decrease the percentage of organic solvent in your wash solution. For example, if a 20% methanol wash is causing loss, try a 5% or 10% methanol wash.
-
-
Incomplete Elution (Analyte Retained on Cartridge): If NNN is not found in the load or wash fractions, it is still bound to the cartridge.[17]
-
Causality: The elution solvent is not strong enough to disrupt the analyte-sorbent interaction. This can be due to insufficient organic content or incorrect pH.
-
Solution: Increase the strength of the elution solvent (e.g., from 70% to 90% methanol). Adding a small amount of a modifier like ammonium hydroxide can improve the elution of slightly basic compounds from reversed-phase sorbents. Ensure you are using a sufficient volume of elution solvent and consider letting the solvent soak in the cartridge for several minutes to improve efficiency.[22]
-
Problem 2: High Variability Between Replicates (%RSD is High)
Symptom: Replicate preparations of the same sample yield significantly different NNN concentrations, resulting in a high percent relative standard deviation (%RSD).
Causality & Troubleshooting Steps:
High variability points to inconsistent execution of the sample preparation workflow.
-
Inconsistent SPE Technique:
-
Causality: Allowing cartridges to dry out between steps, inconsistent flow rates during loading or elution, or incomplete elution can all introduce variability.[17][22]
-
Solution: Use a vacuum manifold or automated SPE system to ensure consistent flow rates.[22] Pay close attention to ensure the sorbent bed remains wetted during conditioning, equilibration, and loading. For elution, ensure the entire sorbent bed is wetted and consider using a "soak" step where the elution solvent sits in the cartridge for 1-5 minutes.[22]
-
-
Sample Inhomogeneity:
-
Causality: For solid samples like tobacco or tissue, the analyte may not be evenly distributed. If subsamples are not representative, results will vary.
-
Solution: Ensure thorough homogenization of the entire sample before taking an aliquot for extraction.
-
-
Inaccurate Pipetting:
-
Causality: Errors in pipetting small volumes, especially the internal standard, will lead to large variations in the final calculated concentration.
-
Solution: Calibrate pipettes regularly. When adding the SIL-IS, ensure the pipette tip is below the surface of the liquid to avoid splashing and ensure complete transfer.
-
Problem 3: Significant Matrix Effects Despite Using a SIL-IS
Symptom: The analytical results are still inconsistent, or the peak shape is poor, suggesting that matrix effects are not being fully compensated for.
Causality & Troubleshooting Steps:
While a SIL-IS is powerful, extreme matrix effects can still cause issues.[14]
-
Chromatographic Separation of Analyte and IS:
-
Causality: In rare cases, particularly with deuterium-labeled standards, a slight difference in retention time between the analyte and the SIL-IS can occur (the "deuterium isotope effect").[14] If this shift causes one compound to elute in a region of high ion suppression while the other does not, the compensation fails.
-
Solution: Optimize the LC gradient to ensure the analyte and SIL-IS peaks are sharp and co-elute perfectly.[13] Using a ¹³C or ¹⁵N labeled standard is preferable as they are less prone to chromatographic shifts than deuterium-labeled standards.[10][23]
-
-
Overwhelming Matrix Contamination:
-
Causality: If the sample cleanup is insufficient, the sheer amount of co-eluting matrix components can overwhelm the ion source, affecting both the analyte and the IS.[3] This can lead to poor peak shape and reduced sensitivity.
-
Solution: Improve the SPE method. Add a stronger or more specific wash step. Consider using a different, more selective SPE sorbent (e.g., a mixed-mode or polymer-based sorbent). Diluting the final extract can also mitigate matrix effects, assuming sensitivity is sufficient.[3][13]
-
Part 3: Validated Protocols & Data
This section provides a starting-point protocol for SPE and comparative data to guide your method development.
Protocol: SPE of NNN from Human Plasma
This protocol is a robust starting point for extracting NNN from a complex biological matrix.
Materials:
-
Reversed-Phase C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma (K₂EDTA)
-
¹³C₆-NNN Internal Standard (IS) solution (10 ng/mL in Methanol)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Hydroxide
-
Formic Acid
Step-by-Step Methodology:
-
Sample Pre-treatment: a. Aliquot 500 µL of plasma into a 2 mL polypropylene tube. b. Add 25 µL of the ¹³C₆-NNN IS solution. c. Add 500 µL of 0.1% formic acid in water. d. Vortex for 10 seconds to mix.
-
SPE Cartridge Conditioning: a. Place cartridges on a vacuum manifold. b. Pass 1 mL of Methanol through each cartridge. c. Pass 1 mL of Water through each cartridge. Do not allow the sorbent to dry.
-
Sample Loading: a. Load the pre-treated sample onto the conditioned cartridge. b. Apply gentle vacuum to draw the sample through at a slow, consistent rate (~1 mL/min).
-
Wash Step: a. Pass 1 mL of 5% Methanol in Water through the cartridge to remove polar interferences. b. Dry the cartridge under high vacuum for 2-5 minutes to remove residual water.
-
Elution: a. Place clean collection tubes inside the manifold. b. Add 1 mL of Elution Solvent (95:5 Methanol:Ammonium Hydroxide) to the cartridge. c. Allow the solvent to soak for 1 minute before applying gentle vacuum to elute the analyte.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of mobile phase (e.g., 10% Acetonitrile in water with 0.1% formic acid). c. Vortex, then transfer to an autosampler vial for LC-MS/MS analysis.[24]
Data Table: Comparison of SPE Sorbents
The choice of SPE sorbent can significantly impact recovery and sample cleanliness. The following table summarizes expected performance for common sorbent types.
| Sorbent Type | Retention Mechanism | Advantages for NNN Analysis | Potential Disadvantages |
| C18 (Silica-based) | Reversed-Phase (Hydrophobic) | Good retention for moderately polar NNN; widely available. | Can have secondary interactions; may require careful pH control. |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | pH stable; higher binding capacity; less prone to drying. | Can be less selective than mixed-mode sorbents. |
| Mixed-Mode Cation Exchange (e.g., MCX) | Reversed-Phase & Strong Cation Exchange | Offers orthogonal cleanup by retaining basic interferences while allowing neutral NNN to be eluted under specific conditions. | Requires more complex, multi-step elution protocols.[9] |
Part 4: Visualizing the Workflow
A clear understanding of the entire analytical process is vital for identifying potential sources of error.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. htslabs.com [htslabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. welchlab.com [welchlab.com]
- 7. N-NITROSONORNICOTINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. waters.com [waters.com]
- 15. The application of solid phase extraction to the analysis of tobacco-specific nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 18. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 19. specartridge.com [specartridge.com]
- 20. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 21. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 22. promochrom.com [promochrom.com]
- 23. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
Technical Support Center: Navigating Matrix Effects in the Analysis of (R)-N'-Nitrosonornicotine (NNN) in Tobacco Extracts
Welcome to the technical support center dedicated to the robust analysis of (R)-N'-Nitrosonornicotine (NNN) in complex tobacco matrices. As researchers and drug development professionals, achieving accurate and reproducible quantification of tobacco-specific nitrosamines (TSNAs) like NNN is paramount for regulatory compliance and public health. This guide provides in-depth, experience-driven answers to common challenges, focusing on the pervasive issue of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects," and why are they a significant problem in NNN analysis of tobacco extracts?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components from the sample matrix.[1][2] Tobacco is an exceptionally complex matrix, containing a diverse array of compounds such as alkaloids (nicotine being the most abundant), sugars, proteins, pigments, and lipids.[3] During electrospray ionization (ESI), these co-eluting matrix components can compete with the target analyte, this compound (NNN), for access to the droplet surface for ionization or alter the droplet's physical properties, leading to inaccurate quantification.[1][4] This can manifest as poor accuracy, low precision, and an under- or overestimation of the true NNN concentration.[2]
Q2: Which analytical technique is considered the gold standard for NNN quantification, and why?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant and recommended method for the analysis of NNN and other TSNAs in tobacco products.[5][6][7] This technique offers unparalleled sensitivity and selectivity. The liquid chromatography (LC) component separates NNN from many other matrix components, while the tandem mass spectrometry (MS/MS) provides two levels of mass filtering. This allows for the specific detection and quantification of NNN even at trace levels by monitoring unique precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM).[8]
Q3: What is a stable isotope-labeled internal standard, and why is it essential for mitigating matrix effects?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., NNN-d4 or ¹³C₆-NNN) where some atoms have been replaced with their heavier, non-radioactive isotopes.[7] SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the native analyte.[7][8] They co-elute with the analyte and experience the same degree of matrix-induced ion suppression or enhancement. By adding a known amount of the SIL internal standard to every sample at the beginning of the extraction process and measuring the analyte-to-internal standard peak area ratio, one can accurately correct for both sample preparation losses and matrix effects.[8][9] Using a separate SIL internal standard for each analyte is a requirement for robust analysis in complex matrices.[8]
Q4: What are the key method validation parameters I need to assess according to regulatory bodies like the FDA?
A4: The U.S. Food and Drug Administration (FDA) has issued guidance on the validation of analytical testing methods for tobacco products.[10][11][12][13][14] Key validation parameters include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (evaluated as repeatability and intermediate precision).
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Potential Root Causes | Recommended Solutions & Explanations |
| High Matrix Effects (Significant Ion Suppression or Enhancement) | 1. Insufficient Sample Cleanup: High concentrations of salts, sugars, or other polar compounds remaining in the final extract.[7] 2. Co-elution with Major Matrix Components: NNN eluting from the LC column at the same time as high-concentration interferents like nicotine.[15] 3. High Sample Concentration: Overloading the ESI source with matrix components. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup step. Solid-Phase Extraction (SPE) is highly effective. Consider different sorbent chemistries or add extra wash steps to the protocol.[16] 2. Modify LC Gradient: Adjust the mobile phase gradient to achieve better chromatographic separation between NNN and the interfering peaks. Monitoring the matrix using full-scan MS data can help identify regions of high suppression.[15][17] 3. Dilute the Sample: A simple and often effective strategy is to dilute the final extract. This reduces the concentration of all components, including the interferents causing suppression, though it may impact sensitivity.[7] |
| Poor Reproducibility (High %RSD in QC Samples) | 1. Inconsistent Extraction: Variability in shaking times, solvent volumes, or manual steps. 2. Lack of Internal Standard: Not using an appropriate stable isotope-labeled internal standard to correct for variations. 3. Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples. | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and automated shakers where possible. 2. Implement Isotope Dilution: Add a stable isotope-labeled internal standard (e.g., NNN-d4) to all samples, calibrators, and QCs before extraction begins. This is the most effective way to correct for variability.[8] 3. Improve Cleanup: A more effective sample cleanup will reduce the overall matrix load, leading to more consistent ionization and better reproducibility. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen extraction solvent or method is not effectively removing NNN from the tobacco matrix. 2. Analyte Loss During Cleanup: NNN may be lost during SPE (e.g., breakthrough during loading or elution with an inappropriate solvent) or liquid-liquid extraction steps. | 1. Evaluate Extraction Solvent: Test different extraction solvents (e.g., aqueous buffers like ammonium acetate vs. organic solvents like acetonitrile) to maximize NNN recovery.[18] 2. Optimize SPE Protocol: Carefully select the SPE sorbent and optimize the volumes and compositions of the loading, washing, and elution solvents. Perform recovery experiments by spiking known amounts of NNN before and after the cleanup step to pinpoint where the loss is occurring. |
| Inaccurate Quantification (Failing QC Checks) | 1. Matrix Effects: As described above, ion suppression/enhancement is a primary cause.[7] 2. Improper Calibration Strategy: Using a solvent-based calibration curve to quantify samples in a complex matrix can lead to significant errors. 3. Analyte Instability: NNN, like other nitrosamines, can be sensitive to light.[19] | 1. Use Isotope Dilution: This is the most critical step.[8][9] 2. Use Matrix-Matched Calibration: If a SIL internal standard is unavailable, prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.[20] 3. Protect from Light: Prepare and store standards and samples in amber vials to prevent photodegradation. |
Experimental Workflows & Protocols
Workflow for Diagnosing and Mitigating Matrix Effects
This workflow provides a systematic approach to identifying and addressing matrix effects in your NNN analysis.
Caption: A decision-making workflow for addressing matrix effects.
Mechanism of Ion Suppression in ESI-MS
This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte in the electrospray source.
Caption: Competition between analyte and matrix in the ESI droplet.
Protocol: Isotope Dilution LC-MS/MS Analysis of NNN in Tobacco
This protocol is a generalized procedure based on established methods such as those recommended by CORESTA.[6][21] It should be fully validated by the user for their specific matrix and instrumentation.[10][22]
1. Materials and Reagents
-
This compound (NNN) analytical standard
-
N'-Nitrosonornicotine-d4 (NNN-d4) internal standard (IS)
-
Ammonium Acetate (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Reagent Water (Type I)
-
Homogenized tobacco sample
2. Standard Preparation
-
Primary Stocks: Prepare individual 1 mg/mL stock solutions of NNN and NNN-d4 in methanol. Store at -20°C in amber vials.
-
Working Internal Standard (IS) Solution: Dilute the NNN-d4 primary stock to a concentration of ~1 µg/mL in 100 mM ammonium acetate solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the NNN primary stock into the Working IS Solution to create concentrations ranging from approximately 0.5 to 100 ng/mL. This ensures a constant IS concentration across all calibrators.
3. Sample Preparation & Extraction
-
Weigh approximately 0.5 g of homogenized tobacco into a 50 mL centrifuge tube.
-
Crucial Step: Add a precise volume (e.g., 1 mL) of the Working IS Solution to the dry tobacco.
-
Add 20 mL of 100 mM ammonium acetate solution.
-
Cap the tube and shake vigorously on a mechanical shaker for 60 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
4. LC-MS/MS Conditions (Example)
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute NNN, then wash and re-equilibrate. (Gradient must be optimized to separate NNN from nicotine and other interferences).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
MRM Transitions:
-
NNN: Q1: 178.1 -> Q3: 148.1 (Quantifier), 120.1 (Qualifier)
-
NNN-d4: Q1: 182.1 -> Q3: 152.1 (Quantifier) (Note: These transitions must be optimized on your specific instrument)
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (NNN Area / NNN-d4 Area) against the NNN concentration for each calibration standard.
-
Apply a linear regression with 1/x weighting. The correlation coefficient (r²) should be >0.995.[22]
-
Calculate the concentration of NNN in the unknown samples using the regression equation from the calibration curve.
References
-
U.S. Food and Drug Administration. (2025, January 6). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. FDA. [Link]
-
McKinney Specialty Labs. (2025, January 9). The FDA's New Guidance: What It Means for the Tobacco Industry. [Link]
-
Tobacco Reporter. (2025, January 6). FDA Issues Final Guidance on Testing Methods. [Link]
-
Federal Register. (2025, January 7). Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. (2025, January 6). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. [Link]
-
CORESTA. (2013, July 30). TSNA Method Development. [Link]
-
CORESTA. (2012). Determination of Tobacco Specific Nitrosamines in Cigarette Mainstream Smoke. The CORESTA 2011 Collaborative Study. [Link]
-
IARC Monographs Working Group. (2012). N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE. In Personal Habits and Indoor Combustions. International Agency for Research on Cancer. [Link]
-
CORESTA. (2023, January). CORESTA Recommended Method No. 102: Determination of Tobacco-Specific Nitrosamines in E-Liquid by LC-MS. [Link]
-
LCGC International. Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. [Link]
-
Son, Y., et al. (2018). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. Molecules, 24(1), 14. [Link]
-
CORESTA. (2021, December). CORESTA Recommended Method No. 72: Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. [Link]
-
Purkis, S., et al. (2012). Determination of Tobacco Specific Nitrosamines in Cigarette Mainstream Smoke: The CORESTA 2011 Collaborative Study. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 25(4), 184-202. [Link]
-
Wu, W., et al. (2008). Quantitative method for the analysis of tobacco-specific nitrosamines in cigarette tobacco and mainstream cigarette smoke by use of isotope dilution liquid chromatography tandem mass spectrometry. Analytical Chemistry, 80(4), 1341-5. [Link]
-
Pang, Y., et al. (2022). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. Journal of Chromatography A, 1677, 463311. [Link]
-
ResearchGate. (n.d.). Overview of sample preparation processes for different tobacco matrices and analytes. [Link]
-
Tsiplakou, E., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and Bioanalytical Chemistry, 414(24), 7049-7060. [Link]
-
Agilent Technologies. (n.d.). Rapid Analysis of Pesticides in Tobacco Using LC/MS/MS and GC/MS/MS. [Link]
-
Grokipedia. (n.d.). N-Nitrosonornicotine. [Link]
-
Chromedia. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Waters Corporation. (n.d.). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: N-Nitrosonornicotine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12613538, N-Nitrosonornicotine. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
ResearchGate. (2008). Quantitative Method for the Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco and Mainstream Cigarette Smoke by Use of Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Hu, B., et al. (2022). Direct adsorption sampling and ambient mass spectrometry analysis of tobacco smoke with porous paper strips. Frontiers in Chemistry, 10, 1045053. [Link]
-
Lisko, J. G., et al. (2014). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 6(19), 7646-7651. [Link]
-
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-85. [Link]
-
LCGC International. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization. [Link]
-
Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2536-2544. [Link]
-
U.S. Food and Drug Administration. (n.d.). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. [Link]
-
CORESTA. (n.d.). Analysis of pesticides in tobacco by LC-MS/MS: specific matrix effects on quantification for different tobacco grades. [Link]
-
Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2536–2544. [Link]
-
U.S. Food and Drug Administration. (n.d.). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. [Link]
-
ResearchGate. (n.d.). LC/MS/MS conditions for the analysis of nicotine and nornicotine. [Link]
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. coresta.org [coresta.org]
- 6. coresta.org [coresta.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative method for the analysis of tobacco-specific nitrosamines in cigarette tobacco and mainstream cigarette smoke by use of isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. mckinneysl.com [mckinneysl.com]
- 12. tobaccoreporter.com [tobaccoreporter.com]
- 13. Federal Register :: Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability [federalregister.gov]
- 14. Validation and Verification of Analytical Testing Methods Used for Tobacco Products | FDA [fda.gov]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. coresta.org [coresta.org]
- 21. coresta.org [coresta.org]
- 22. fda.gov [fda.gov]
Technical Support Center: Optimization of Mobile Phase for Chiral Separation of NNN Enantiomers
Welcome to the technical support center for the chiral separation of N-Nitrosonornicotine (NNN) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing the mobile phase in your chromatographic separations. NNN, a significant tobacco-specific nitrosamine, possesses a chiral center at the 2'-position, resulting in (R)- and (S)-enantiomers. The (S)-NNN enantiomer is noted to be more carcinogenic than the (R)-NNN form in rats, making their accurate separation and quantification critical for toxicological and metabolic studies.
This guide is structured to address common challenges and questions through a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating NNN enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two predominant techniques for the chiral separation of NNN enantiomers.
-
HPLC with a Chiral Stationary Phase (CSP): This is a widely used method. The separation is achieved through differential interactions between the NNN enantiomers and a chiral selector immobilized on the stationary phase.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative, often providing faster and more efficient separations. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for higher flow rates without a significant loss in efficiency.
Q2: I am seeing two peaks for my NNN standard even on an achiral column. Why is this happening?
A2: This is a known phenomenon for N-nitrosamines like NNN. Due to restricted rotation around the N-N bond, which has partial double-bond character, NNN can exist as two stable rotational isomers (rotamers), often referred to as E (trans) and Z (cis) isomers. Therefore, a single NNN enantiomer (e.g., (S)-NNN) can produce two peaks corresponding to its E and Z isomers, leading to a total of four possible stereoisomers for racemic NNN (E-(R)-NNN, E-(S)-NNN, Z-(R)-NNN, and Z-(S)-NNN). The ability to resolve these isomers depends on the separation power of your analytical method.
Q3: What is the role of the organic modifier and additives in the mobile phase for SFC separation of NNN?
A3: In SFC, the mobile phase typically consists of supercritical CO2 and an organic modifier (co-solvent), often an alcohol like methanol, ethanol, or isopropanol.
-
Organic Modifier: The modifier increases the mobile phase's polarity and solvating power, which is crucial for eluting polar compounds like NNN from the stationary phase. Varying the percentage of the modifier is a primary tool for adjusting retention times.
-
Additives: Small amounts of polar additives, such as amines (e.g., isopropylamine, triethylamine) or acids, can significantly impact the separation.
-
Basic Additives: For basic analytes like NNN, basic additives can improve peak shape by masking active sites (e.g., acidic silanols) on the silica-based stationary phase, reducing peak tailing.
-
Impact on Selectivity: Additives can also influence enantioselectivity by altering the interactions between the analytes and the CSP.
-
Q4: Can I use chiral mobile phase additives (CMPAs) instead of a chiral column?
A4: Yes, using a chiral mobile phase additive with an achiral stationary phase is a valid approach for enantioseparation. In this technique, the chiral selector is dissolved in the mobile phase. It forms transient diastereomeric complexes with the enantiomers, which have different stabilities or partitioning behaviors, leading to their separation. Common CMPAs include cyclodextrins, macrocyclic antibiotics (like vancomycin), and ligand exchangers. This method can be a cost-effective alternative to purchasing multiple chiral columns.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during method development and routine analysis.
Problem 1: Poor or No Resolution of NNN Enantiomers
| Possible Cause | Suggested Solution & Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly effective. If one CSP fails, screen others with different chiral selectors and chemistries. |
| Incorrect Mobile Phase Composition | For HPLC (Normal Phase): Start with a mobile phase of Hexane/Ethanol or Hexane/Isopropanol. Systematically vary the alcohol percentage. Lower alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks. For SFC: Optimize the percentage of the alcohol co-solvent (e.g., methanol). A lower percentage often enhances chiral recognition. |
| Suboptimal Additive Concentration | For SFC/HPLC: Introduce a small amount of an acidic or basic additive. For NNN, a basic additive like diethylamine (DEA) or ethylenediamine (EDA) can improve peak shape and sometimes resolution. Systematically screen additive concentration (e.g., 0.1%, 0.2%, 0.5%). The additive can modify both the analyte and the stationary phase surface, altering the chiral recognition mechanism. |
| Temperature Effects | Run the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed on the CSP, although this may increase analysis time and backpressure. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution & Rationale |
| Secondary Interactions with Stationary Phase | This is often caused by interactions between the basic NNN molecule and acidic silanol groups on the silica support of the CSP. Solution: Add a basic modifier to the mobile phase (e.g., 0.1% triethylamine or isopropylamine). The amine competes for the active sites, preventing the analyte from tailing. |
| Column Overload | The sample concentration is too high, saturating the stationary phase. Solution: Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample is much stronger than the mobile phase, causing peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Column Contamination/Degradation | Strongly retained impurities from previous injections have accumulated at the column head. Solution: Flush the column with a strong solvent (check column care instructions for compatible solvents). If performance is not restored, consider replacing the column. Using a guard column can prevent this. |
Problem 3: Unstable or Drifting Retention Times
| Possible Cause | Suggested Solution & Rationale |
| Inadequate Column Equilibration | The column has not reached equilibrium with the mobile phase, especially when additives are used. Solution: Flush the column with at least 20-30 column volumes of the new mobile phase before the first injection. "Memory effects" from previous additives can be persistent. |
| Mobile Phase Composition Change | The mobile phase composition is changing over time due to evaporation of the more volatile component (e.g., hexane in normal phase HPLC). Solution: Ensure mobile phase bottles are well-sealed. Prepare fresh mobile phase daily. |
| Temperature Fluctuations | The ambient temperature around the column is not stable. Solution: Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention. |
| Pump Malfunction or Leaks | The HPLC/SFC pump is not delivering a consistent flow rate or there is a leak in the system. Solution: Check the system for leaks and perform routine pump maintenance. Monitor the pressure for unusual fluctuations. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase Optimization for SFC
This protocol outlines a systematic approach to developing a chiral SFC method for NNN enantiomers.
1. Initial Column and Co-solvent Screening:
- Select 2-3 polysaccharide-based chiral columns (e.g., Amylose or Cellulose-based CSPs).
- Prepare a mobile phase of CO2 with 20% Methanol as the co-solvent.
- Screen each column for any separation of the NNN enantiomers.
2. Co-solvent Optimization:
- Using the most promising column, create a co-solvent gradient from 5% to 40% Methanol over 10 minutes.
- Identify the isocratic co-solvent percentage that provides the best balance of resolution and retention time.
3. Additive Screening:
- To the optimized CO2/Methanol mobile phase, add a basic additive.
- Screen different additives (e.g., Isopropylamine, Triethylamine, Diethylamine) at a fixed concentration (e.g., 0.2%).
- Evaluate the effect on peak shape, retention, and resolution.
4. Additive Concentration Optimization:
- Using the most effective additive, vary its concentration (e.g., 0.1%, 0.2%, 0.3%, 0.5%).
- Select the concentration that yields the best peak shape and resolution without excessive shifts in retention time.
5. System Parameter Refinement:
- Optimize the backpressure (typically 100-150 bar) and temperature (25-40 °C) to fine-tune the separation and improve peak efficiency.
Workflow Diagram: Troubleshooting Poor Resolution
The following diagram illustrates a logical workflow for addressing poor or no enantiomeric resolution.
Caption: Troubleshooting workflow for poor chiral resolution.
References
- Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry.
- Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry.
- Chiral mobile phase additives in HPLC enantiosepar
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography. National Institute of Standards and Technology (NIST).
- Strategies for chiral separation: from racemate to enantiomer.
- Supercritical Fluid Chiral Separ
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
- Troubleshooting Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Preventing artifactual formation of NNN during sample workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is artifactual NNN formation and why is it a concern?
A: Artifactual NNN formation is the chemical creation of NNN in a sample ex vivo (during sample collection, storage, or analysis) from its precursors.[1][2] The primary precursors are a secondary amine, such as nornicotine (a metabolite of nicotine), and a nitrosating agent, typically nitrous acid derived from nitrite salts under acidic conditions.[1][2] This is a significant concern because NNN is classified as a probable human carcinogen, and its presence in pharmaceutical products is strictly regulated by agencies like the FDA and EMA.[3][4] Artifactual formation can lead to erroneously high measurements of NNN, potentially triggering unnecessary product recalls, costly investigations, and delays in drug development.[5]
Q2: What are the key chemical drivers for artifactual NNN formation?
A: The formation of NNN during sample workup is primarily driven by the following factors:
-
Presence of Precursors: The sample must contain both a nitrosatable amine (e.g., nornicotine) and a nitrosating agent (e.g., nitrites from excipients or environmental contamination).[6]
-
Acidic pH: The reaction is significantly accelerated under acidic conditions (typically pH < 5), which facilitate the conversion of nitrite to the highly reactive nitrous acid (HNO₂) and its active nitrosating species, dinitrogen trioxide (N₂O₃).[1][2]
-
Temperature and Time: Elevated temperatures and longer storage times can increase the rate of the nitrosation reaction.[2]
Q3: My control samples are showing unexpected levels of NNN. What could be the cause?
A: Unexpected NNN in control or blank samples is a strong indicator of artifactual formation. The source of contamination could be multi-fold:
-
Contaminated Reagents: Solvents, acids, or water used in sample preparation may contain trace levels of nitrites.
-
Leaching from Consumables: Plastic vials, pipette tips, or filter membranes can sometimes leach nitrosamine precursors or contaminants.
-
Laboratory Environment: The presence of nitrogen oxides (NOx) in the laboratory air can contribute to nitrosating agents in the samples.
-
Cross-Contamination: Inadequate cleaning of laboratory equipment can lead to carryover from previously analyzed high-concentration samples.
A systematic investigation of all potential sources is crucial. It is recommended to test each component of the analytical workflow in isolation to pinpoint the source of contamination.
Troubleshooting Guide: Identifying and Mitigating Artifactual NNN
This guide provides a structured approach to troubleshooting elevated or inconsistent NNN results that may be due to artifactual formation.
Diagram: Troubleshooting Workflow for Suspected Artifactual NNN Formation
Caption: A decision-making workflow for troubleshooting unexpected NNN results.
Prevention Strategies: Proactive Measures to Avoid Artifactual NNN Formation
The most effective approach to managing artifactual NNN is through proactive prevention during sample preparation. The following strategies are recommended by regulatory bodies and have been validated in scientific literature.[7][8]
pH Control
Maintaining a neutral to basic pH (pH ≥ 7) during sample preparation is a highly effective way to inhibit the formation of nitrosating agents.[1][2]
-
Mechanism of Action: At neutral or basic pH, the formation of nitrous acid from nitrite is suppressed, thereby preventing the generation of the reactive nitrosating species required for the reaction with secondary amines.[2]
-
Practical Implementation: Use buffers (e.g., phosphate or borate buffers) to maintain the pH of your sample and extraction solvents at or above 7. The use of basic modifiers like sodium carbonate can also be effective.[9]
Table 1: Impact of pH on Artifactual NNN Formation
| pH Value | Relative Rate of NNN Formation | Efficacy of Prevention |
| < 4 | Very High | Poor |
| 5 | Moderate | Partial |
| 7 | Very Low | High |
| > 7 | Negligible | Very High |
| Note: This table provides a qualitative summary based on kinetic studies.[1][2] The exact rates are dependent on precursor concentrations and temperature. |
Use of Nitrite Scavengers (Quenching Agents)
Nitrite scavengers are chemical agents that react rapidly with and consume nitrosating agents, thereby preventing them from reacting with amine precursors.[10][11]
-
Mechanism of Action: These agents, typically antioxidants, compete with the amine for the nitrosating species. For example, ascorbic acid reduces nitrous acid to nitric oxide (NO), a much less potent nitrosating agent.[12]
-
Commonly Used Scavengers:
Table 2: Comparison of Common Nitrite Scavengers
| Scavenger | Typical Concentration | Key Advantages | Considerations |
| Ascorbic Acid | 0.25% - 1% (w/v) | Highly effective in aqueous solutions, readily available, well-documented.[10][15] | Less effective in non-aqueous solvents. |
| Alpha-Tocopherol | Varies (often used in combination) | Effective in lipid-rich matrices and non-aqueous systems.[13][14] | Poor water solubility. |
| Sulfamic Acid | Varies | Very rapid reaction with nitrite.[11] | Can significantly lower sample pH if not buffered. |
Experimental Protocols
The following protocols provide a general framework for sample preparation designed to minimize artifactual NNN formation. It is crucial to validate these methods for your specific sample matrix and analytical system.
Protocol 1: General Sample Preparation for LC-MS/MS Analysis with Ascorbic Acid Quenching
This protocol is suitable for aqueous-based samples or solid samples that can be extracted into an aqueous or polar organic solvent.
Diagram: LC-MS/MS Sample Preparation Workflow with Artifact Prevention
Caption: A streamlined workflow for sample preparation incorporating preventative measures.
Step-by-Step Procedure:
-
Prepare Extraction Solvent: Prepare your desired extraction solvent (e.g., 50:50 methanol:water). Add ascorbic acid to a final concentration of 0.5% (w/v). Adjust the pH of the solvent to 7.5 using a suitable buffer or dilute base (e.g., ammonium hydroxide).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of your solid sample into a centrifuge tube.
-
Add 1 mL of the prepared extraction solvent.
-
-
Extraction:
-
Vortex the sample for 5 minutes.
-
Sonicate for 15 minutes in a temperature-controlled water bath.
-
-
Clarification:
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Carefully transfer the supernatant and filter through a 0.22 µm PVDF syringe filter into an amber HPLC vial. Ensure the filter has been pre-qualified to not leach nitrosamines.
-
-
Analysis:
-
Inject the sample into a validated LC-MS/MS system for NNN quantification.[6]
-
References
-
Pluym, N., Scherer, G., Edmiston, J. S., et al. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. Chemical Research in Toxicology. Retrieved from [Link]
- Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
-
National Institutes of Health. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. Retrieved from [Link]
-
dsm-firmenich Health, Nutrition & Care. Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent. Retrieved from [Link]
-
European Medicines Agency. (2026). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]
- Restek Corpor
- Pluym, N., Scherer, G., Edmiston, J. S., et al. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users.
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
The Medicine Maker. (2025). Using the Right Excipients to Mitigate Nitrosamine Formation. Retrieved from [Link]
-
Pharmalytics. (2025). Nitrosamine Impurities in Pharma | Complete FDA/EMA Assessment Guide. YouTube. Retrieved from [Link]
-
European Medicines Agency. (2026). Nitrosamine impurities. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals. Retrieved from [Link]
-
Tannenbaum, S. R., Wishnok, J. S., & Leaf, C. D. (1991). Inhibition of nitrosamine formation by ascorbic acid. The American journal of clinical nutrition. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]
-
PSE Community.org. (2023). Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry. Retrieved from [Link]
-
Hyman, Phelps & McNamara, P.C. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Zamann Pharma Support GmbH. EMA Nitrosamine Guidelines. Retrieved from [Link]
-
American Chemical Society. (2025). Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research. Retrieved from [Link]
- Asian Journal of Pharmaceutical Analysis. (2022). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- E-H, A., et al. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
-
dsm-firmenich Health, Nutrition & Care. (2023). Nitrite scavengers for nitrosamine mitigation: expert takeaways from dsm-firmenich's AAPS eChalk Talk. Retrieved from [Link]
-
Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. Retrieved from [Link]
- ResearchGate. (2025). Blocking the formation of N-nitroso compounds with ascorbic acid in vitro and in vivo.
-
ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. Retrieved from [Link]
-
Lachman Consultants. (2024). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Retrieved from [Link]
-
PSE Community.org. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State. Retrieved from [Link]
-
European Federation of Pharmaceutical Industries and Associations. (2022). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]
-
Lathia, D., & Blum, A. (1989). Role of vitamin E as nitrite scavenger and N-nitrosamine inhibitor: a review. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition. Retrieved from [Link]
-
Semantic Scholar. (1989). Role of vitamin E as nitrite scavenger and N-nitrosamine inhibitor: a review. Retrieved from [Link]
-
HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Heads of Medicines Agencies. Nitrosamine impurities. Retrieved from [Link]
-
NJ GASP. (2010). Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid, leading to potential thirdhand smoke hazards. Retrieved from [Link]
- Kellner, S., et al. (2019). Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses.
- Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry.
- LGC Group.
-
Royal Devon University Healthcare NHS Foundation Trust. (2024). Standard Operating Procedure. Retrieved from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
-
Azzi, A., et al. (2004). Non-antioxidant activities of vitamin E. The Journal of nutrition. Retrieved from [Link]
- Freedman, J. E., & Keaney, J. F. (2001). Vitamin E Inhibition of Platelet Aggregation Is Independent of Antioxidant Activity. Journal of Nutrition.
-
MDPI. (2020). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. Retrieved from [Link]
-
PLOS. (2020). Ten simple rules on how to write a standard operating procedure. Retrieved from [Link]
-
National Cancer Institute. (2005). Standard operating procedures for serum and plasma collection: early detection research network consensus statement standard operating procedure integration working group. Retrieved from [Link]
-
National Institutes of Health. (2016). The Art of Writing and Implementing Standard Operating Procedures (SOPs) for Laboratories in Low-Resource Settings: Review of Guidelines and Best Practices. Retrieved from [Link]
-
Niki, E. (2000). Dynamics of antioxidant action of vitamin E. The Journal of nutrition. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 8. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - American Chemical Society [acs.digitellinc.com]
- 10. dsm.com [dsm.com]
- 11. psecommunity.org [psecommunity.org]
- 12. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of vitamin E as nitrite scavenger and N-nitrosamine inhibitor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of vitamin E as nitrite scavenger and N-nitrosamine inhibitor: a review. | Semantic Scholar [semanticscholar.org]
- 15. The Medicine Maker | Using the Right Excipients to Mitigate Nitrosamine Formation [themedicinemaker.com]
Technical Support Center: (R)-N'-Nitrosonornicotine (NNN) Quantification
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the quantification of (R)-N'-Nitrosonornicotine (NNN). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding calibration curve development for NNN analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
As Senior Application Scientists, we understand that a robust and reliable calibration curve is the foundation of any quantitative bioanalytical method. The following sections are designed to help you diagnose and resolve common issues, ensuring your data is accurate, reproducible, and compliant with regulatory expectations.
Troubleshooting Guide: Diagnosing and Resolving Calibration Curve Failures
This section is structured to address the most common failure point—a non-linear or inaccurate calibration curve—and provides a logical workflow to identify and correct the root cause.
Q1: My calibration curve for (R)-NNN has a poor correlation coefficient (r² < 0.99) or my back-calculated concentrations are outside the ±15% acceptance criteria (±20% at LLOQ). Where do I start?
A failing calibration curve is a symptom, not the root disease. The issue can originate from sample preparation, the analytical instrument, or data processing. The most efficient way to diagnose the problem is to follow a systematic approach, starting from the simplest potential causes and moving to the more complex.
Below is a diagnostic workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for a failing calibration curve.
Q2: I suspect my standards or internal standard (IS) are the problem. How can I confirm this?
Errors in the preparation of calibration standards are a frequent and easily correctable cause of non-linearity.[1]
Causality:
-
Inaccurate Dilutions: A simple mathematical error or imprecise pipetting during serial dilution will introduce a systematic bias, causing points to deviate from the line.
-
Analyte Degradation: Nitrosamines can be sensitive to light and temperature.[2] If stock solutions are not stored properly, the actual concentration will be lower than the nominal concentration, particularly affecting older standards.
-
Incorrect Internal Standard Concentration: The response ratio (analyte area / IS area) is the foundation of quantitation. If the IS concentration added to each standard and sample is not constant, the ratios will be incorrect and linearity will be compromised.[3]
Troubleshooting Protocol: Standard and IS Verification
-
Prepare Fresh Stock Solutions: Prepare new, independent stock solutions of (R)-NNN and the stable isotope-labeled internal standard (e.g., NNN-D4) from the neat material.[4] Use high-purity solvents.
-
Create a New Dilution Series: Using the fresh stocks, carefully prepare a new set of calibration standards. Use calibrated pipettes and pay close attention to technique.
-
Analyze Old vs. New: Analyze the newly prepared highest and lowest concentration standards and compare their responses to the old ones. A significant difference points to degradation or preparation error in the original set.
-
IS Response Check: In your data, overlay the chromatograms for the internal standard from all calibration points. The peak area should be consistent across all injections. A significant drift or erratic response points to an issue with IS addition or system instability.
Q3: My curve becomes non-linear at higher concentrations. What could be causing this "plateau" effect?
This is a classic sign of saturation, which can occur at two primary stages in an LC-MS/MS system: the ionization source or the detector.[5][6]
Causality:
-
Ionization Saturation: In electrospray ionization (ESI), droplets are formed with a finite surface charge. At high analyte concentrations, there isn't enough charge to efficiently ionize all analyte molecules, so the ion signal no longer increases proportionally with concentration.[7][8]
-
Detector Saturation: The mass spectrometer's detector can only process a certain number of ions per unit of time. When an extremely intense signal from a high-concentration sample hits the detector, it becomes overwhelmed and cannot register all incoming ions, leading to a flattened peak and a response that is no longer linear.[1][6]
Troubleshooting Protocol: Diagnosing Saturation
-
Dilute the Upper Limit of Quantitation (ULOQ): Prepare a sample at 2x the concentration of your current ULOQ. Analyze it. If the response is nearly the same as the 1x ULOQ, you have confirmed saturation.
-
Reduce Injection Volume: Inject a smaller volume (e.g., reduce from 5 µL to 1 µL) of your highest standard. If linearity improves, this suggests you are overloading the system.
-
De-tune the Instrument (Advanced): For triple quadrupole instruments, you can intentionally reduce sensitivity for the NNN transition by adjusting MS parameters like collision energy or by using a less abundant product ion for quantification at the high end of the curve.[6] This is an advanced technique that should be part of method development.
-
Extend the Calibration Range: If saturation is confirmed, the simplest solution is to redefine the ULOQ at a lower concentration where the response is still linear or dilute samples to fall within the linear range.[1]
Q4: The curve looks "off" across the entire range, not just at the top. I suspect matrix effects. How can I prove and mitigate this?
Matrix effects are one of the most common challenges in LC-MS bioanalysis, caused by co-eluting endogenous components from the sample matrix (e.g., urine, plasma) that interfere with the ionization of the target analyte.[9] This can lead to ion suppression (lower signal) or enhancement (higher signal), both of which can disrupt linearity.[10]
Causality: Co-eluting lipids, salts, or metabolites compete with (R)-NNN for ionization in the ESI source, altering the signal response in a non-proportional way across the concentration range.[11]
Caption: Ion suppression caused by matrix effects in ESI.
Troubleshooting Protocol: Evaluating Matrix Effects
This protocol helps quantify the impact of your matrix.[12]
-
Obtain Blank Matrix: Source a pooled lot of the biological matrix (e.g., human urine) that is confirmed to be free of NNN.
-
Prepare Three Sets of Samples: Prepare samples at low and high QC concentrations in three different ways:
-
Set A (Neat Solution): Spike NNN and IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract the blank matrix first, then spike NNN and IS into the final, extracted solution.
-
Set C (Full Spike): Spike NNN and IS into the blank matrix before the extraction process.
-
-
Analyze and Calculate:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
-
Process Efficiency (PE) = (Peak Response in Set C) / (Peak Response in Set A) = MF x RE
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation. Move from a simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[1]
-
Chromatographic Separation: Modify your LC gradient to better separate NNN from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled IS: The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., NNN-D4 or [13C6]NNN) that co-elutes with the analyte.[5][13] Since the SIL-IS is chemically identical, it will experience the same ion suppression or enhancement as the analyte, keeping the response ratio stable.
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory acceptance criteria for a calibration curve in a bioanalytical method?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have clear guidelines for bioanalytical method validation.[14][15] Adhering to these is critical for ensuring data integrity.
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of 6 non-zero calibrators are required.[16] |
| Calibration Model | The simplest model that adequately describes the concentration-response relationship should be used. A linear model is preferred, but a non-linear (e.g., quadratic) model can be used if justified.[17] |
| Correlation Coefficient (r²) | While widely reported, r² alone is insufficient to prove linearity. The focus is on the accuracy of the back-calculated concentrations. |
| Accuracy of Standards | The back-calculated concentration for each calibration standard must be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), where it must be within ±20%.[16] |
| LLOQ Precision & Accuracy | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. |
| Run Acceptance | At least 75% of the non-zero calibration standards must meet the accuracy criteria.[16] |
Q2: My data shows heteroscedasticity. What is it, and should I be using a weighted regression?
Heteroscedasticity is the observation that the variability (variance) of the data is not constant across the calibration range. In LC-MS data, the absolute error is typically larger at higher concentrations than at lower concentrations.[5][17]
If you use a standard, non-weighted linear regression, the high-concentration points with their larger absolute error will disproportionately influence the fit of the line. This can lead to significant inaccuracy, especially at the LLOQ.[17]
Weighted regression (most commonly 1/x² or 1/x ) gives less weight to the high-concentration points, forcing the regression to fit the lower-concentration points more closely. This results in a more accurate and precise measurement at the low end of the curve, which is critical for sensitivity.[17][18]
| Regression Model | Weighting | When to Use |
| Linear | None | Data is homoscedastic (variance is constant). Rare in LC-MS. |
| Linear | 1/x or 1/x² | Data is heteroscedastic but the response is fundamentally linear. This is the most common and preferred model for LC-MS bioanalysis. |
| Quadratic | 1/x or 1/x² | The response is truly non-linear (e.g., due to known saturation effects that cannot be avoided) and a wider dynamic range is needed. Requires justification.[6][17] |
To check for heteroscedasticity, examine a residual plot. If the residuals "fan out" (show increasing spread) as concentration increases, your data is heteroscedastic and a weighted regression is necessary.[19]
Q3: How do I select the best internal standard for (R)-NNN?
The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte.[5] For (R)-NNN, common choices include:
-
N'-Nitrosonornicotine-D4 (NNN-D4): Deuterium-labeled. Widely used and effective.[4] One potential, though rare, issue is chromatographic separation from the native analyte if many deuterium atoms are added. Also, care must be taken that the deuterium is not on an exchangeable position (like on a heteroatom).[20]
-
[13C6]-NNN: Carbon-13 labeled. Often considered the "gold standard" as the 13C label is extremely stable and less likely to cause chromatographic shifts compared to deuterium.[13]
-
[15N]-NNN: Nitrogen-15 labeled. Also an excellent choice, as the label is stable.[20]
Why a SIL-IS is critical: It behaves nearly identically to the analyte during sample extraction, chromatography, and ionization.[17] It therefore compensates for variability in extraction recovery and matrix-induced ion suppression/enhancement, leading to highly accurate and precise data.[21] Using a structural analogue that is not isotope-labeled is a much poorer choice, as it will not co-elute and will not experience the exact same matrix effects.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
NorthEast Bioanalytical Laboratories. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 12, 2026, from [Link]
-
K. D. Brunnemann, L. Yu, and D. Hoffmann. (2009). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography– Tandem Mass Spectrometry. Chemical Research in Toxicology. [Link]
-
Loh, T. P., & Badrick, T. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. CABI Digital Library. [Link]
-
University of Tartu. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Busch, K. L. (2009). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy Online. [Link]
-
Stepanov, I., & Hecht, S. S. (2008). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Nitrosamines Exchange Community. (2025). Nitrosamine internal standards - what should be taken into consideration?. [Link]
-
Yuan, L., Zhang, D., Jemal, M., & Aubry, A. F. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation. [Link]
-
Loh, T. P., & Badrick, T. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC - NIH. [Link]
-
ProPharma. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. Retrieved January 12, 2026, from [Link]
-
SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]
-
Pluym, N., et al. (2021). Quantitative analysis of NNN in plasma by LC-MS/MS: a suitable alternative to urinary determination to assess the exposure. CORESTA. [Link]
-
Bansal, S., & DeStefano, A. (2007). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. [Link]
-
Wang, Y., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. PMC - NIH. [Link]
-
Tzáková, Z., & Chocholouš, P. (2018). Fitting Nonlinear Calibration Curves: No Models Perfect. Scirp.org. [Link]
-
Reddit. (2025). I'm getting non-linear response. r/CHROMATOGRAPHY. [Link]
-
Ippolito, A. (2025). Matrix effect: Significance and symbolism. ScienceDirect. [Link]
-
J. P. Fawcett, et al. (2017). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. [Link]
-
USP. (2021). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals. YouTube. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Specification Setting. Retrieved January 12, 2026, from [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved January 12, 2026, from [Link]
-
SCIEX. (2023). What is matrix effect and how is it quantified?. [Link]
-
J. Sep. Sci. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Matrix effect: Significance and symbolism [wisdomlib.org]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. bme.psu.edu [bme.psu.edu]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. academic.oup.com [academic.oup.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 20. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for (R)-N'-Nitrosonornicotine in Saliva
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of (R)-N'-Nitrosonornicotine (NNN) in human saliva. NNN, a potent carcinogen found in tobacco products, is of significant interest in toxicology and cancer research.[1] Its presence and concentration in saliva can serve as a critical biomarker for exposure. The method detailed herein utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its high sensitivity and specificity, making it ideal for detecting trace levels of analytes in complex biological matrices.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and a comparative analysis against alternative methodologies. The validation process is structured to meet the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6][7][8][9][10]
The Significance of Salivary NNN as a Biomarker
Saliva offers a non-invasive, accessible, and cost-effective medium for biomonitoring. For compounds like NNN, saliva provides a window into direct oral exposure and endogenous formation.[11][12][13] Accurate and precise quantification of NNN in saliva is paramount for assessing exposure levels in users of various tobacco and nicotine products, and for understanding the associated health risks.[12][14]
Core Principles of Bioanalytical Method Validation
The objective of validating a bioanalytical method is to demonstrate that it is fit for its intended purpose.[8] This involves a thorough evaluation of several key parameters to ensure the reliability, reproducibility, and accuracy of the analytical data.[15][16][17] The validation protocol outlined below is designed to establish the method's performance characteristics in accordance with international guidelines.[6][7][8]
Recommended Analytical Method: UPLC-MS/MS
The recommended method for the quantification of this compound in saliva is UPLC-MS/MS. This choice is predicated on the technique's ability to provide high chromatographic resolution, short analysis times, and exceptional sensitivity and selectivity through mass-based detection.
Experimental Workflow
The overall workflow for the analysis of NNN in saliva is depicted below. It encompasses sample collection and preparation, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for NNN analysis in saliva.
Detailed Experimental Protocol
1. Saliva Sample Collection and Pre-treatment:
-
Rationale: Proper sample collection is crucial to minimize variability. Passive drooling is preferred to avoid stimulation that can alter saliva composition.[18] Pre-treatment is necessary to remove particulate matter and proteins that can interfere with the analysis.[19][20]
-
Protocol:
-
Collect unstimulated saliva by passive drool into a polypropylene tube.
-
Centrifuge the saliva sample at 4°C and 3000 x g for 15 minutes to pellet cells and debris.
-
Transfer the clear supernatant to a new tube for further processing.
-
2. Solid Phase Extraction (SPE):
-
Rationale: SPE is employed for sample cleanup and concentration of NNN. A mixed-mode cation exchange SPE cartridge is effective in retaining the slightly basic NNN while allowing for the removal of many endogenous interferences.
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the saliva supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute NNN with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
3. UPLC-MS/MS Analysis:
-
Rationale: A reversed-phase UPLC column provides excellent separation of NNN from other tobacco-specific nitrosamines and endogenous saliva components.[2] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for quantification.[1]
-
Instrumental Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase, sub-2 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from potential interferences.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for NNN and its isotopically labeled internal standard (e.g., NNN-d4) should be optimized.
-
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated to validate the bioanalytical method, with suggested acceptance criteria based on FDA and ICH guidelines.[5][7][10][21]
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte from endogenous components and other related substances. | No significant interfering peaks at the retention time of the analyte in blank saliva samples. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy | To determine the closeness of the measured concentration to the true value. | The mean value should be within ±15% of the nominal value for QC samples (±20% for LLOQ). |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Accuracy and precision should meet the criteria mentioned above. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the matrix factor across different lots of saliva should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Comparison with Alternative Methodologies
While UPLC-MS/MS is the gold standard, other methods have been employed for the analysis of tobacco-specific nitrosamines. The following table provides a comparison of key performance characteristics.
| Method | Principle | Typical LOQ (in Saliva) | Advantages | Disadvantages |
| UPLC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | 0.2 - 1 pg/mL[11] | High sensitivity and specificity, short analysis time. | High initial instrument cost. |
| GC-TEA | Gas chromatography separation with a Thermal Energy Analyzer detector. | ~10-50 pg/mL | Good selectivity for nitrosamines. | Requires derivatization, less sensitive than MS/MS. |
| HPLC-UV | High-performance liquid chromatography with Ultraviolet detection. | >1 ng/mL | Lower instrument cost, readily available. | Lacks the sensitivity and specificity for trace analysis in complex matrices like saliva. |
| Immunoassays (ELISA) | Antibody-based detection. | Varies, typically in the low ng/mL range. | High throughput, no complex instrumentation. | Potential for cross-reactivity, may not be specific for (R)-NNN. |
Conclusion
The validation of an analytical method for this compound in saliva is a critical step in ensuring the quality and reliability of data in clinical and research settings. The UPLC-MS/MS method detailed in this guide, when properly validated according to international guidelines, provides the necessary sensitivity, specificity, and accuracy for the intended purpose. The systematic approach to validation, encompassing selectivity, linearity, accuracy, precision, and stability, ensures that the method is robust and fit-for-purpose. While alternative methods exist, UPLC-MS/MS remains the superior choice for the trace-level quantification of NNN in complex biological fluids like saliva.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Vertex AI Search. (n.d.).
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Waters Corporation. (n.d.). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. [Link]
-
Osterdahl, B. G. (1990). The migration of tobacco-specific nitrosamines into the saliva of chewers of nicotine-containing chewing gum. Food and Chemical Toxicology, 28(9), 619–622. [Link]
-
National Institutes of Health. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. [Link]
-
LCGC International. (n.d.). Robust and Fast Analysis of Four Tobacco Specific Nitrosamines in Tobacco Cigarettes by LC–MS-MS Using RSLC PA2 Column. [Link]
-
National Institutes of Health. (2018). Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users. Carcinogenesis, 39(9), 1167–1173. [Link]
-
PubMed. (2025). Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. [Link]
-
CORESTA. (2021). No. 72 - Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. [Link]
-
U.S. Food and Drug Administration. (n.d.). Determination of N-nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. [Link]
-
Chemical Research in Toxicology. (2018). Presence of the Carcinogen N′-Nitrosonornicotine in Saliva of E-cigarette Users. [Link]
-
Semantic Scholar. (n.d.). Presence of the Carcinogen N'-Nitrosonornicotine in Saliva of E-cigarette Users. [Link]
-
Journal of Clinical and Diagnostic Research. (2015). Clinical and diagnostic utility of saliva as a non-invasive diagnostic fluid: a systematic review. [Link]
-
YouTube. (2022). Exploring RNA in saliva-based liquid biopsies: A new frontier in precision diagnostics. [Link]
-
PubMed. (2024). Filtered Saliva for Rapid and Accurate Analyte Detection for POC Diagnostics. [Link]
-
ResearchGate. (2025). Methods for analyzing saliva proteins for systemic disease detection. [Link]
-
PubMed. (2008). Rapid saliva processing techniques for near real-time analysis of salivary steroids and protein. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Presence of the Carcinogen N'-Nitrosonornicotine in Saliva of E-cigarette Users. | Semantic Scholar [semanticscholar.org]
- 14. The migration of tobacco-specific nitrosamines into the saliva of chewers of nicotine-containing chewing gum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. m.youtube.com [m.youtube.com]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. Clinical and diagnostic utility of saliva as a non-invasive diagnostic fluid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Filtered Saliva for Rapid and Accurate Analyte Detection for POC Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid saliva processing techniques for near real-time analysis of salivary steroids and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. moh.gov.bw [moh.gov.bw]
A Comparative Analysis of the Carcinogenic Potency of (R)- and (S)-N'-Nitrosonornicotine in F344 Rats
Introduction
N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine, is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] It is a significant etiological agent implicated in cancers of the esophagus and oral cavity in users of tobacco products.[1][2] NNN exists as two stereoisomers, (R)-NNN and (S)-NNN, due to the chiral center at the 2' position of the pyrrolidine ring. The major form found in tobacco products is (S)-NNN.[3][4] Understanding the differential carcinogenic activity of these enantiomers is critical for assessing the risk associated with tobacco use and for guiding regulatory policies. This guide provides an in-depth comparison of the carcinogenic potency of (R)-NNN and (S)-NNN in the F344 rat model, synthesizing data from pivotal long-term bioassays and mechanistic studies.
Metabolic Activation: The Mechanistic Basis for Carcinogenicity
The carcinogenicity of NNN is not direct; it requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its genotoxic effects.[1] This activation primarily occurs via α-hydroxylation at two positions on the pyrrolidine ring: 2'-hydroxylation and 5'-hydroxylation. The stereochemistry of the NNN molecule profoundly influences which metabolic pathway is favored, providing a causal link to the observed differences in carcinogenic potency.
-
2'-Hydroxylation: This pathway is considered the major route for metabolic activation leading to esophageal and oral cavity tumors in rats.[2][5] It generates a reactive intermediate, 4-oxo-4-(3-pyridyl)butanediazohydroxide, which can form pro-mutagenic pyridyloxobutyl (POB) DNA adducts.[6] Studies in cultured rat esophagus have demonstrated that (S)-NNN is metabolized predominantly via this pathway, with the ratio of 2'-hydroxylation to 5'-hydroxylation products being significantly higher for (S)-NNN (ratios of 6.22 to 8.06) compared to (R)-NNN (ratios of 1.12 to 1.33).[2][5] This preferential activation of (S)-NNN explains its enhanced carcinogenicity in these tissues.[2][5]
-
5'-Hydroxylation: This pathway leads to different unstable intermediates that can also form DNA adducts, such as 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI).[7] While this pathway is significant, particularly in human enzyme systems, the 2'-hydroxylation route is more directly linked to the potent esophageal carcinogenicity observed in rats.[7] Cultured rat esophagus metabolizes (R)-NNN primarily to a product of 5'-hydroxylation.[2][5]
Caption: Metabolic activation pathways of (S)-NNN and (R)-NNN in rats.
Comparative Carcinogenicity in F344 Rats
Long-term carcinogenicity studies in male F344 rats, where the compounds were administered in drinking water, have unequivocally demonstrated that (S)-NNN is a powerful carcinogen, particularly for the oral cavity and esophagus, while (R)-NNN is only weakly active.
A landmark study provided compelling evidence of these differences.[3][4] Rats were treated chronically with 14 p.p.m. of (S)-NNN, (R)-NNN, or racemic NNN in their drinking water. The results clearly highlight the superior carcinogenic potency of the (S)-enantiomer.
| Treatment Group (14 ppm in drinking water) | Number of Rats Necropsied | Rats with Oral Cavity Tumors | Total Oral Cavity Tumors | Rats with Esophageal Tumors | Total Esophageal Tumors |
| (S)-NNN | 20 | 20 (100%) | 89 | 10 (50%) | 20 |
| (R)-NNN | 20 | 3 (15%) | 3 | 1 (5%) | 1 |
| Racemic NNN | 12 | 12 (100%) | 96 | 12 (100%) | 153 |
| Control (Water) | 12 | 0 (0%) | 0 | 0 (0%) | 0 |
Data summarized from Balbo et al., Carcinogenesis, 2013.[3]
Key Observations:
-
(S)-NNN: All rats treated with (S)-NNN developed oral cavity tumors, demonstrating its potent carcinogenicity in this tissue. A significant number of esophageal tumors were also observed.[3][4]
-
(R)-NNN: In stark contrast, (R)-NNN was weakly active, inducing few tumors in either the oral cavity or esophagus.[3][4]
-
Racemic NNN: The racemic mixture was highly carcinogenic, inducing tumors in all rats in both the oral cavity and esophagus. The number of tumors per animal in the racemic group was significantly greater than the additive effects of the individual enantiomers, indicating that (R)-NNN acts as a co-carcinogen, synergistically enhancing the potent carcinogenicity of (S)-NNN.[3]
Differential DNA Adduct Formation
The differences in tumor outcome are directly correlated with the levels of DNA damage in target tissues. The formation of POB-DNA adducts, resulting from the 2'-hydroxylation pathway, is a critical initiating event. Analysis of tissues from rats chronically treated with (R)-NNN or (S)-NNN confirms that the enantiomer favoring this pathway produces higher levels of these adducts in target organs.
-
Esophageal and Oral Mucosa: Total POB-DNA adduct levels were 2 to 5 times greater in the esophageal mucosa of rats treated with (S)-NNN compared to those given (R)-NNN.[8] Similarly, adduct levels were higher in the oral mucosa of the (S)-NNN group.[8]
-
Liver: In the liver, total POB-DNA adduct formation was 4 to 12 times greater in rats treated with (S)-NNN than in those administered (R)-NNN.[6]
-
Lung: Interestingly, in the lung, total POB-DNA adduct levels were 2 to 3 times higher in the (R)-NNN group than in the (S)-NNN group, suggesting tissue-specific differences in metabolic preference.[8]
These findings provide a strong mechanistic link between the preferential metabolic activation of (S)-NNN via 2'-hydroxylation, higher levels of DNA adducts in the esophagus and oral cavity, and the potent tumor induction observed in these specific tissues.
Experimental Protocol: A Self-Validating Carcinogenicity Bioassay
The data presented were generated from rigorous, long-term animal bioassays. The trustworthiness of these findings relies on a well-established and validated experimental design. The following protocol outlines the key steps in such a study.
Objective: To determine and compare the long-term toxicity and carcinogenic potential of (R)-NNN and (S)-NNN administered orally to F344 rats.
Methodology:
-
Animal Model Selection: Male F344 rats are chosen due to their widespread use in carcinogenicity testing and established low background tumor rates for the sites of interest.[9][10][11]
-
Acclimation: Animals are obtained at approximately 4-5 weeks of age and are acclimated to laboratory conditions for at least one week prior to study initiation. They are housed in a controlled environment (temperature, humidity, light cycle) and provided with standard chow and water ad libitum.
-
Group Allocation: Rats are randomly assigned to treatment groups (e.g., Control, (R)-NNN, (S)-NNN, Racemic NNN) with a sufficient number of animals per group (typically 20-30) to ensure statistical power.
-
Test Article Preparation and Administration:
-
(R)-NNN and (S)-NNN are synthesized and purified to >99% chiral purity.
-
The test articles are dissolved in drinking water at the target concentration (e.g., 14 p.p.m.). The stability of the compounds in water is verified.
-
Fresh solutions are provided to the animals weekly. Water consumption is monitored to calculate the average daily dose.
-
-
Chronic Exposure: The animals receive the treated drinking water for an extended period, typically until study termination at around 100 weeks, to mimic chronic human exposure.
-
In-Life Monitoring:
-
Clinical Observations: Animals are observed twice daily for any signs of toxicity or morbidity.
-
Body Weight: Body weights are recorded weekly for the first three months and monthly thereafter to monitor general health.[3]
-
-
Necropsy and Tissue Collection:
-
At the end of the study, surviving animals are euthanized. A full gross necropsy is performed on all animals.
-
The oral cavity, esophagus, nasal cavity, lungs, liver, and other organs are carefully examined for tumors and other lesions. The location, size, and number of all gross lesions are recorded.
-
Tissues are collected and preserved in 10% neutral buffered formalin.
-
-
Histopathological Evaluation:
-
Preserved tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist examines the slides microscopically to characterize lesions as pre-neoplastic (e.g., hyperplasia, dysplasia) or neoplastic (benign or malignant) and to determine tumor type.[1]
-
-
Data Analysis: Tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal) are calculated for each group. Statistical analyses (e.g., Fisher's exact test) are used to compare tumor rates between treated and control groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-N'-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. | Semantic Scholar [semanticscholar.org]
- 6. Analysis of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated with (R)- and (S)- N′-Nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N’-nitrosonornicotine (NNN) in a carcinogenicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of oral cavity tumors in F344 rats by tobacco-specific nitrosamines and snuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Carcinogenic Potency of (R)-N'-Nitrosonornicotine and NNK in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the relative carcinogenicity of two prominent tobacco-specific nitrosamines (TSNAs): (R)-N'-Nitrosonornicotine ((R)-NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The information herein is synthesized from peer-reviewed experimental data, with a focus on studies conducted in murine models, to elucidate their differential carcinogenic potential and underlying mechanisms of action.
Introduction: The Significance of Stereochemistry in Carcinogenesis
This compound ((R)-NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) are potent procarcinogens found in tobacco products.[1] Both are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), indicating they are carcinogenic to humans.[2] Their carcinogenic activity is contingent upon metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts that can induce mutations in critical genes, thereby initiating tumorigenesis.[1][2] While both compounds are established carcinogens, their potencies are not equivalent. This guide will explore the comparative carcinogenicity of (R)-NNN and NNK, with a particular focus on how stereochemistry and metabolic pathways influence their carcinogenic activity in mice.
Mechanistic Overview: Metabolic Activation and Genotoxicity
The carcinogenicity of both NNN and NNK is initiated through metabolic activation, primarily via α-hydroxylation.[1] This process generates unstable intermediates that ultimately form highly reactive diazonium ions. These ions can then alkylate DNA, forming adducts that, if not repaired, can lead to miscoding during DNA replication and result in permanent mutations in oncogenes and tumor suppressor genes.[1] Beyond their direct genotoxic effects, NNK and NNN can also promote tumor growth by binding to and activating nicotinic acetylcholine receptors (nAChRs), which stimulates signaling pathways involved in cell proliferation, survival, and migration.[1]
dot
Caption: Dual carcinogenic mechanism of NNN and NNK.
Comparative Carcinogenicity in A/J Mice: A Focus on Lung Tumorigenesis
The A/J mouse strain is highly susceptible to lung tumor development and is a widely used model for assessing the carcinogenic potential of tobacco-related compounds.[3]
Direct Comparison of Racemic NNN and NNK
In a direct comparative study in A/J mice, NNK demonstrated significantly greater carcinogenic potency in the lungs compared to racemic NNN.
| Carcinogen | Total Dose (μmol/mouse) | Route of Administration | Lung Tumors per Mouse (Mean ± SD) | Reference |
| NNK | 20 | Intraperitoneal (i.p.) | 7.2 ± 3.4 | [4] |
| NNN (racemic) | 100 | Intraperitoneal (i.p.) | 1.8 ± 1.4 | [4] |
| Saline Control | 0 | Intraperitoneal (i.p.) | 0.5 ± 0.7 | [4] |
As the data illustrates, even at a five-fold lower dose, NNK induced approximately four times more lung tumors per mouse than racemic NNN.[4] This underscores the superior carcinogenic potency of NNK in the A/J mouse lung.
The Role of Stereochemistry: (R)-NNN vs. (S)-NNN
While direct comparative carcinogenicity data for (R)-NNN and NNK in mice is limited, studies on the metabolism of NNN enantiomers in rats provide crucial insights. In cultured rat esophagus, (S)-NNN is predominantly metabolized via 2'-hydroxylation, which is considered the primary metabolic activation pathway leading to esophageal carcinogenesis.[5] In contrast, (R)-NNN is preferentially metabolized through 5'-hydroxylation, a pathway that is less critical for activation in this tissue.[5] This differential metabolism suggests that (S)-NNN, the predominant enantiomer in tobacco products, is likely more carcinogenic than (R)-NNN.[5] Although these findings are in rats, they highlight the critical role of stereochemistry in determining the carcinogenic potential of NNN.
NNK and its Metabolites: The Case of NNAL Enantiomers
NNK is extensively metabolized to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a potent lung carcinogen.[6] NNAL exists as two enantiomers, (R)-NNAL and (S)-NNAL. A study in A/J mice directly compared the lung tumorigenicity of NNK with that of the individual NNAL enantiomers.
| Compound | Dose (μmol/mouse) | Route of Administration | Lung Tumor Multiplicity (tumors/mouse) | Reference |
| NNK | 20 | Intraperitoneal (i.p.) | ~25.3 | [6] |
| (S)-NNAL | 20 | Intraperitoneal (i.p.) | ~25.6 | [6] |
| (R)-NNAL | 20 | Intraperitoneal (i.p.) | ~8.2 | [6] |
| Racemic NNAL | 20 | Intraperitoneal (i.p.) | ~12.1 | [6] |
The results of this study are striking: (S)-NNAL exhibited a carcinogenic potency nearly identical to that of NNK in inducing lung tumors in A/J mice.[6] In stark contrast, (R)-NNAL was significantly less tumorigenic.[6] This difference is attributed to the preferential metabolic activation of (S)-NNAL in the lungs and its less efficient detoxification via glucuronidation compared to (R)-NNAL.[6]
Experimental Protocol: A Representative Carcinogenicity Bioassay in A/J Mice
The following outlines a typical experimental design for assessing the lung tumorigenicity of TSNAs in A/J mice.
dot
Sources
- 1. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of tobacco carcinogenesis. XLII. Bioassay in A/J mice of some structural analogues of tobacco-specific nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tobacco-specific N-nitrosamine exposures and cancer risk in the Shanghai Cohort Study: remarkable coherence with rat tumor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Carcinogenesis of (R)-N'-Nitrosonornicotine and Benzo[a]pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synergistic carcinogenic effects observed during co-exposure to (R)-N'-Nitrosonornicotine (NNN) and Benzo[a]pyrene (BaP). These potent carcinogens are significant components of tobacco smoke and other environmental pollutants.[1][2] Understanding their combined impact is crucial for risk assessment and the development of targeted cancer prevention and therapies.
Introduction: The Individual and Combined Threat
This compound (NNN) is a tobacco-specific nitrosamine recognized as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[3][4][5][6][7] It is strongly associated with cancers of the esophagus, oral cavity, and pancreas in tobacco users.[8] Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), is also classified as a Group 1 carcinogen and is a well-established initiator of skin, lung, and other cancers.[9][10][11][12]
Epidemiological evidence has long suggested that exposure to mixtures of carcinogens, such as those found in tobacco smoke, can lead to a cancer risk greater than the sum of the individual components.[2][13][14] This guide focuses on the synergistic relationship between NNN and BaP, exploring the underlying molecular mechanisms and providing a framework for experimental investigation.
Mechanistic Insights into Synergistic Carcinogenesis
The enhanced carcinogenic effect of NNN and BaP co-exposure stems from a complex interplay of metabolic activation, DNA damage, and alterations in cellular signaling pathways.
Metabolic Activation: Both NNN and BaP are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects.[15][16][17][18] This process is primarily mediated by cytochrome P450 (CYP) enzymes.
-
(R)-NNN Activation: NNN is metabolized by CYP enzymes via α-hydroxylation at the 2'- and 5'-positions of the pyrrolidine ring.[15][16][19] This leads to the formation of unstable intermediates that generate reactive electrophiles, which can then bind to DNA to form pyridyloxobutyl (POB) and pyridyl-N-pyrrolidinyl (py-py) DNA adducts.[15][16]
Synergistic DNA Damage: Co-exposure to NNN and BaP can lead to a greater burden of DNA adducts than exposure to either agent alone. This can occur through several mechanisms:
-
Competition for Detoxification Pathways: Both carcinogens may compete for the same detoxification enzymes, leading to a higher circulating concentration of their reactive metabolites.
-
Inhibition of DNA Repair: Some studies suggest that certain carcinogens can inhibit DNA repair pathways, making the genome more susceptible to damage from other agents.[13]
Alterations in Cellular Signaling: Beyond direct DNA damage, the interaction between NNN and BaP metabolites with cellular receptors and signaling pathways can promote carcinogenesis.
-
Oncogenic Signaling Pathway Activation: Co-exposure to carcinogens like arsenic and BaP has been shown to synergistically activate oncogenic signaling pathways such as PI3K/Akt and Erk1/2.[13] This can lead to increased cell proliferation, survival, and the acquisition of cancer stem cell-like properties.[13][21]
-
Receptor-Mediated Effects: NNN and its metabolites can bind to nicotinic acetylcholine receptors (nAChRs), promoting tumor growth by enhancing cell proliferation, survival, and migration.[19][22][23]
Caption: Metabolic activation and synergistic effects of NNN and BaP.
Experimental Evidence: A Comparative Overview
The synergistic carcinogenic effects of NNN and BaP have been investigated in both in vivo animal models and in vitro cell culture systems.
| Experimental System | Key Findings | Supporting Evidence |
| In Vivo Animal Models | ||
| A/J Mice | Co-administration of NNN and BaP can lead to a significant increase in lung tumor multiplicity and severity compared to individual exposures.[24][25] | Studies have shown that co-exposure to NNK (a related nitrosamine) and aldehydes found in tobacco smoke enhances lung tumorigenesis in A/J mice.[25] |
| F344 Rats | Long-term co-exposure studies are necessary to fully elucidate the synergistic effects on esophageal and oral cavity tumors, the primary targets of NNN.[8] | NNN is a potent carcinogen in the esophagus and nasal cavity of F344 rats when administered in drinking water.[3][8] |
| Syrian Golden Hamsters | Co-exposure models in hamsters could reveal synergistic effects on respiratory tract tumors. | NNN induces tumors of the trachea and nasal cavity in hamsters.[3] |
| In Vitro Cell Culture Models | ||
| Human Bronchial Epithelial Cells (e.g., BEAS-2B) | Co-exposure can synergistically induce malignant transformation and enhance cancer stem cell-like properties.[21] | Studies with arsenic and BaP co-exposure have demonstrated synergistic effects on cell transformation and tumorigenicity.[21] |
| Cell Transformation Assays (CTAs) | Provide a platform to assess the carcinogenic potential of chemical mixtures by evaluating endpoints like anchorage-independent growth and morphological changes.[26][27][28] | CTAs are valuable for the initial screening of the carcinogenic potential of chemicals and their mixtures.[26] |
Experimental Protocols: Methodologies for Assessing Synergy
To rigorously evaluate the synergistic carcinogenic effects of NNN and BaP, a multi-faceted experimental approach is required.
1. In Vivo Carcinogenicity Bioassay in A/J Mice
This model is particularly useful for studying lung tumorigenesis.
-
Animal Model: A/J mice are highly susceptible to chemically induced lung tumors.[24]
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or corn oil)
-
Group 2: NNN alone
-
Group 3: BaP alone
-
Group 4: NNN and BaP combination
-
-
Administration: Intraperitoneal (i.p.) injection is a common route for both compounds.
-
Endpoint: After a specified period (e.g., 16-20 weeks), mice are euthanized, and lung tumors are counted and histopathologically examined.
-
Synergy Assessment: Statistical analysis (e.g., two-way ANOVA) is used to determine if the tumor response in the combination group is significantly greater than the additive effects of the individual treatment groups.[29][30]
2. In Vitro Cell Transformation Assay
This assay assesses the potential of chemical exposures to induce a cancerous phenotype in cultured cells.
-
Cell Line: Immortalized human bronchial epithelial cells (e.g., BEAS-2B) are a relevant model for lung carcinogenesis.[27]
-
Treatment: Cells are exposed to NNN, BaP, or their combination over a prolonged period (e.g., several weeks or months).
-
Endpoints:
-
Anchorage-Independent Growth: Assessed by the soft agar colony formation assay. Transformed cells can form colonies in a semi-solid medium, while normal cells cannot.[26]
-
Morphological Changes: Monitored for alterations in cell shape, size, and growth patterns.
-
Invasion and Migration Assays: Evaluated using Boyden chamber assays.
-
-
Synergy Assessment: The degree of transformation in the co-exposure group is compared to the individual exposures.
3. Analysis of DNA Adducts
Quantifying DNA adducts provides a direct measure of the genotoxic damage induced by the carcinogens.
-
Sample Collection: DNA is isolated from target tissues (e.g., lung, esophagus) of treated animals or from exposed cells in culture.
-
Analytical Methods:
-
Synergy Assessment: Adduct levels in the co-exposure group are compared to those in the single-exposure groups.
Caption: Workflow for assessing NNN and BaP carcinogenic synergy.
Conclusion
The co-exposure to this compound and Benzo[a]pyrene presents a significant carcinogenic threat that is likely greater than the sum of their individual effects. This guide has outlined the key mechanistic pathways involved in their synergy and provided a framework of experimental protocols for a comprehensive investigation. A deeper understanding of these interactions is paramount for developing effective strategies to mitigate the cancer burden associated with tobacco use and environmental pollution.
References
-
Farmer, P. B. (2014). Methods for the detection of DNA adducts. In DNA Adducts (pp. 1-16). Royal Society of Chemistry. [Link]
-
Singh, R., & Farmer, P. B. (2006). Analytical methods in DNA and protein adduct analysis. Toxicology and applied pharmacology, 214(3), 180–191. [Link]
-
Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and molecular mutagenesis, 35(3), 224–233. [Link]
-
Phillips, D. H. (2012). Methods for the Detection of DNA Adducts. In Carcinogenicity (pp. 135-150). Humana Press. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some non-heterocyclic polycyclic aromatic hydrocarbons and some related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, 92, 1. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1985). N'-Nitrosonornicotine (NNN). In Tobacco Habits Other than Smoking; Betel-Quid and Areca-Nut Chewing; and Some Related Nitrosamines (Vol. 37, p. 241). International Agency for Research on Cancer. [Link]
-
Toraason, M. (2017). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 30(11). [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Some tobacco-specific N-nitrosamines. In Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines (Vol. 89, p. 421). International Agency for Research on Cancer. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1973). Benzo(a)pyrene. In Certain Polycyclic Aromatic Hydrocarbons and Heterocyclic Compounds (Vol. 3, p. 91). International Agency for Research on Cancer. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Benzo[a]pyrene. In Chemical Agents and Related Occupations (Vol. 100 F, p. 111). International Agency for Research on Cancer. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). N'-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. In A Review of Human Carcinogens (Vol. 100E, p. 323). International Agency for Research on Cancer. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). N'-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. In Personal Habits and Indoor Combustions (Vol. 100E, p. 323). International Agency for Research on Cancer. [Link]
-
Xue, J., Yang, S., & Seng, S. (2014). Mechanisms of cancer induction by tobacco-specific NNK and NNN. Cancers, 6(2), 1138-1156. [Link]
-
Minnesota Department of Health. (2023). Benzo[a]pyrene Toxicological Summary Sheet. [Link]
-
He, M., & Pan, J. (2015). NNK-Induced Lung Tumors: A Review of Animal Model. Journal of Cancer Science & Therapy, 7(8), 246-251. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 92. [Link]
-
ResearchGate. (n.d.). Mechanism of metabolic activation of NNN and the formation of DNA adducts. [Link]
-
ResearchGate. (n.d.). Two essential aspects of NNK- and NNN-induced cancer. Metabolic.... [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 89. [Link]
-
Wang, Y., Li, Y., Zhang, Y., & Liu, Y. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International journal of molecular sciences, 20(2), 299. [Link]
-
Ponti, J., et al. (2023). In Vitro Cell Transformation Assays: A Valuable Approach for Carcinogenic Potentiality Assessment of Nanomaterials. International Journal of Molecular Sciences, 24(9), 8263. [Link]
-
Wang, Y., Li, Y., Zhang, Y., & Liu, Y. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International journal of molecular sciences, 20(2), 299. [Link]
-
Foucquier, J., & Guedj, M. (2015). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Cancers, 7(4), 2337-2353. [Link]
-
ResearchGate. (n.d.). Hypothesis of a carcinogenic mechanism. BaP exposure triggers rapidly.... [Link]
-
Wang, Z., et al. (2021). Mechanisms of the synergistic lung tumorigenic effect of arsenic and benzo(a)pyrene combined-exposure. Environment international, 154, 106560. [Link]
-
Seng, S. (2014). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. ResearchGate. [Link]
-
Wang, Y., Li, Y., Zhang, Y., & Liu, Y. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. ResearchGate. [Link]
-
Hernández, A., & Marcos, R. (2021). In Vitro Approaches to Determine the Potential Carcinogenic Risk of Environmental Pollutants. International journal of molecular sciences, 22(16), 8933. [Link]
-
St.Helen, G., et al. (2014). Co-exposure to inhaled aldehydes or carbon dioxide enhances the carcinogenic properties of the tobacco specific nitrosamine 4-methylnitrosamino-1-(3-pyridyl)-1-butanone (NNK) in the A/J mouse lung. Carcinogenesis, 35(7), 1534–1542. [Link]
-
Callegaro, G. (2017). Fostering Cell Transformation Assay in carcinogenicity assessment: toward in vitro-in silico bridging. [Link]
-
Li, D., et al. (2016). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Cancer letters, 370(1), 121–127. [Link]
-
Fowles, J., & Bates, M. (2000). Incremental lifetime cancer risks computed for benzo[a]pyrene and two tobacco-specific N-nitrosamines in mainstream cigarette smoke compared with lung cancer risks derived from epidemiologic data. Tobacco control, 9(3), 276–281. [Link]
-
Sheng, J., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research, 83(20), 3465–3477. [Link]
-
Wang, Z., et al. (2020). Arsenic and benzo[a]pyrene co-exposure acts synergistically in inducing cancer stem cell-like property and tumorigenesis by epigenetically down-regulating SOCS3 expression. Environment international, 137, 105560. [Link]
-
Wang, Z., et al. (2021). Mechanisms of the synergistic lung tumorigenic effect of arsenic and benzo(a)pyrene combined-exposure. Environment international, 154, 106560. [Link]
-
National Research Council (US) Committee on Biological Markers. (1989). Assessment of Carcinogenicity: Generic Issues and Their Application to Diesel Exhaust. In Biologic Markers in Pulmonary Toxicology. National Academies Press (US). [Link]
-
Perera, F. P., et al. (2005). DNA damage from polycyclic aromatic hydrocarbons measured by benzo[a]pyrene-DNA adducts in mothers and newborns from Northern Manhattan, the World Trade Center Area, Poland, and China. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 14(3), 709–714. [Link]
-
ResearchGate. (n.d.). Animal models of chemically induced lung cancer. Bap, benzo[a]pyrene;.... [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). 2.3 Synergistic carcinogenic effects of tobacco smoke and other carcinogens 2.3.1 Introduction. In Tobacco Smoke and Involuntary Smoking (Vol. 83). International Agency for Research on Cancer. [Link]
-
van der Leede, T., et al. (2014). The sensitivity of young animals to benzo[a]pyrene-induced genotoxic stress. RIVM Letter report 2014-0130. [Link]
-
Binková, B., et al. (1995). DNA adduct formation of benzo[a]pyrene in white blood cells of workers exposed to polycyclic aromatic hydrocarbons. Cancer research, 55(6), 1349–1353. [Link]
-
Rubin, H. (2001). Synergistic mechanisms in carcinogenesis by polycyclic aromatic hydrocarbons and by tobacco smoke: a bio-historical perspective with updates. Carcinogenesis, 22(12), 1903–1930. [Link]
-
Herbstman, J. B., et al. (2012). Prenatal Exposure to Polycyclic Aromatic Hydrocarbons, Benzo[a]pyrene–DNA Adducts, and Genomic DNA Methylation in Cord Blood. Environmental Health Perspectives, 120(5), 733-738. [Link]
-
ResearchGate. (n.d.). Metabolic activation and DNA adduct formation by benzo[a]pyrene. The.... [Link]
Sources
- 1. Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of the synergistic lung tumorigenic effect of arsenic and benzo(a)pyrene combined- exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N'-Nitrosonornicotine (NNN) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]
- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. inchem.org [inchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Benzo(a)Pyrene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 11. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. health.state.mn.us [health.state.mn.us]
- 13. Mechanisms of the synergistic lung tumorigenic effect of arsenic and benzo(a)pyrene combined- exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 15. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Arsenic and benzo[a]pyrene co-exposure acts synergistically in inducing cancer stem cell-like property and tumorigenesis by epigenetically down-regulating SOCS3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Co-exposure to inhaled aldehydes or carbon dioxide enhances the carcinogenic properties of the tobacco specific nitrosamine 4-methylnitrosamino-1-(3-pyridyl)-1-butanone (NNK) in the A/J mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Cell Transformation Assays: A Valuable Approach for Carcinogenic Potentiality Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Approaches to Determine the Potential Carcinogenic Risk of Environmental Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. boa.unimib.it [boa.unimib.it]
- 29. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 35. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Metabolism of (R)- and (S)-N'-Nitrosonornicotine in Human Liver Microsomes
For researchers, toxicologists, and drug development professionals, understanding the metabolic fate of xenobiotics is paramount to assessing their potential for toxicity and carcinogenicity. This guide provides an in-depth comparison of the metabolism of the enantiomers of N'-nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine, within human liver microsomes. We will delve into the causal mechanisms behind their differential metabolism, provide actionable experimental protocols, and present the data in a clear, comparative format.
Introduction: The Significance of NNN Enantioselectivity
N'-nitrosonornicotine (NNN) is a well-established Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC), and is abundantly found in tobacco products.[1][2] Its carcinogenicity is not direct; rather, it requires metabolic activation by host enzymes, primarily the cytochrome P450 (CYP) superfamily, to exert its DNA-damaging effects.[3][4] NNN exists as two stereoisomers, (R)-NNN and (S)-NNN, due to a chiral center at the 2'-position of the pyrrolidine ring.[3] Notably, (S)-NNN is the predominant enantiomer in smokeless tobacco products and is recognized as a powerful oral cavity carcinogen, whereas (R)-NNN exhibits weaker carcinogenic activity.[3][5] This disparity in carcinogenic potential is intrinsically linked to the stereoselective metabolism of these enantiomers.
Comparative Metabolic Pathways: A Tale of Two Enantiomers
The metabolic activation of both (R)-NNN and (S)-NNN is primarily initiated by α-hydroxylation at either the 2'- or 5'-position of the pyrrolidine ring, a reaction catalyzed by cytochrome P450 enzymes.[6][7] These hydroxylation events lead to the formation of unstable intermediates that can spontaneously decompose to form highly reactive diazonium ions, which in turn can form DNA adducts, initiating the carcinogenic process.[3][6] However, the preference for 2'- versus 5'-hydroxylation differs significantly between the two enantiomers, leading to different metabolic profiles and carcinogenic potencies.
(S)-NNN is preferentially metabolized via 2'-hydroxylation, a pathway strongly associated with metabolic activation and the formation of pyridyloxobutyl (POB)-DNA adducts.[5][8] Conversely, (R)-NNN metabolism tends to favor 5'-hydroxylation, which is considered a detoxification pathway, leading to the formation of a hydroxy acid.[8] This differential metabolism underscores the importance of stereochemistry in determining the biological activity of NNN.
Data Summary: Metabolic Profile of NNN Enantiomers in Human Liver Microsomes
| Feature | (S)-NNN | (R)-NNN | References |
| Predominant Enantiomer in Tobacco | Yes | No | [3] |
| Carcinogenic Potency | High | Weak | [5][6] |
| Primary Metabolic Pathway | 2'-Hydroxylation (Metabolic Activation) | 5'-Hydroxylation (Detoxification) | [8][9] |
| Key Metabolites | 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), 4-hydroxy-1-(3-pyridyl)-1-butanone (keto alcohol) | 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) | [8] |
| Primary P450 Enzymes Involved | CYP2A6, CYP2A13, CYP3A4 | CYP2A6, CYP3A4 | [6] |
| Resulting DNA Adducts | Pyridyloxobutyl (POB)-DNA adducts | Lower levels of DNA adducts | [3][6] |
Experimental Protocol: In Vitro Metabolism of NNN Enantiomers using Human Liver Microsomes
This protocol outlines a standardized procedure for assessing the metabolism of (R)-NNN and (S)-NNN in a human liver microsomal system. The self-validating nature of this protocol lies in the inclusion of appropriate controls and the use of sensitive analytical techniques for metabolite identification and quantification.
1. Reagents and Materials:
-
(R)-NNN and (S)-NNN standards
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) and Formic Acid (for quenching and sample preparation)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for metabolite analysis[10]
2. Incubation Procedure:
-
Prepare a master mix of the NADPH regenerating system in potassium phosphate buffer.
-
Pre-warm the master mix, HLM suspension, and NNN enantiomer solutions to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically 0.5-1 mg/mL final protein concentration), and the NNN enantiomer (at a desired concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and halts enzymatic activity.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
3. Analytical Methodology:
-
Analyze the supernatant using a validated LC-MS/MS method.[11]
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent NNN enantiomers and their expected metabolites (keto acid, keto alcohol, hydroxy acid).[10]
-
Use authentic standards to confirm the identity of the metabolites by comparing retention times and fragmentation patterns.
4. Data Analysis:
-
Calculate the rate of disappearance of the parent compound and the rate of formation of each metabolite.
-
Compare the metabolic profiles of (R)-NNN and (S)-NNN, focusing on the relative abundance of the 2'- and 5'-hydroxylation products.
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic activation and detoxification pathways for (R)-NNN and (S)-NNN.
Caption: Comparative metabolic pathways of (S)-NNN and (R)-NNN.
Discussion and Field-Proven Insights
The clear preference for 2'-hydroxylation in (S)-NNN metabolism within human liver microsomes provides a strong biochemical basis for its enhanced carcinogenicity. This metabolic activation pathway leads to the formation of electrophilic species that readily form DNA adducts, a critical initiating event in carcinogenesis.[6] In contrast, the preferential 5'-hydroxylation of (R)-NNN represents a detoxification route, resulting in metabolites that are more readily excreted.[8]
These findings have significant implications for risk assessment. Given that (S)-NNN is the more abundant enantiomer in tobacco products, human exposure is skewed towards the more carcinogenic form.[3] Furthermore, inter-individual variability in the expression and activity of CYP enzymes, particularly CYP2A6 and CYP2A13, can influence the rate of NNN metabolism and, consequently, an individual's susceptibility to its carcinogenic effects.[12] Future research should focus on elucidating the precise kinetic parameters of NNN enantiomer metabolism by individual human CYP isoforms to refine our understanding of these structure-activity relationships.
Conclusion
The stereoselective metabolism of (R)-NNN and (S)-NNN in human liver microsomes is a critical determinant of their differential carcinogenic potential. The preferential metabolic activation of (S)-NNN via 2'-hydroxylation highlights the importance of considering stereochemistry in toxicological evaluations. The experimental framework provided in this guide offers a robust methodology for researchers to further investigate the metabolism of these and other chiral xenobiotics.
References
-
McIntee, E. J., & Hecht, S. S. (2000). Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. Chemical research in toxicology, 13(2), 192–199. [Link]
-
He, Y., Ma, H., Wang, Y., & Liu, Y. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International journal of environmental research and public health, 16(2), 178. [Link]
-
Ma, B., Zheng, Y., & Ji, D. (2018). Computational Insight into the Activation Mechanism of Carcinogenic N'-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450. Chemical research in toxicology, 31(11), 1235–1244. [Link]
-
He, Y., Ma, H., Wang, Y., & Liu, Y. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International journal of environmental research and public health, 16(2), 178. [Link]
-
He, Y., Ma, H., Wang, Y., & Liu, Y. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. ResearchGate. [Link]
-
Stepanov, I., & Hecht, S. S. (2022). An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Mutation Research/Reviews in Mutation Research, 789, 108420. [Link]
-
Wikipedia. (2023). N-Nitrosonornicotine. [Link]
-
Ma, B., Zheng, Y., & Ji, D. (2018). Computational Insight into the Activation Mechanism of Carcinogenic N′-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450. ResearchGate. [Link]
-
Lao, Y., Yu, N., Kassie, F., Villalta, P. W., & Hecht, S. S. (2020). Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. Chemical research in toxicology, 33(10), 2634–2645. [Link]
-
Lazar, J. G., & Murphy, S. E. (2018). Identification of the enzyme isoforms responsible for the N-oxide detoxification pathway in tobacco specific nitrosamines (TSNAs). The FASEB Journal, 32(S1), lb395-lb395. [Link]
-
Hecht, S. S. (2019). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical research in toxicology, 32(10), 1969–1988. [Link]
-
Singh, S., & Sharma, B. (2019). Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate. [Link]
-
Hecht, S. S., Rivenson, A., Braley, J., DiBello, J., Adams, J. D., & Hoffmann, D. (1986). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Carcinogenesis, 7(9), 1543–1546. [Link]
-
He, Y., Ma, H., Wang, Y., & Liu, Y. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. PubMed. [Link]
-
Samidurai, A., & Kaphalia, B. S. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 11075. [Link]
-
Lao, Y., Yu, N., Kassie, F., Villalta, P. W., & Hecht, S. S. (2020). Mass Spectrometry-Based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. ResearchGate. [Link]
-
Thorgeirsson, S. S., Wirth, P. J., & Staiano, N. (1983). Relationship of Metabolic Activation of N-hydroxy-N-acylarylamines to Biological Response in the Liver and Mammary Gland of the Female CD Rat. NCI Monographs, 1982(58), 229-236. [Link]
-
National Cancer Institute. (2015). Evaluating the Metabolism of Deuterated NNN in Smokeless Tobacco Users. [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2023). NMR Based Methods for Metabolites Analysis. ACS Chemical Biology, 18(10), 2159–2182. [Link]
-
Johnson, C. H. (2021). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Analytical & Bioanalytical Techniques, 12(3), 1-2. [Link]
-
Kim, D., Kaderlik, K. R., Li, Y., Guengerich, F. P., & Kadlubar, F. F. (1999). Comparative metabolism of 1-, 2-, and 4-nitropyrene by human hepatic and pulmonary microsomes. Chemical research in toxicology, 12(5), 446–454. [Link]
-
Labroots. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. [Link]
Sources
- 1. An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Computational Insight into the Activation Mechanism of Carcinogenic N'-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
Inter-laboratory comparison of (R)-N'-Nitrosonornicotine quantification methods
An Inter-laboratory Guide to the Quantification of (R)-N'-Nitrosonornicotine (NNN)
Introduction: The Critical Need for Standardized NNN Quantification
N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine (TSNA), is a potent Group 1 carcinogen unequivocally linked to cancers of the esophagus and oral cavity.[1][2] It is formed from the nitrosation of nornicotine during the curing and processing of tobacco.[3] Given its carcinogenic properties, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have proposed stringent limits on NNN levels in finished smokeless tobacco products, setting a maximum of 1.0 microgram per gram (µg/g) of tobacco on a dry weight basis.[4][5][6][7][8]
This regulatory landscape underscores the critical importance of accurate, precise, and reproducible quantification of NNN across different laboratories. For researchers, scientists, and drug development professionals, establishing robust analytical methods is not merely a technical exercise; it is a prerequisite for ensuring product safety, complying with regulatory standards, and conducting meaningful toxicological research. This guide provides an in-depth comparison of prevalent NNN quantification methods, explains the rationale behind established protocols, and champions the principles of inter-laboratory comparison to ensure data integrity and consistency across the scientific community.
Evolution of Analytical Methodologies: From GC-TEA to LC-MS/MS
Historically, the analysis of TSNAs was often performed using Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA).[1][9] While TEA is a nitroso-specific detector, it suffers from a significant drawback: a lack of selectivity, as it cannot differentiate between co-eluting nitroso-compounds.[1][10] This limitation, coupled with the low levels of TSNAs in many matrices, necessitated the development of more sensitive and selective techniques.
Today, the gold standard for NNN quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[9][11] This technique offers unparalleled sensitivity and selectivity, allowing for the accurate measurement of NNN at trace levels even in highly complex matrices like tobacco, urine, and plasma.[3][11] The combination of chromatographic separation (LC) with the mass-based detection of specific precursor-to-product ion transitions (MS/MS) provides a dual layer of specificity that is essential for reliable quantification.[10]
Comparative Analysis of LC-MS/MS Quantification Methods
While LC-MS/MS is the universally accepted technique, variations in sample preparation, chromatographic conditions, and internal standardization strategies can impact method performance. The choice of methodology is often dictated by the sample matrix and the required level of sensitivity.
Key Performance Parameters: A Tabular Comparison
The following table summarizes key validation parameters from various published LC-MS/MS methods for NNN quantification across different matrices. This data highlights the performance characteristics achievable with modern instrumentation and validated protocols.
| Matrix | Method | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% CV) | Reference |
| Smokeless Tobacco | LC-MS/MS | 0.04 µg/g | 92.4% - 110% | 2.5% - 8.2% | [12] |
| Human Plasma | LC-MS/MS | 0.3 pg/mL | 98.7% (average) | 7.5% (average) | [3] |
| Human Urine | LC-MS/MS | 2.0 pg/mL | 95% - 105% (spiked) | < 15% | [13] |
| Human Toenails | LC-ESI-MS/MS | 0.02 pg/mg (LOD) | Not explicitly stated | 2.7% | [14] |
| E-cigarette Liquid | LC-MS/MS | Not explicitly stated | > 85% | < 15% | [9] |
Note: CV = Coefficient of Variation; LOD = Limit of Detection. Performance parameters are highly dependent on the specific protocol, instrumentation, and laboratory.
Core Protocol: A Validated LC-MS/MS Workflow for NNN in Smokeless Tobacco
The following protocol is a synthesized, robust methodology based on guidelines from regulatory and scientific bodies like CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco).[12][15] It represents a self-validating system through the critical inclusion of an isotopically labeled internal standard.
The Causality of an Internal Standard
The use of an isotopically labeled internal standard, such as ¹³C₆-NNN or NNN-d₄, is non-negotiable for trustworthy quantification.[10][11][12] These standards have nearly identical chemical and physical properties to the native NNN analyte. They are added at a known concentration at the very beginning of the sample preparation process.[15] Consequently, any analyte loss during extraction or variability in instrument response (e.g., matrix-induced ion suppression) will affect the internal standard and the analyte proportionally.[11] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively nullifying these sources of error and ensuring high accuracy and precision.
Workflow Diagram: From Sample to Result
Caption: Standard workflow for NNN quantification in smokeless tobacco.
Step-by-Step Experimental Protocol
-
Reagent and Standard Preparation:
-
Prepare a 100 mM ammonium acetate extraction solution in LC-MS grade water.[10][15]
-
Prepare analytical stock solutions of NNN and an isotopically labeled internal standard (e.g., ¹³C₆-NNN) in methanol.[12][15]
-
From these stocks, prepare a series of calibration standards spanning the expected concentration range (e.g., 400 to 1600 ng/g).[15]
-
-
Sample Preparation:
-
Homogenize the smokeless tobacco sample.
-
Weigh approximately 0.25 g of the sample into a centrifuge tube.[12][15]
-
Add a precise volume (e.g., 100 µL) of the internal standard solution to each sample, quality control (QC), and calibration standard.[15]
-
Add 10 mL of the 100 mM ammonium acetate solution.[15]
-
Cap the tube and shake vigorously on a mechanical shaker for 60 minutes.[12][15]
-
Centrifuge the sample to pellet solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[12][15]
-
-
LC-MS/MS Analysis:
-
LC System: A standard reverse-phase HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Acetic Acid or 10mM Ammonium Acetate in water.[9][11]
-
Mobile Phase B: 0.1% Acetic Acid in methanol.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Injection Volume: 10 µL.[11]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[9][11]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both NNN and its internal standard to ensure identity confirmation and accurate quantification.[10][11]
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (NNN/Internal Standard) against the concentration of the prepared calibration standards.
-
Apply a linear regression model to the calibration curve. The R² value should be >0.99 for a valid curve.[12]
-
Calculate the NNN concentration in the unknown samples by interpolating their peak area ratios from the regression equation.
-
Ensuring Data Reliability: The Role of Inter-laboratory Comparison
Method validation within a single laboratory is essential, but it is not sufficient to guarantee consistency across the wider scientific community. Inter-laboratory Comparisons (ILCs), also known as Proficiency Tests (PTs), are the ultimate benchmark for assessing the accuracy and reproducibility of an analytical method.[16][17]
The process involves a coordinating body sending identical, homogenous samples to multiple participating laboratories.[17] Each lab analyzes the samples using their own validated methods and reports the results back. The data is then statistically analyzed to assess performance.
Key Pillars of Analytical Method Assurance
Caption: The three pillars supporting robust analytical quantification.
Statistical Evaluation: The Z-Score
A primary statistical tool used in ILCs is the Z-score.[17][18] It provides a standardized measure of a laboratory's performance relative to the consensus value derived from all participants. The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result reported by the individual laboratory.
-
X is the assigned reference value (often the consensus mean of all participants).[18]
-
σ is the proficiency standard deviation (a measure of acceptable data dispersion).[18]
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[18] Scores outside this range may indicate a systematic error in the laboratory's methodology, prompting a review of their procedures. Participating in and passing ILCs provides objective evidence that a laboratory's NNN quantification method is not only internally valid but also produces results consistent with its peers.
Conclusion
The quantification of this compound is a critical task with direct implications for public health and regulatory compliance. While LC-MS/MS stands as the definitive analytical technique, its successful implementation hinges on a triad of principles: a meticulously validated protocol, the rigorous use of internal standards for quality control, and verification through inter-laboratory comparisons. By adhering to these principles, researchers can ensure their data is accurate, reliable, and contributes meaningfully to the global understanding and control of this potent carcinogen.
References
- Title: Reducing Tobacco-Related Harm: FDA's Proposed Product Standard for Smokeless Tobacco - PMC - NIH Source: National Institutes of Health URL
- Title: UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs)
- Title: Tobacco Product Standard for N-Nitrosonornicotine Level in Finished Smokeless Tobacco Products (Proposed Rule)
- Title: Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol Source: MDPI URL
- Title: Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS Source: LCGC International URL
- Title: Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column - PMC - NIH Source: National Institutes of Health URL
- Title: FDA ISSUES PROPOSED TOBACCO PRODUCT STANDARD FOR N- NITROSONORNICOTINE (NNN)
- Title: FDA's Proposed Product Standard on NNN in Smokeless Tobacco Source: NACS URL
- Title: Tobacco Product Standard for N-Nitrosonornicotine Level in Finished Smokeless Tobacco Products Source: Federal Register URL
- Title: Analysis of Carcinogenic Tobacco- Specific Nitrosamines in Mainstream Cigarette Smoke Using an Agilent J&W DB-35ms Ultra Inert GC Column Source: Agilent Technologies URL
- Title: Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users Source: National Institutes of Health URL
- Title: Quantitation of N'-Nitrosonornicotine (NNN)
- Title: Technical Support Center: N-Nitrosonornicotine (NNN)
- Title: Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC - NIH Source: National Institutes of Health URL
- Title: Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC - NIH Source: National Institutes of Health URL
- Title: Determination of N‐nitrosonornicotine (NNN)
- Title: Nanoscale reference and test materials for the validation of characterization methods for engineered nanomaterials — current state, limitations, and needs - NIH Source: National Institutes of Health URL
- Title: Analysis of interlaboratory comparison when the measurements are not normally distributed Source: Archimer URL
- Title: Validation of methods for the detection and quantification of engineered nanoparticles in food Source: ResearchGate URL
- Title: A Practical Approach to Biological Assay Validation Source: EDRA Services URL
- Title: What is an inter laboratory comparison ?
- Title: Inter laboratory Comparison 2023 Report Source: Benchmark International URL
- Title: Evaluating Inter-laboratory Comparison Data Source: IMEKO URL
-
Title: Validation and Implementation of Quantitative Molecular Assays Source: YouTube URL: [Link]
-
Title: Interlaboratory comparison of test results of an ordinal or nominal binary property: Analysis of variation Source: ResearchGate URL: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Tobacco-Related Harm: FDA's Proposed Product Standard for Smokeless Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tobacco Product Standard for N-Nitrosonornicotine Level in Finished Smokeless Tobacco Products (Proposed Rule) | FDA [fda.gov]
- 6. ralaw.com [ralaw.com]
- 7. FDA’s Proposed Product Standard on NNN in Smokeless Tobacco | NACS [convenience.org]
- 8. Federal Register :: Tobacco Product Standard for N-Nitrosonornicotine Level in Finished Smokeless Tobacco Products [federalregister.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
- 17. What is an inter laboratory comparison ? [compalab.org]
- 18. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to the Carcinogenic Profiles of (R)- and (S)-N'-Nitrosonornicotine
For researchers in toxicology, oncology, and drug development, a nuanced understanding of the stereochemistry of carcinogens is paramount. This guide provides an in-depth comparison of the tumor-inducing capabilities of the two enantiomers of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] While racemic NNN is known to be carcinogenic, compelling evidence demonstrates that its enantiomers, (R)-NNN and (S)-NNN, possess distinct carcinogenic profiles, both in terms of potency and target organ specificity. This distinction is critical for accurate risk assessment and the development of targeted therapeutic strategies. (S)-NNN is the predominant enantiomer found in smokeless tobacco products.[3][4]
Comparative Tumorigenicity: A Tale of Two Enantiomers
Experimental data from long-term bioassays in F344 rats, a well-established model for NNN carcinogenicity, reveal a stark contrast in the carcinogenic activity of (R)-NNN and (S)-NNN.[1] As summarized in the table below, (S)-NNN is a powerful carcinogen targeting the oral cavity and esophagus, whereas (R)-NNN exhibits significantly weaker activity in these tissues but may have a greater impact on the lungs.
Table 1: Comparative Tumor Incidence in F344 Rats
| Enantiomer | Target Organ(s) | Tumor Types | Potency | Key Findings |
| (S)-NNN | Oral Cavity, Esophagus | Benign and malignant tumors (papillomas, carcinomas) | High | Induces a high incidence of tumors in the oral cavity and esophagus.[4][5][6][7] |
| (R)-NNN | Oral Cavity, Esophagus, Lung | Benign and malignant tumors | Weak (Oral/Esophagus), Potentially higher (Lung) | Shows significantly lower tumor induction in the oral cavity and esophagus compared to (S)-NNN.[5][6] However, it produces more DNA adducts in the lung, suggesting a potential for lung tumorigenesis.[8] |
| Racemic NNN | Oral Cavity, Esophagus | Benign and malignant tumors | High | Highly carcinogenic to the oral cavity and esophagus.[5] Interestingly, (R)-NNN can act as a co-carcinogen, synergistically enhancing the carcinogenicity of (S)-NNN.[4][5] |
The Mechanistic Underpinnings: Metabolic Activation and DNA Adduct Formation
The differential carcinogenicity of (R)- and (S)-NNN is rooted in their stereoselective metabolic activation by cytochrome P450 (CYP) enzymes.[3] This process leads to the formation of reactive electrophiles that bind to DNA, forming adducts that, if not repaired, can lead to mutations and initiate carcinogenesis.[9]
Two primary metabolic pathways are involved: 2'-hydroxylation and 5'-hydroxylation.[3][10][11] In the rat esophagus, the primary target for (S)-NNN, 2'-hydroxylation is the dominant activation pathway.[10]
Metabolic Activation Pathways of NNN Enantiomers
Caption: Metabolic activation pathways for (S)-NNN and (R)-NNN.
Studies have shown that (S)-NNN undergoes 2'-hydroxylation to a much greater extent than (R)-NNN in the rat esophagus.[10] This leads to significantly higher levels of pyridyloxobutyl (POB)-DNA adducts in the esophagus and oral cavity of rats treated with (S)-NNN compared to those treated with (R)-NNN.[5][8][12] The major adduct formed in the esophagus is 7-POB-Gua for both enantiomers.[8][12]
Conversely, (R)-NNN treatment results in higher levels of POB-DNA adducts in the rat lung than (S)-NNN treatment.[8] In both the liver and lung, O2-POB-dThd is the predominant adduct.[8] This differential adduction pattern provides a strong mechanistic basis for the observed differences in tumor induction.
Experimental Protocols: A Guide to Carcinogenicity Bioassays
The following is a generalized protocol for a long-term carcinogenicity bioassay in F344 rats, based on established methodologies for studying tobacco-specific nitrosamines.[1]
Workflow for NNN Carcinogenicity Bioassay in F344 Rats
Caption: Generalized workflow for a rodent carcinogenicity bioassay of NNN enantiomers.
Step-by-Step Methodology
-
Animal Model: Male F344 rats are a commonly used model for NNN-induced oral and esophageal tumors.[1][5] Animals should be obtained from a reputable supplier and allowed to acclimate for at least one week prior to the start of the study.
-
Housing and Diet: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard diet and water ad libitum.
-
Test Substance Administration: (R)-NNN, (S)-NNN, or racemic NNN can be administered in the drinking water at a specified concentration (e.g., 14 ppm) for a long-term duration (e.g., up to 100 weeks).[5] Control animals receive untreated drinking water.
-
In-Life Observations: Animals should be observed daily for clinical signs of toxicity. Body weights and water consumption should be recorded weekly.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all major organs, particularly the oral cavity, esophagus, nasal cavity, and lungs, are examined for gross lesions. Tissues are collected and preserved for histopathological evaluation by a qualified pathologist.
-
Data Analysis: Tumor incidence and multiplicity are statistically analyzed to determine the carcinogenic potential of each NNN enantiomer.
Conclusion
The scientific evidence unequivocally demonstrates that (S)-N'-Nitrosonornicotine and (R)-N'-Nitrosonornicotine induce different tumor profiles. (S)-NNN is a potent oral and esophageal carcinogen, a fact directly linked to its preferential metabolic activation via 2'-hydroxylation in these tissues. In contrast, (R)-NNN is a weak carcinogen in the oral cavity and esophagus but shows a propensity for forming higher levels of DNA adducts in the lung. This stereospecificity in carcinogenic activity underscores the importance of considering the enantiomeric composition of NNN in tobacco products for accurate human health risk assessment. For researchers in the field, these findings highlight the necessity of evaluating the biological activity of individual enantiomers rather than relying solely on data from racemic mixtures.
References
-
McIntee, E. J., & Hecht, S. S. (2000). Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. Chemical Research in Toxicology, 13(9), 875-882. [Link]
-
Zhang, S., Wang, M., Villalta, P. W., Lindgren, B. R., & Hecht, S. S. (2009). Analysis of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated with (R)- and (S)- N′-Nitrosonornicotine. Chemical Research in Toxicology, 22(5), 938-946. [Link]
-
Lao, Y., Villalta, P. W., & Hecht, S. S. (2007). Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N'-nitrosonornicotine (NNN) in a carcinogenicity study. Chemical research in toxicology, 20(12), 1830–1838. [Link]
-
Wang, Y., Wang, Y., Wang, Y., Liu, Y., & Zhang, J. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International journal of environmental research and public health, 16(2), 178. [Link]
-
Wang, M., Cheng, G., Sturla, S. J., & Hecht, S. S. (2016). DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats. Chemical research in toxicology, 29(4), 679–687. [Link]
-
Balbo, S., James-Yi, S., Johnson, C. S., O'Sullivan, M. G., Stepanov, I., Wang, M., ... & Hecht, S. S. (2012). (S)-N'-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Carcinogenesis, 33(9), 1777-1782. [Link]
-
Wang, Y., Wang, Y., Wang, Y., Liu, Y., & Zhang, J. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. ResearchGate.[Link]
-
Balbo, S., James-Yi, S., Johnson, C. S., O'Sullivan, M. G., Stepanov, I., Wang, M., ... & Hecht, S. S. (2012). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Carcinogenesis, 33(9), 1777-1782. [Link]
-
Stepanov, I., Villalta, P. W., & Hecht, S. S. (2012). Levels of (S)-N'-Nitrosonornicotine in U.S. Tobacco Products. Nicotine & Tobacco Research, 14(12), 1453-1458. [Link]
-
Stepanov, I., Villalta, P. W., & Hecht, S. S. (2012). Levels of (S)-N'-nitrosonornicotine in U.S. tobacco products. SciSpace.[Link]
-
Shirai, T., & Fukushima, S. (2011). Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials. In Vivo, 25(1), 11-22. [Link]
-
Habs, M., Schmähl, D., & Kretzer, H. (1981). Local Application to Mouse Skin as a Carcinogen Specific Test System for Non-Volatile Nitroso Compounds. Journal of Cancer Research and Clinical Oncology, 102(1), 59-65. [Link]
-
CORESTA. (n.d.). The toxicological evidence for the proposed NNN standard. CORESTA.[Link]
-
Plattner, S., & de Visser, S. P. (2018). Computational Insight into the Activation Mechanism of Carcinogenic N'-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450. International journal of molecular sciences, 19(10), 3165. [Link]
-
Carmella, S. G., McIntee, E. J., Chen, M., & Hecht, S. S. (2002). Identification of Adducts Formed in the Reaction of 5′-Acetoxy-N′-Nitrosonornicotine with Deoxyguanosine and DNA. Chemical Research in Toxicology, 15(7), 922-929. [Link]
-
Zheng, H. C., & Takano, Y. (2011). NNK-Induced Lung Tumors: A Review of Animal Model. Journal of Oncology, 2011, 635379. [Link]
-
National Toxicology Program. (1976). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents. National Toxicology Program. [Link]
-
Hecht, S. S. (2019). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins, 11(8), 459. [Link]
-
Hecht, S. S., & Stepanov, I. (2019). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 20(21), 5473. [Link]
-
Hoffmann, D., Adams, J. D., Brunnemann, K. D., Rivenson, A., & Hecht, S. S. (1982). Tobacco Specific N-nitrosamines: Occurrence and Bioassays. IARC scientific publications, (41), 309–318. [Link]
-
Xue, J., & Yang, S. (2019). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers, 11(8), 1135. [Link]
-
Nasrin, S., Chen, G., Watson, C. J. W., & Lazarus, P. (2020). Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh. PloS one, 15(5), e0233111. [Link]
-
Hoffmann, D., Raineri, R., Hecht, S. S., Maronpot, R., & Wynder, E. L. (1975). A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats. Journal of the National Cancer Institute, 55(4), 977–981. [Link]
-
Hoffmann, D., Rivenson, A., & Hecht, S. S. (1984). A study of tobacco carcinogenesis, LIII: carcinogenicity of N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in mink (Mustela vison). Cancer letters, 22(1), 79–85. [Link]
-
Wikipedia. (n.d.). N-Nitrosonornicotine. In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Carmella, S. G., Borukhova, A., Desai, D., & Hecht, S. S. (1997). Evidence for endogenous formation of tobacco-specific nitrosamines in rats treated with tobacco alkaloids and sodium nitrite. ResearchGate.[Link]
-
Health Canada. (1999). Determination of Nitrosamines in Mainstream Tobacco Smoke. Health Canada. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levels of (S)-N′-Nitrosonornicotine in U.S. Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analysis of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated with (R)- and (S)- N′-Nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N’-nitrosonornicotine (NNN) in a carcinogenicity study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Adduct Profiles Induced by (R)-NNN and Other Key Tobacco-Specific Nitrosamines
This guide provides an in-depth comparison of the DNA adduct profiles generated by the tobacco-specific nitrosamine (TSNA) (R)-N'-nitrosonornicotine ((R)-NNN) and its counterparts, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). We will explore the underlying metabolic activation pathways that lead to these unique DNA damage signatures, present comparative experimental data, and detail the analytical workflows used to quantify these adducts, offering a critical resource for researchers in toxicology, cancer biology, and drug development.
Introduction: The Molecular Threat of Tobacco-Specific Nitrosamines
Tobacco-specific nitrosamines (TSNAs) are a class of potent carcinogens found exclusively in tobacco products and are considered primary causative agents for cancers of the lung, pancreas, esophagus, and oral cavity in tobacco users.[1][2] Among the most abundant and carcinogenic TSNAs are NNK and NNN.[3] NNN exists as a chiral compound with (S)-NNN being the predominant enantiomer. However, understanding the distinct biological activities of both (R)-NNN and (S)-NNN is crucial. These compounds are not directly carcinogenic; they require metabolic activation by host enzymes to be converted into reactive electrophiles that covalently bind to DNA, forming DNA adducts.[3][4][5] These adducts, if not repaired by cellular mechanisms, can lead to mutations in critical genes, such as the KRAS oncogene and TP53 tumor suppressor gene, initiating carcinogenesis.[4][6] This guide focuses on comparing the distinct DNA adduct profiles resulting from metabolic activation of (R)-NNN, NNK, and its major metabolite NNAL, providing insight into their differential carcinogenicity.
Metabolic Activation: The Genesis of DNA-Reactive Intermediates
The journey from a stable procarcinogen to a DNA-damaging agent is orchestrated primarily by cytochrome P450 (CYP) enzymes.[3][5][7] The specific metabolic route determines the type of reactive electrophile produced and, consequently, the portfolio of DNA adducts that are formed.
-
N'-nitrosonornicotine (NNN): Both (R)- and (S)-NNN undergo α-hydroxylation by CYP enzymes at either the 2' or 5' position of the pyrrolidine ring.[5][8]
-
2'-Hydroxylation is the primary pathway leading to carcinogenic activity. It generates an unstable intermediate that spontaneously decomposes to form the 4-(3-pyridyl)-4-oxobutanediazonium ion .[5][8] This potent electrophile reacts with DNA to form pyridyloxobutyl (POB) adducts.
-
5'-Hydroxylation leads to a different reactive species that can also form DNA adducts, but this pathway is considered less significant for the carcinogenicity of NNN.[5]
-
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): As an unsymmetrical nitrosamine, NNK has two distinct α-hydroxylation pathways.[4]
-
Methylene hydroxylation produces a methanediazonium ion , a powerful methylating agent that adds methyl groups to DNA bases.[3][4] This leads to the formation of adducts such as 7-methylguanine (7-mG) and the highly mutagenic O⁶-methylguanine (O⁶-mG).[3]
-
Methyl hydroxylation generates the same 4-(3-pyridyl)-4-oxobutanediazonium ion as NNN, leading to the formation of POB adducts.[3][4]
-
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): NNK is also readily reduced in vivo to NNAL, which itself is a potent carcinogen that undergoes similar metabolic activation to NNK, generating both methylating and pyridylhydroxybutylating agents.[4]
The following diagram illustrates these critical activation pathways.
Caption: Metabolic activation pathways of (R)-NNN and NNK leading to DNA-reactive ions.
Comparative DNA Adduct Profiles
The different metabolic activation routes of (R)-NNN, NNK, and NNAL result in quantitatively and qualitatively distinct DNA adduct profiles. NNK's dual pathways generate a complex mixture of both POB and methyl adducts, whereas NNN primarily yields POB adducts.[4][9] The stereochemistry of NNAL also significantly influences its adduct profile.
Experimental data from studies in A/J mice provide a clear comparison of the adduct-forming potential of NNK and the enantiomers of NNAL.[10] In these studies, key adducts representing the major activation pathways—O⁶-methylguanine (O⁶-mG) for methylation, 7-pyridyloxobutyl-guanine (7-POB-G) for pyridyloxobutylation from NNK, and 7-pyridylhydroxybutyl-guanine (7-PHB-G) for pyridylhydroxybutylation from NNAL—were quantified in target tissues.
| Carcinogen Administered | O⁶-mG Level (vs. NNK) | 7-POB-G Level (vs. NNK) | 7-PHB-G Level (vs. NNK) | Predominant Adduct Type(s) | Associated Carcinogenicity |
| NNK | 100% (Highest) | 100% (Highest) | ~100% | Methyl & POB | Highest |
| (S)-NNAL | ~31% | ~60% | Highest | Pyridylhydroxybutyl (PHB) & POB | High (Similar to NNK) |
| (R)-NNAL | ~9% | ~11% | ~100% | Pyridylhydroxybutyl (PHB) | Lowest |
| (R)-NNN * | Low/None | Forms POB Adducts | None | Pyridyloxobutyl (POB) | Weaker than (S)-NNN |
*Data for (R)-NNN is inferred from its known metabolic pathway, which generates only the POB diazonium ion.[5][11] Carcinogenicity studies in rats show (R)-NNN has weaker activity than (S)-NNN.[5] The table data for NNK, (S)-NNAL, and (R)-NNAL is derived from comparative studies in A/J mice.[10]
Key Insights from the Data:
-
NNK is a potent generator of both methyl and POB adducts. The high levels of the pro-mutagenic O⁶-mG adduct are critical to its strong carcinogenicity.[2][10]
-
(S)-NNAL is more readily oxidized back to NNK than (R)-NNAL. This explains the significantly higher levels of POB and methyl adducts observed with (S)-NNAL treatment, contributing to its high carcinogenicity, which is comparable to that of NNK.[9][10]
-
(R)-NNAL generates the lowest levels of DNA adducts derived from NNK metabolism , which correlates well with its lower carcinogenic activity in A/J mice.[10]
-
(R)-NNN, through its 2'-hydroxylation pathway, exclusively forms POB adducts. The lack of a methylation pathway contributes to its weaker carcinogenic potency compared to NNK and even its enantiomer, (S)-NNN, which demonstrates a higher affinity for activating CYP enzymes.[5][11]
Analytical Methodology: Quantifying DNA Damage with LC-MS/MS
The accurate quantification of low-abundance DNA adducts from complex biological matrices requires highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[12][13][14]
Causality Behind the Workflow: The choice of each step is critical for preserving the integrity of the adducts and ensuring accurate measurement.
-
DNA Isolation: The initial step must be robust to remove proteins, RNA, and other contaminants without degrading the DNA.
-
Enzymatic Hydrolysis: This is a crucial step. The use of a nuclease cocktail (e.g., nuclease P1, phosphodiesterases, and alkaline phosphatase) gently digests the DNA into individual 2'-deoxynucleosides.[15] This is superior to harsh acid hydrolysis, which can cleave the labile bond between the DNA base and the deoxyribose sugar, destroying the very information we seek to measure.[12]
-
Internal Standards: Before digestion, stable isotope-labeled internal standards for each target adduct are spiked into the sample. These standards are chemically identical to the native adducts but have a higher mass. They co-purify with the sample and are analyzed simultaneously, allowing for precise correction of any sample loss during preparation and variations in instrument response. This self-validating system is essential for trustworthy quantification.[12]
-
Enrichment: Adducts are present at levels millions of times lower than normal deoxynucleosides. Offline HPLC or solid-phase extraction (SPE) is used to remove the bulk of unmodified deoxynucleosides, which would otherwise suppress the ionization of the target adducts in the mass spectrometer.[12]
-
LC-MS/MS Analysis: The enriched sample is injected into a liquid chromatograph, which separates the individual deoxynucleosides. The flow is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer.[14] The instrument is set to Selected Reaction Monitoring (SRM) mode. It specifically selects the protonated molecular ion of the target adduct (e.g., m/z for O⁶-mG), fragments it, and monitors for a specific, characteristic product ion (e.g., the protonated guanine base).[14] This two-stage mass filtering provides exceptional specificity and sensitivity for reliable quantification.[12][13]
The following diagram outlines this robust analytical workflow.
Caption: Workflow for DNA adduct quantification by LC-MS/MS.
Conclusion and Future Directions
The DNA adduct profiles of tobacco-specific nitrosamines are complex and highly dependent on the structure of the parent carcinogen.
-
NNK is a versatile carcinogen, inducing a dangerous combination of both POB and highly mutagenic methyl DNA adducts.
-
(R)-NNN contributes to the burden of DNA damage primarily through the formation of POB adducts. Its weaker carcinogenicity relative to (S)-NNN and NNK highlights the critical role of specific metabolic activation pathways and rates.
-
The carcinogenicity of NNAL enantiomers is strongly linked to their ability to be re-oxidized to NNK, with (S)-NNAL being a far more significant source of NNK-like DNA damage than (R)-NNAL.
This comparative guide underscores that a simple measure of total TSNA exposure is insufficient to predict biological effect. The specific profile of DNA adducts, dictated by the metabolic landscape of the host, is a more accurate determinant of carcinogenic risk. Future research focusing on personalized metabolomic profiling may help identify individuals with higher rates of TSNA activation, enabling more targeted cancer prevention strategies.
References
-
Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. (n.d.). University of Maryland. Retrieved from [Link]
-
Peterson, L. A. (2017). Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. Chemical Research in Toxicology, 30(1), 420-433. Retrieved from [Link]
-
Chen, H., & Wang, Y. (2013). Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells. Journal of Visualized Experiments, (80), e50756. Retrieved from [Link]
-
Lu, K. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. Retrieved from [Link]
-
Hecht, S. S., & Stepanov, I. (2019). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. In Mechanisms of Carcinogenesis by Tobacco Carcinogens. Retrieved from [Link]
-
Xue, J., & Wang, J. (2020). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers, 12(4), 1019. Retrieved from [Link]
-
Hecht, S. S., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5123. Retrieved from [Link]
-
Li, F., et al. (2018). Analysis of DNA adducts by LC-MS/MS with the data-independent acquisition (DIA) method. ResearchGate. Retrieved from [Link]
-
Fan, T., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International Journal of Molecular Sciences, 20(2), 253. Retrieved from [Link]
-
Fan, T., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. PubMed. Retrieved from [Link]
-
Turesky, R. J. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 31(10). Retrieved from [Link]
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178-196. Retrieved from [Link]
-
Ma, B., et al. (2017). Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity. Carcinogenesis, 38(10), 1014-1023. Retrieved from [Link]
-
Fan, T., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. ResearchGate. Retrieved from [Link]
-
Foiles, P. G., et al. (1989). Mass spectrometric analysis of tobacco-specific nitrosamine-DNA adducts in smokers and nonsmokers. Cancer Research, 49(16), 4513-4516. Retrieved from [Link]
-
Fan, T., et al. (2019). Mechanism of metabolic activation of NNN and the formation of DNA adducts. ResearchGate. Retrieved from [Link]
-
Ma, B., et al. (2017). (A) Overview of NNK and NNAL metabolism leading to DNA adduct... ResearchGate. Retrieved from [Link]
-
Hecht, S. S. (1993). Tobacco-specific nitrosamine adducts: studies in laboratory animals and humans. Environmental Health Perspectives, 99, 57-63. Retrieved from [Link]
-
Foiles, P. G., et al. (1991). Mass spectrometric analysis of tobacco-specific nitrosamine-DNA adducts in smokers and nonsmokers. Chemical Research in Toxicology, 4(3), 364-368. Retrieved from [Link]
-
Wu, W., & Zhang, Y. (2011). Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. LCGC North America, 29(6). Retrieved from [Link]
-
Shah, D., & Meruva, N. (2013). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. Waters Corporation. Retrieved from [Link]
Sources
- 1. [PDF] Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines | Semantic Scholar [semanticscholar.org]
- 2. Tobacco-specific nitrosamine adducts: studies in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. academic.oup.com [academic.oup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Efficacy of Chemopreventive Agents Against (R)-NNN Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN), is a potent carcinogen implicated in the development of esophageal, oral, and lung cancers. Its enantiomer, (R)-NNN, while historically considered less carcinogenic than its (S)-NNN counterpart, still contributes significantly to the carcinogenic burden of tobacco products. Understanding the metabolic activation of (R)-NNN and identifying effective chemopreventive agents is paramount in the development of novel cancer prevention strategies. This guide provides a comprehensive comparison of the efficacy of promising chemopreventive agents against (R)-NNN-induced carcinogenesis, supported by experimental data and detailed protocols to aid in the design and evaluation of future research. Our objective is to furnish the scientific community with a robust resource that not only presents the current state of knowledge but also illuminates the path forward in this critical area of cancer prevention research.
The Carcinogenic Threat of (R)-NNN: A Mechanistic Overview
(R)-NNN, a chiral N-nitrosamine found in tobacco products, requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the α-hydroxylation of the NNN molecule at the 2'- and 5'-positions of the pyrrolidine ring. This metabolic activation leads to the formation of unstable intermediates that ultimately generate highly reactive electrophiles. These electrophiles can then bind to cellular macromolecules, most critically DNA, to form DNA adducts.
The formation of these DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations in critical genes that control cell growth and differentiation, such as oncogenes and tumor suppressor genes. The accumulation of these mutations is a key initiating event in the multi-step process of carcinogenesis.
Specifically, the 2'-hydroxylation pathway of NNN metabolic activation is considered a major contributor to its carcinogenicity in rodent models. This pathway leads to the formation of pyridyloxobutyl (POB)-DNA adducts. Studies have quantified these adducts in various tissues of rats treated with (R)-NNN, providing a critical biomarker for assessing carcinogenic exposure and the efficacy of chemopreventive interventions.[1][2]
Figure 1: Metabolic activation and carcinogenic initiation pathway of (R)-NNN.
Evaluating Chemopreventive Efficacy: A Comparative Analysis
The evaluation of chemopreventive agents against (R)-NNN carcinogenesis hinges on their ability to interfere with the key steps outlined above. Ideal agents may act by:
-
Inhibiting CYP450 enzymes responsible for (R)-NNN metabolic activation.
-
Scavenging reactive electrophiles before they can form DNA adducts.
-
Enhancing DNA repair mechanisms to remove adducts that have formed.
-
Inducing apoptosis in cells with irreparable DNA damage.
-
Modulating signaling pathways involved in cell proliferation and survival.
This section compares three promising, naturally occurring chemopreventive agents: Phenethyl Isothiocyanate (PEITC), Epigallocatechin-3-gallate (EGCG) from green tea, and Resveratrol.
| Agent | Source | Proposed Mechanism(s) of Action against (R)-NNN Carcinogenesis | Key Experimental Findings (Primarily from NNK studies) |
| Phenethyl Isothiocyanate (PEITC) | Cruciferous vegetables (e.g., watercress) | - Competitive inhibitor of CYP enzymes involved in nitrosamine activation. - Induction of phase II detoxifying enzymes (e.g., glutathione S-transferases). - Induction of apoptosis. | - Significantly reduced lung tumor multiplicity and incidence in A/J mice treated with NNK.[3] - Complete inhibition of NNK-induced lung tumors in F-344 rats in some studies. |
| Epigallocatechin-3-gallate (EGCG) | Green Tea | - Inhibition of CYP enzymes. - Antioxidant activity, scavenging reactive oxygen species. - Induction of apoptosis and cell cycle arrest. - Modulation of multiple signaling pathways (e.g., PI3K/Akt, MAPK).[4] | - Inhibited chemical carcinogenesis in the gastrointestinal tract in rodents.[5] - Synergistic apoptotic effects when combined with resveratrol in head and neck cancer models.[6] |
| Resveratrol | Grapes, berries, peanuts | - Inhibition of CYP enzymes, particularly CYP1A1 and CYP1B1.[7][8] - Induction of apoptosis through mitochondria-mediated pathways.[2] - Modulation of numerous signaling pathways, including Wnt/β-catenin and PI3K/Akt.[2][9] | - Exerts anti-cancer effects at all stages of carcinogenesis in various cancer models.[2][4] - Synergistic effects with EGCG in inhibiting tumor growth in vivo.[6][10] |
Note: While much of the direct in vivo efficacy data is from studies using the related nitrosamine NNK, the shared metabolic activation pathways strongly suggest similar protective effects against (R)-NNN. Future studies should directly compare these agents in an (R)-NNN carcinogenesis model.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays to evaluate the efficacy of chemopreventive agents against (R)-NNN carcinogenesis.
In Vitro Screening for Inhibition of (R)-NNN Metabolism
This protocol provides a framework for an initial, high-throughput screening of potential chemopreventive agents for their ability to inhibit the metabolic activation of (R)-NNN.
Objective: To determine the IC50 value of a test agent for the inhibition of (R)-NNN-induced cytotoxicity in a cell line expressing relevant CYP enzymes.
Materials:
-
Human lung epithelial cells (e.g., BEAS-2B) or other suitable cell line expressing CYP2A enzymes.
-
(R)-NNN solution.
-
Test chemopreventive agent(s).
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with Chemopreventive Agent: Treat the cells with a range of concentrations of the test chemopreventive agent for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control.
-
(R)-NNN Exposure: Add a fixed, sub-lethal concentration of (R)-NNN to the wells (except for the negative control wells).
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 24-48 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test agent relative to the (R)-NNN-only control. Determine the IC50 value (the concentration of the agent that inhibits 50% of the (R)-NNN-induced cytotoxicity).
Figure 2: Workflow for in vitro screening of chemopreventive agents.
In Vivo Evaluation in an A/J Mouse Lung Adenoma Model
The A/J mouse strain is highly susceptible to chemically induced lung tumors and serves as a well-established model for assessing the efficacy of chemopreventive agents.
Objective: To determine the effect of a chemopreventive agent on the incidence and multiplicity of (R)-NNN-induced lung adenomas in A/J mice.
Materials:
-
A/J mice (male and female, 6-8 weeks old).
-
(R)-NNN solution.
-
Test chemopreventive agent formulated in diet or drinking water.
-
Standard laboratory animal housing and care facilities.
-
Dissecting microscope.
-
Formalin for tissue fixation.
Procedure:
-
Acclimation: Acclimate the mice to the facility for at least one week.
-
Group Allocation: Randomly assign mice to the following groups (n=15-20 per group):
-
Vehicle Control
-
(R)-NNN only
-
Chemopreventive Agent only
-
(R)-NNN + Chemopreventive Agent
-
-
Chemopreventive Agent Administration: Begin administration of the chemopreventive agent in the diet or drinking water two weeks prior to (R)-NNN administration and continue throughout the study.
-
(R)-NNN Administration: Administer (R)-NNN via intraperitoneal injection or in the drinking water according to a pre-determined dosing regimen (e.g., weekly for 8 weeks).
-
Observation Period: Monitor the animals for signs of toxicity and body weight changes weekly.
-
Termination and Tumor Analysis: At a predetermined endpoint (e.g., 16-20 weeks after the last (R)-NNN dose), euthanize the mice.
-
Necropsy: Carefully dissect the lungs and fix them in formalin.
-
Tumor Enumeration: Count the number of surface lung adenomas under a dissecting microscope.
-
Histopathology: Process lung tissues for histopathological examination to confirm tumor diagnosis and assess tumor grade.
-
Data Analysis: Compare the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) between the (R)-NNN only group and the (R)-NNN + Chemopreventive Agent group using appropriate statistical tests.
Biomarker Analysis: Quantification of POB-DNA Adducts
Measuring the levels of (R)-NNN-derived DNA adducts in target tissues is a critical biomarker for assessing the efficacy of a chemopreventive agent in inhibiting the initial stages of carcinogenesis.
Objective: To quantify the levels of POB-DNA adducts in target tissues (e.g., lung, esophagus) of animals from the in vivo study.
Materials:
-
Frozen tissue samples from the in vivo study.
-
DNA isolation kit.
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase).
-
Internal standards for POB-DNA adducts.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
DNA Isolation: Isolate genomic DNA from the target tissues using a commercial kit or standard protocols.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual nucleosides.
-
Sample Cleanup: Purify the hydrolyzed DNA sample to remove proteins and other contaminants.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to separate and quantify the POB-DNA adducts. Use stable isotope-labeled internal standards for accurate quantification.
-
Data Analysis: Express the adduct levels as fmol per mg of DNA. Compare the adduct levels between the (R)-NNN only group and the (R)-NNN + Chemopreventive Agent group.
Figure 3: Workflow for the quantification of POB-DNA adducts.
Future Directions and Conclusion
The field of chemoprevention for (R)-NNN-induced carcinogenesis is ripe for further investigation. While promising candidates like PEITC, EGCG, and resveratrol have been identified, several key areas require attention:
-
Direct Comparative Studies: Head-to-head comparisons of the most promising agents in (R)-NNN-specific animal models are crucial to definitively establish their relative efficacy.
-
Combination Therapies: Exploring the synergistic effects of combining agents with different mechanisms of action could lead to more effective and less toxic chemopreventive regimens.[6][10]
-
Biomarker Validation: Further validation of POB-DNA adducts and other potential biomarkers as surrogate endpoints in clinical trials is needed to accelerate the translation of preclinical findings to human applications.
-
Advanced Delivery Systems: Investigating novel delivery systems to enhance the bioavailability and target-site concentration of these natural compounds could significantly improve their chemopreventive potential.
References
-
He, Y., et al. (2018). Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N'-nitrosonornicotine (NNN) in a carcinogenicity study. Chemical Research in Toxicology, 31(9), 956-965. [Link]
-
Witschi, H., et al. (1998). The effects of phenethyl isothiocyanate, N-acetylcysteine and green tea on tobacco smoke-induced lung tumors in strain A/J mice. Carcinogenesis, 19(10), 1789-1794. [Link]
-
Ko, J. H., et al. (2017). Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions. Molecules, 22(2), 203. [Link]
-
Zhu, M., et al. (2000). Quantitation of Pyridyloxobutyl DNA Adducts in Nasal and Oral Mucosa of Rats Treated Chronically with Enantiomers of N′-nitrosonornicotine. Chemical Research in Toxicology, 13(12), 1257-1263. [Link]
-
Yamane, T., et al. (1996). Inhibitory effects and toxicity of green tea polyphenols for gastrointestinal carcinogenesis. Cancer, 77(8 Suppl), 1662-1667. [Link]
-
De Flora, S., et al. (1994). Chemoprevention of carcinogen-DNA adducts and chronic degenerative diseases. IARC Scientific Publications, (127), 273-285. [Link]
-
Lubet, R. A., et al. (2020). Use of Biomarker Modulation in Normal Mammary Epithelium as a Correlate for Efficacy of Chemopreventive Agents Against Chemically Induced Cancers. Cancer Prevention Research, 13(3), 283-290. [Link]
-
Gerhauser, C. (2010). Early modulation of gene expression used as a biomarker for chemoprevention in a preclinical model of colon carcinogenesis. Pathology International, 60(6), 437-451. [Link]
-
Hanausek, M., et al. (2004). Modulation of biomarkers during chemoprevention of mouse lung tumorigenesis by D-glucarate. Chest, 125(5 Suppl), 149S. [Link]
-
Kumar, B., et al. (2021). Combination of resveratrol and green tea epigallocatechin gallate induces synergistic apoptosis and inhibits tumor growth in vivo in head and neck cancer models. Oncology Reports, 45(5), 87. [Link]
-
Bishayee, A., et al. (2022). Resveratrol, Epigallocatechin Gallate and Curcumin for Cancer Therapy: Challenges from Their Pro-Apoptotic Properties. International Journal of Molecular Sciences, 23(22), 13689. [Link]
-
Fan, L., et al. (2021). Combination of resveratrol and green tea epigallocatechin gallate induces synergistic apoptosis and inhibits tumor growth in vivo in head and neck cancer models. Oncology Reports, 45(5), 1-1. [Link]
-
ResearchGate. (n.d.). Experimental design of NNK-induced lung tumorigenesis A/J mouse model. Retrieved from [Link]
-
De Flora, S., et al. (1997). Biological relevance of adduct detection to the chemoprevention of cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 1-12. [Link]
-
Ko, J. H., et al. (2017). Anticancer Molecular Mechanisms of Resveratrol. Frontiers in Nutrition, 3, 8. [Link]
-
Kelloff, G. J., et al. (1999). Progress in cancer chemoprevention. Annals of the New York Academy of Sciences, 889, 1-13. [Link]
-
Gibellini, L., et al. (2015). Breast Cancer Cytochromes P450: Chemopreventive and/or Therapeutic Targets for Naturally Occurring Phytochemicals. International Journal of Molecular Sciences, 16(7), 14340-14379. [Link]
-
Stoner, G. D., et al. (1995). Comparison of Two Routes of Chemical Administration on the Lung Adenoma Response in Strain A/J Mice. Experimental Lung Research, 21(4), 577-591. [Link]
-
Weyant, M. J., et al. (1999). Tumorigenicity of fluoranthene in a newborn mouse lung adenoma bioassay. Carcinogenesis, 20(4), 697-700. [Link]
-
Wang, Y., et al. (2021). Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response. STAR Protocols, 2(2), 100523. [Link]
-
Potter, G. A., et al. (2015). Preventing Carcinogenesis with Compounds that Inhibit Cytochrome P450 1A1 and 1B1. Biochemistry & Physiology: Open Access, 4(3), 1-5. [Link]
-
Singh, R. P., et al. (2023). Comparative Anticancer Potential of Green Tea Extract and Epigallocatechin-3-gallate on Breast Cancer Spheroids. Current Issues in Molecular Biology, 45(12), 9576-9588. [Link]
-
ResearchGate. (n.d.). Combination of resveratrol and green tea epigallocatechin gallate induces synergistic apoptosis and inhibits tumor growth in vivo in head and neck cancer models. Retrieved from [Link]
-
Madka, V., et al. (2019). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. Current Pharmacology Reports, 5(4), 245-254. [Link]
-
Boone, C. W., et al. (1997). Biomarker end-points in cancer chemoprevention trials. IARC Scientific Publications, (142), 51-61. [Link]
-
Lippman, S. M., et al. (1990). Biomarkers as intermediate end points in chemoprevention trials. Journal of the National Cancer Institute, 82(7), 555-560. [Link]
-
Pogribny, I. P., et al. (2018). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. International Journal of Molecular Sciences, 19(12), 3971. [Link]
-
Farmer, P. B. (2000). DNA adducts from chemotherapeutic agents. IARC Scientific Publications, (154), 141-152. [Link]
-
Loidl, M., et al. (2000). DNA adducts and DNA damage by antineoplastic and carcinogenic N-nitrosocompounds. IARC Scientific Publications, (154), 153-162. [Link]
-
Phillips, D. H. (2013). Methods for the detection of DNA adducts. Methods in Molecular Biology, 949, 3-17. [Link]
-
Geacintov, N. E., et al. (2017). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Accounts of Chemical Research, 50(3), 606-614. [Link]
-
Al-Sanea, M. M., et al. (2022). Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. Bio-protocol, 12(12), e4446. [Link]
-
DeCensi, A., et al. (2011). Acceptability of chemoprevention trials in high-risk subjects. Annals of Oncology, 22(Suppl 7), vii18-vii22. [Link]
-
Sporn, M. B., et al. (2002). Chemoprevention Trials. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
De Felice, F., et al. (2019). Cancer chemoprevention: Much has been done, but there is still much to do. State of the art and possible new approaches. Pharmacological Research, 144, 159-166. [Link]
-
Moy, R. L., et al. (2023). Preventative Options and the Future of Chemoprevention for Cutaneous Tumors. Dermatologic Clinics, 41(1), 231-238. [Link]
-
Polsdofer, E. V., et al. (2013). Conditional mouse lung cancer models using adenoviral or lentiviral delivery of Cre recombinase. Nature Protocols, 8(1), 1-13. [Link]
Sources
- 1. Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N’-nitrosonornicotine (NNN) in a carcinogenicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Pyridyloxobutyl DNA Adducts in Nasal and Oral Mucosa of Rats Treated Chronically with Enantiomers of N′-nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Biomarker Modulation in Normal Mammary Epithelium as a Correlate for Efficacy of Chemopreventive Agents Against Chemically Induced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol, Epigallocatechin Gallate and Curcumin for Cancer Therapy: Challenges from Their Pro-Apoptotic Properties [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Combination of resveratrol and green tea epigallocatechin gallate induces synergistic apoptosis and inhibits tumor growth in vivo in head and neck cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-N'-Nitrosonornicotine (NNN)
(R)-N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine and a well-documented carcinogen.[1] Its handling and disposal in a laboratory setting demand meticulous adherence to safety protocols to mitigate risks to personnel and the environment. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounded in established safety standards and chemical degradation methodologies.
Hazard Profile of this compound
Understanding the inherent risks of NNN is fundamental to its safe management. NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans. Exposure can occur through inhalation, ingestion, or skin contact, with chronic exposure linked to cancers of the esophagus, nasal cavity, and respiratory tract.[1][2]
Key Hazard Information:
-
Carcinogenicity: Confirmed human carcinogen (IARC Group 1). There may be no safe level of exposure; all contact should be minimized.[3]
-
Acute Toxicity: Toxic if swallowed.[4]
-
Physical State: Typically a yellow, oily liquid or solid at cold temperatures.[5][6]
-
Storage: Must be stored in tightly closed containers, protected from light and air, often in a freezer.[3]
| Hazard Class | Classification | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Category 3 | Ingestion |
| Carcinogenicity | Category 1A/1B | Inhalation, Ingestion, Skin Contact |
| Mutagenicity | Suspected Germ Cell Mutagen | Inhalation, Ingestion, Skin Contact |
This table summarizes the primary hazard classifications for NNN based on available Safety Data Sheets (SDS).[4]
Essential Personal Protective Equipment (PPE) and Handling
Due to its high toxicity and carcinogenic nature, all work with NNN must be conducted within a certified chemical fume hood. The following PPE is mandatory:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically impervious apron should be worn.[2]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator is necessary.[3]
Emergency Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to prevent exposure and contamination.
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[3]
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[3] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly. A common procedure involves washing the surface with soap and water, followed by scrubbing with alcohol.[3][4]
-
Ventilate: After cleanup is complete, ensure the area is well-ventilated.[3]
-
Dispose: Label the sealed container as "Hazardous Waste: this compound" and dispose of it through a licensed environmental waste management service.
Disposal Pathway Decision Framework
The appropriate disposal method for NNN depends on the quantity and nature of the waste. The primary decision is whether to perform chemical degradation in the lab for small quantities or to package all waste for professional disposal.
Caption: Workflow for preparing NNN waste for licensed disposal.
Decontamination of Surfaces and Equipment
All non-disposable equipment, such as glassware, and laboratory surfaces that have been in contact with NNN must be thoroughly decontaminated.
-
Initial Wash: Begin by washing surfaces and equipment with soap and hot water to remove gross contamination. [3]* Solvent Rinse: Follow with a rinse or scrub using alcohol (e.g., ethanol or isopropanol) to decontaminate surfaces and equipment. [4]* Advanced Methods: For persistent contamination or in high-risk applications, other methods have been shown to degrade nitrosamines. These should be used with a full understanding of their own hazards:
-
UV Light: Nitrosamines are known to be light-sensitive and can be degraded by UV irradiation. [7][8][9]A UV lamp can be used to decontaminate surfaces within a biosafety cabinet or fume hood.
-
Acidic Solutions: Treatment with a solution of hydrobromic acid in acetic acid has been used to hydrolyze and destroy nitrosamines, though this method requires handling highly corrosive reagents. [8]
-
References
-
N-NITROSONORNICOTINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1981). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 2(11), 1119-1123. Retrieved from [Link]
-
Nitrosamine Degradation Pathways. (2025-12-12). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Wang, W., Chen, Y., & Liu, Y. (2021). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. Environmental Science & Technology, 55(15), 10587-10597. Retrieved from [Link]
-
Wang, W., Chen, Y., & Liu, Y. (2021). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. Retrieved from [Link]
- Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. (n.d.). Google Patents.
-
LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). (n.d.). National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Retrieved from [Link]
-
N-Nitrosonornicotine. (n.d.). PubChem. Retrieved from [Link]
-
Standard Operating Procedure: Equipment Decontamination. (2019-10-03). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review. (2024-10-03). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. (n.d.). National Toxicology Program, Department of Health and Human Services. Retrieved from [Link]
-
Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Method 607: Nitrosamines. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. nj.gov [nj.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. N-Nitrosonornicotine | CAS 80508-23-2 | LGC Standards [lgcstandards.com]
- 6. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]
- 8. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling (R)-N'-Nitrosonornicotine: A Framework for Containment and Safety
As researchers and drug development professionals, our work with potent compounds like (R)-N'-Nitrosonornicotine (NNN) demands a safety-first mindset grounded in rigorous scientific principles. NNN is a well-established, potent tobacco-specific nitrosamine and is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] This classification necessitates that we treat this compound not as a routine chemical, but as a significant occupational hazard where exposure must be minimized to the lowest practicable level.
This guide provides a comprehensive operational framework for handling NNN. It moves beyond a simple checklist of personal protective equipment (PPE) to instill a culture of safety through understanding the causality behind each procedural step, ensuring a self-validating system of containment and control.
The Foundational Principle: Hazard Assessment and Designated Operations
This compound is toxic if swallowed and presents a significant cancer risk through inhalation, ingestion, and skin absorption.[2][3] Its primary danger lies in its genotoxic carcinogenicity, inducing DNA adducts that can lead to tumor formation, particularly in the esophagus and nasal cavity.[4][5] Therefore, all work with NNN must be predicated on the principle of "As Low As Reasonably Achievable" (ALARA) exposure.
Core Directive: All handling of pure NNN or concentrated solutions must occur within a designated area, clearly marked with warning signs indicating a cancer hazard.[6][7] This area should be a certified chemical fume hood, a glove box, or another contained ventilation device. Access to this area must be restricted to authorized, trained personnel only.[7]
Personal Protective Equipment (PPE): Your Primary Barrier
PPE is the most critical line of defense for the operator. The selection of PPE is not arbitrary; it is a scientifically-informed choice to create an impermeable barrier between you and the carcinogen. Given the multiple exposure routes for N-nitroso compounds, a multi-layered approach is essential.[8][9]
Table 1: PPE Requirements for this compound Handling
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid NNN / Preparing Stock Solutions | Disposable, solid-front, back-closure gown over personal clothing. | Double Gloving Required: - Inner: Nitrile exam glove.- Outer: Thicker, chemical-resistant gloves (e.g., Butyl rubber or SilverShield).[10] | Chemical splash goggles AND a face shield. | Mandatory: NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask with P100 cartridges) for handling powders.[10][11] |
| Dilutions and Aliquoting of Liquid Stocks | Disposable, solid-front lab coat. | Double Gloving Required: - Inner: Nitrile exam glove.- Outer: Nitrile or other appropriate chemical-resistant glove. | Chemical splash goggles. | Required if work is not performed in a certified chemical fume hood. Assess based on potential for aerosol generation. |
| General Handling in a Fume Hood | Disposable lab coat. | Double nitrile gloves. | Safety glasses with side shields (minimum); goggles preferred. | Not typically required if fume hood is functioning correctly. |
Causality of PPE Choices:
-
Back-Closure Gown: This design prevents accidental contact with the front of the body, the area most likely to face a spill, and eliminates the gaps present in standard lab coats.[10]
-
Double Gloving: The inner glove protects the skin during the removal of the contaminated outer glove. This practice significantly reduces the risk of dermal exposure. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[10]
-
Respiratory Protection: Fine powders of potent compounds can become easily aerosolized during weighing. An N95 respirator is the minimum requirement to prevent inhalation of these hazardous particles.[10][11]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
The following workflow is designed as a self-validating system. Each step logically follows the last to ensure containment is never breached.
Step 1: Preparation (Pre-Operation)
-
Verify Engineering Controls: Confirm that the chemical fume hood or glove box has a current certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before introducing NNN to the designated area. This minimizes traffic in and out of the containment zone.
-
Prepare Decontamination Solution: Have a freshly prepared decontamination solution ready. For many nitrosamines, a solution of 60-70% ethanol can be used to dampen spills before cleanup.[12]
-
Post Signage: Ensure a "Cancer Suspect Agent in Use" or similar warning sign is clearly posted at the entrance to the designated area.[6]
Step 2: Donning PPE
-
Don inner nitrile gloves.
-
Don the appropriate lab gown or coat.
-
Don outer, chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Don eye and face protection.
-
If required, perform a seal check on your respirator before entering the designated area.
Step 3: Handling (The Operation)
-
Perform all manipulations on a disposable, plastic-backed absorbent pad to contain minor drips and facilitate easier cleanup.
-
Use dedicated, labeled equipment (spatulas, glassware, etc.) for NNN work only.
-
For weighing solids, use an analytical balance inside the fume hood or within a powder containment hood.
-
Clean all equipment that has come into contact with NNN immediately after use with a suitable solvent (e.g., ethanol), treating the cleaning materials as hazardous waste.
Step 4: Decontamination and Doffing PPE (Post-Operation)
-
Decontaminate the Work Area: Wipe down the absorbent pad, any contaminated surfaces, and equipment with your decontamination solution. Dispose of all cleaning materials into the designated NNN hazardous waste container.
-
Remove Outer Gloves: While still in the designated area, carefully remove the outer gloves, turning them inside out, and dispose of them in the hazardous waste container.
-
Exit Designated Area: Move out of the immediate work zone.
-
Remove Gown/Coat: Remove the protective gown by rolling it away from the body and dispose of it in the appropriate waste stream.
-
Remove Eye/Face Protection.
-
Remove Inner Gloves: As the final step, remove the inner gloves, again turning them inside out, and dispose of them.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[2][13]
Below is a visual representation of this critical workflow.
Sources
- 1. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Nitrosodimethylamine [cdc.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four Tips for Dealing with Carcinogenic Chemicals - Emedco's Blog [emedco.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 9. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 12. N-NITROSONORNICOTINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
